molecular formula C22H30N2O6 B1201296 ZD-7114 CAS No. 129689-30-1

ZD-7114

Numéro de catalogue: B1201296
Numéro CAS: 129689-30-1
Poids moléculaire: 418.5 g/mol
Clé InChI: RVMBDLSFFNKKLG-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ZD-7114, also known as this compound, is a useful research compound. Its molecular formula is C22H30N2O6 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMBDLSFFNKKLG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926463
Record name 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129689-30-1
Record name 2-[4-[2-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129689-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICI D7114
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZD-7114
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5S87KTK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ZD-7114: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of ZD-7114, a selective β3-adrenergic receptor agonist. The document details its signaling pathways, summarizes key quantitative data, and provides representative experimental protocols for its characterization.

Executive Summary

This compound is a potent and selective agonist for the β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. Its primary mechanism of action involves the stimulation of thermogenesis in brown adipose tissue (BAT) and lipolysis in white adipose tissue (WAT). This activity is mediated through the canonical Gs-protein/adenylyl cyclase/cAMP/PKA signaling cascade. Interestingly, in certain tissues, such as the rat ileum, this compound has been observed to act as a β3-adrenoceptor antagonist. This dual pharmacological profile highlights the tissue-specific nature of its activity.

Core Mechanism of Action

As a selective β3-adrenergic agonist, this compound primarily targets adipocytes. The binding of this compound to the β3-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates several downstream target proteins, most notably Perilipin and Hormone-Sensitive Lipase (HSL) on the surface of lipid droplets.[1][2] The phosphorylation of these proteins is a critical step in the initiation of lipolysis, leading to the breakdown of triglycerides into free fatty acids and glycerol.[1][2] In brown adipocytes, this signaling cascade also leads to an increase in the expression of Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat (thermogenesis).[3]

In contrast to its agonist activity in adipose tissue, this compound has been shown to act as a competitive antagonist at β3-adrenoceptors in the rat isolated ileum, where it inhibits the relaxation induced by other β3-agonists.[4]

Quantitative Data

The following tables summarize the available quantitative data for the agonist and antagonist activities of this compound.

Table 1: Agonist Activity of this compound in Rats

ParameterValueTissue/ModelReference
Oxygen Consumption (ED50)0.04 mg/kg (p.o.)Conscious Rats[5]
BAT Mitochondrial GDP-Binding (ED50)0.15 mg/kg (p.o.)Conscious Rats[5]

No specific Ki or IC50 values for the binding affinity of this compound to the β3-adrenergic receptor were available in the reviewed literature.

Table 2: Antagonist Activity of this compound in Rat Ileum

ParameterValueAgonistReference
pA26.3Isoprenaline[4]
pKB6.7BRL37344[4]

Signaling Pathway and Experimental Workflows

This compound-Activated β3-Adrenergic Signaling Pathway

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR Binds Gs_protein Gs Protein (αβγ) Beta3AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Perilipin Perilipin PKA_active->Perilipin Phosphorylates HSL Hormone-Sensitive Lipase (HSL) PKA_active->HSL Phosphorylates Perilipin_P Phosphorylated Perilipin Perilipin->Perilipin_P Lipolysis Lipolysis Perilipin_P->Lipolysis Promotes HSL_P Phosphorylated HSL HSL->HSL_P HSL_P->Lipolysis Promotes

Caption: this compound activated β3-Adrenergic Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing β3-AR) incubate Incubate Membranes, Radioligand, and this compound prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [3H]-CGP12177) prep_radioligand->incubate prep_competitor Prepare Serial Dilutions of this compound prep_competitor->incubate filter Rapid Filtration to Separate Bound from Free Radioligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: IC50 and Ki Determination count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: cAMP Accumulation Assay

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis plate_cells Plate Cells Expressing β3-AR (e.g., CHO cells) add_pde Add PDE Inhibitor (e.g., IBMX) plate_cells->add_pde add_zd7114 Add Serial Dilutions of this compound add_pde->add_zd7114 incubate Incubate at 37°C add_zd7114->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_camp Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse_cells->detect_camp analyze Data Analysis: EC50 Determination detect_camp->analyze

Caption: Workflow for a cAMP Accumulation Functional Assay.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Representative Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human β3-adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells using [3H]-CGP 12177 as the radioligand.

Materials:

  • CHO cells stably expressing the human β3-adrenergic receptor.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-CGP 12177.

  • Competitor: this compound.

  • Non-specific binding control: Propranolol (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest CHO cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-CGP 12177 (at a final concentration at or below its Kd), and 50 µL of a serial dilution of this compound.

    • For total binding wells, add 50 µL of binding buffer instead of this compound.

    • For non-specific binding wells, add 50 µL of 10 µM propranolol.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 10-20 µg of protein).

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a microplate scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Representative Protocol: cAMP Accumulation Functional Assay

This protocol outlines a method to measure the functional agonist activity of this compound by quantifying cAMP accumulation in CHO cells expressing the human β3-adrenergic receptor.

Materials:

  • CHO cells stably expressing the human β3-adrenergic receptor.

  • Cell culture medium.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

  • This compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Preparation:

    • Culture CHO-hβ3-AR cells to 80-90% confluency.

    • Harvest the cells and resuspend them in stimulation buffer to the desired density (e.g., 2,000 cells/well).

  • Assay Setup:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of a serial dilution of this compound to the appropriate wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data from the assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Representative Protocol: Lipolysis Assay in Primary Adipocytes

This protocol describes a method to assess the functional effect of this compound on lipolysis by measuring glycerol release from primary adipocytes.

Materials:

  • Isolated primary adipocytes (e.g., from human or rodent adipose tissue).

  • Krebs-Ringer-HEPES (KRH) buffer supplemented with 2% BSA.

  • This compound.

  • Isoproterenol (positive control).

  • Glycerol assay kit.

  • 96-well microplates.

Procedure:

  • Adipocyte Preparation:

    • Isolate primary adipocytes from adipose tissue by collagenase digestion.

    • Wash the isolated adipocytes with KRH buffer.

  • Assay Setup:

    • In a 96-well plate, add a known volume of the adipocyte suspension.

    • Add serial dilutions of this compound to the appropriate wells. Include a basal (vehicle) control and a positive control (isoproterenol).

  • Incubation:

    • Incubate the plate at 37°C for 2 hours in a shaking water bath.

  • Sample Collection:

    • Centrifuge the plate to separate the adipocytes from the infranatant.

    • Carefully collect the infranatant for glycerol measurement.

  • Glycerol Measurement:

    • Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the basal glycerol release from all other measurements.

    • Plot the amount of glycerol released as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for lipolysis.

Conclusion

This compound is a selective β3-adrenergic receptor agonist that primarily acts on adipose tissue to stimulate thermogenesis and lipolysis through the Gs-cAMP-PKA signaling pathway. Its tissue-specific antagonist activity in the rat ileum underscores the complexity of its pharmacology. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other β3-adrenergic receptor modulators.

References

ZD-7114: An In-Depth Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7114, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor.[1] It has been investigated for its therapeutic potential in metabolic diseases, particularly obesity and diabetes, due to its ability to stimulate thermogenesis in brown adipose tissue (BAT). This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacodynamics, and the experimental methodologies used to characterize its effects. While extensive pharmacological data exists in preclinical studies, it is important to note that comprehensive public-domain data on the toxicology and pharmacokinetics of this compound is limited.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through the selective activation of β3-adrenergic receptors. These receptors are predominantly expressed in brown and white adipose tissue. The binding of this compound to the β3-adrenoceptor initiates a downstream signaling cascade, as illustrated in the diagram below.

cluster_cell Adipocyte This compound This compound β3-AR β3-Adrenergic Receptor This compound->β3-AR Binds to G-Protein Gs Protein β3-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates UCP1 Uncoupling Protein 1 (Thermogenin) PKA->UCP1 Upregulates Expression Lipolysis Lipolysis HSL->Lipolysis Stimulates FFA Free Fatty Acids Lipolysis->FFA Releases Thermogenesis Thermogenesis UCP1->Thermogenesis Mediates Mitochondrion Mitochondrion Thermogenesis->Mitochondrion FFA->UCP1 Activates

β3-Adrenergic Receptor Signaling Pathway for this compound.
Pharmacodynamics

The primary pharmacodynamic effect of this compound is the stimulation of thermogenesis, leading to increased energy expenditure. This is achieved through the activation of uncoupling protein 1 (UCP1) in the mitochondria of brown adipocytes.

In vivo studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in whole-body oxygen consumption, a direct measure of metabolic rate.[2][3] The compound has been shown to be a potent stimulator of this effect.[3]

This compound selectively targets and activates BAT.[2] This is evidenced by increased mitochondrial guanosine diphosphate (GDP) binding in the BAT of rats treated with the compound.[3] GDP binding to UCP1 is an indicator of thermogenic activity.

This compound exhibits high selectivity for the β3-adrenergic receptor over β1 and β2 subtypes. This is a crucial characteristic, as activation of β1 and β2 receptors can lead to cardiovascular side effects such as increased heart rate and muscle tremors, respectively. Studies have shown that this compound stimulates thermogenesis at doses that have minimal effects on heart rate.[3]

Receptor SubtypeAgonist Potency (EC50, nM)Intrinsic Activity (%)
β1 1,30060
β2 2,30080
β3 2090

Data from in vitro studies in Chinese Hamster Ovary (CHO) cells expressing human recombinant β-adrenergic receptors.

Studies in obese (fa/fa) Zucker rats have investigated the impact of this compound on the neuroendocrine control of energy balance. Chronic treatment with this compound resulted in a significant reduction in weight gain and activation of BAT thermogenesis. However, it did not affect food intake, plasma insulin levels, or leptin gene expression in epididymal fat. These findings suggest that the anti-obesity effects of this compound are primarily driven by increased energy expenditure rather than appetite suppression.

Toxicology

Publicly available data on the comprehensive toxicology of this compound is scarce. As a compound that underwent preclinical development, it is presumed that a standard battery of toxicology studies, including acute, subchronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, would have been conducted. However, the results of these studies are not widely published. The available information from pharmacological studies indicates a lack of significant cardiovascular side effects at thermogenically active doses, suggesting a favorable acute safety profile in animal models.

Experimental Protocols

The following are descriptions of key experimental methodologies used in the preclinical evaluation of this compound.

Measurement of Whole-Body Oxygen Consumption

This procedure is designed to assess the metabolic rate of an animal in response to a test compound.

cluster_workflow Oxygen Consumption Measurement Workflow Animal_Acclimatization Acclimatize Rat to Metabolic Chamber Baseline_Measurement Measure Baseline Oxygen Consumption Animal_Acclimatization->Baseline_Measurement Drug_Administration Administer this compound (e.g., oral gavage) Baseline_Measurement->Drug_Administration Post_Dose_Measurement Continuously Monitor Oxygen Consumption Drug_Administration->Post_Dose_Measurement Data_Analysis Calculate Change from Baseline and ED50 Post_Dose_Measurement->Data_Analysis

Workflow for measuring whole-body oxygen consumption.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are individually housed and maintained on a standard diet with free access to water.

  • Acclimatization: Animals are acclimatized to the metabolic chambers for a set period before the experiment to minimize stress-related changes in metabolic rate.

  • Baseline Measurement: Baseline oxygen consumption (VO2) is measured using an open-circuit indirect calorimeter. Air is passed through the chamber at a known flow rate, and the oxygen and carbon dioxide concentrations of the outflowing air are measured.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered orally via gavage at various doses. A control group receives the vehicle alone.

  • Post-Dose Measurement: Oxygen consumption is continuously monitored for several hours after drug administration.

  • Data Analysis: The change in oxygen consumption from baseline is calculated for each animal. Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal response) is determined.

GDP Binding Assay in Brown Adipose Tissue Mitochondria

This assay quantifies the thermogenic activity of BAT by measuring the binding of [3H]GDP to UCP1 in isolated mitochondria.

Protocol:

  • Tissue Collection and Mitochondrial Isolation: Interscapular brown adipose tissue is dissected from rats, minced, and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.

  • GDP Binding Assay:

    • Mitochondrial protein concentration is determined using a standard protein assay.

    • Aliquots of the mitochondrial suspension are incubated with a saturating concentration of [3H]GDP in the presence and absence of a large excess of unlabeled GDP (to determine non-specific binding).

    • The incubation is carried out at a specific temperature and for a set duration.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the mitochondria.

    • The filters are washed with ice-cold buffer to remove unbound [3H]GDP.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Specific binding is calculated by subtracting the non-specific binding from the total binding. The results are typically expressed as pmol of GDP bound per mg of mitochondrial protein.

Conclusion

This compound is a potent and selective β3-adrenergic agonist with significant thermogenic effects mediated through the activation of brown adipose tissue. Its pharmacological profile suggests potential for the treatment of obesity and other metabolic disorders. While preclinical studies have robustly demonstrated its efficacy in increasing energy expenditure, a comprehensive public understanding of its toxicology and pharmacokinetic properties is limited. Further research and access to more detailed safety data would be necessary to fully evaluate its therapeutic index and potential for clinical development.

References

An In-depth Technical Guide on the Core Functions of ZD-7114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114, also known as ICI D7114, is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR). Its primary function lies in the stimulation of thermogenesis within brown adipose tissue (BAT), leading to a significant increase in whole-body oxygen consumption and energy expenditure. This selective action, with minimal effects on β1- and β2-adrenergic receptors at therapeutic doses, has positioned this compound as a valuable pharmacological tool for investigating metabolic regulation and as a potential therapeutic agent for obesity and related metabolic disorders. This guide provides a comprehensive overview of the molecular mechanisms, pharmacological profile, and key experimental methodologies associated with this compound.

Core Mechanism of Action: β3-Adrenergic Receptor Agonism

This compound exerts its physiological effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the surface of brown and white adipocytes. This interaction initiates a well-defined intracellular signaling cascade.

Signaling Pathway

Activation of the β3-AR by this compound triggers the dissociation of the coupled heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, leading to an elevation in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates and activates a series of downstream targets crucial for the thermogenic response in brown adipocytes.

Key downstream effectors of PKA in this pathway include:

  • Hormone-Sensitive Lipase (HSL) and Perilipin: Phosphorylation of these proteins initiates the hydrolysis of triglycerides stored in lipid droplets, releasing free fatty acids (FFAs).

  • cAMP Response Element-Binding Protein (CREB): This transcription factor, upon phosphorylation by PKA, translocates to the nucleus and promotes the expression of genes involved in thermogenesis.

  • p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is also activated downstream of PKA and plays a role in the transcriptional regulation of thermogenic genes.

  • Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and thermogenesis, its expression is upregulated by the signaling cascade.

  • Uncoupling Protein 1 (UCP1): The hallmark of brown adipocytes, UCP1 is a mitochondrial inner membrane protein that uncouples cellular respiration from ATP synthesis, dissipating the proton gradient as heat. The released FFAs act as allosteric activators of UCP1.

ZD7114_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_mitochondrion Mitochondrion ZD7114 This compound beta3_AR β3-Adrenergic Receptor ZD7114->beta3_AR Gs Gs Protein beta3_AR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates HSL_Perilipin HSL / Perilipin PKA->HSL_Perilipin phosphorylates p38_MAPK p38 MAPK PKA->p38_MAPK activates CREB CREB PKA->CREB activates Lipolysis Lipolysis HSL_Perilipin->Lipolysis FFA Free Fatty Acids (FFAs) Lipolysis->FFA UCP1 UCP1 FFA->UCP1 activates PGC1a PGC-1α p38_MAPK->PGC1a activates CREB->PGC1a upregulates Thermogenesis Thermogenesis (Heat Production) UCP1->Thermogenesis PGC1a->UCP1 upregulates expression

This compound Signaling Pathway in Brown Adipocytes.

Pharmacological Profile: Potency and Selectivity

The utility of this compound as a research tool and its therapeutic potential are defined by its high potency at the β3-AR and its selectivity over other β-adrenoceptor subtypes. This selectivity minimizes off-target effects, such as increased heart rate (mediated by β1-AR) or muscle tremors (mediated by β2-AR).

Parameter This compound Isoprenaline BRL 37344 Receptor Subtype Assay System Reference
pEC50 (cAMP accumulation) 6.37.97.4Human β3-ARCHO Cells[1]
pEC50 (cAMP accumulation) 3.47.75.2Human β2-ARCHO Cells[1]
pEC50 (cAMP accumulation) 1.97.05.1Human β1-ARCHO Cells[1]
ED50 (Oxygen Consumption) 0.04 mg/kg (p.o.)---Conscious Rats[2]
ED50 (BAT GDP-Binding) 0.15 mg/kg (p.o.)---Conscious Rats[2]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. ED50 is the dose that produces 50% of the maximal effect in vivo.

Key Experimental Protocols

The investigation of this compound's function relies on specific in vivo and ex vivo experimental procedures to quantify its effects on thermogenesis and metabolic rate.

Measurement of Whole-Body Oxygen Consumption (Indirect Calorimetry)

This non-invasive technique is used to assess the metabolic rate of an animal by measuring its oxygen consumption (VO2) and carbon dioxide production (VCO2).

Indirect_Calorimetry_Workflow acclimation 1. Acclimation (Single housing, ~24h) placement 2. Placement in Calorimetry Cage (Food and water ad libitum) acclimation->placement calibration 3. System Calibration (Gas sensors and flow meters) placement->calibration zd7114_admin 4. This compound Administration (e.g., oral gavage) calibration->zd7114_admin data_acquisition 5. Data Acquisition (Continuous monitoring of O2, CO2, activity) zd7114_admin->data_acquisition analysis 6. Data Analysis (Calculate VO2, VCO2, RER, Energy Expenditure) data_acquisition->analysis

Workflow for Indirect Calorimetry Experiment.

Protocol Outline:

  • Animal Acclimation: Rodents are individually housed in metabolic cages for a period of acclimatization (typically 24 hours) to minimize stress-induced metabolic changes.

  • System Calibration: The indirect calorimetry system, including oxygen and carbon dioxide analyzers and air flow meters, is calibrated using standard gas mixtures to ensure accuracy.

  • Baseline Measurement: VO2 and VCO2 are measured for a defined period before drug administration to establish a baseline metabolic rate.

  • This compound Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection. A vehicle control group is essential.

  • Data Collection: VO2 and VCO2 are continuously monitored for several hours post-administration. Locomotor activity is also often recorded simultaneously as it influences energy expenditure.

  • Data Analysis: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the collected data. An increase in VO2 following this compound administration indicates a thermogenic effect.

[3H]GDP Binding Assay in Brown Adipose Tissue Mitochondria

This ex vivo assay quantifies the activity of UCP1, as the binding of purine nucleotides like GDP is inversely proportional to the uncoupling activity. An increase in GDP binding sites is indicative of BAT activation.

Protocol Outline:

  • Tissue Harvesting and Mitochondria Isolation: Following in vivo treatment with this compound or vehicle, interscapular brown adipose tissue is rapidly excised. The tissue is homogenized in an ice-cold isolation buffer (e.g., containing sucrose, HEPES, and EGTA) and mitochondria are isolated by differential centrifugation.

  • Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • Mitochondrial aliquots are incubated in a reaction buffer containing [3H]GDP (tritiated guanosine diphosphate) at a specific concentration.

    • The incubation is typically carried out at room temperature for a defined period (e.g., 10-15 minutes).

    • Non-specific binding is determined in parallel incubations containing a large excess of unlabeled GDP.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the mitochondria-bound [3H]GDP. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding and is typically expressed as pmol of GDP bound per mg of mitochondrial protein. An increase in specific [3H]GDP binding in the this compound treated group compared to the control group indicates activation of BAT thermogenesis.

Conclusion

This compound is a powerful tool for elucidating the physiological roles of the β3-adrenergic receptor in energy metabolism. Its high selectivity and potent thermogenic effects in brown adipose tissue make it an invaluable compound for preclinical research in obesity, diabetes, and other metabolic diseases. The experimental protocols detailed herein provide a framework for the robust evaluation of this compound and similar compounds, facilitating further advancements in our understanding of metabolic regulation.

References

ZD-7114: A Comprehensive Technical Guide to a Selective β3-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). As a member of the G protein-coupled receptor (GPCR) family, the β3-AR is predominantly expressed in adipose tissue and the urinary bladder, playing a crucial role in the regulation of lipolysis, thermogenesis, and detrusor muscle relaxation. The selectivity of this compound for the β3-AR over β1- and β2-AR subtypes minimizes the potential for cardiovascular side effects, such as increased heart rate, which are common with less selective β-agonists. This technical guide provides an in-depth overview of this compound, including its binding affinity, functional activity, downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of selective β3-adrenergic agonists for therapeutic applications, including the treatment of obesity and type 2 diabetes.

Introduction

The β3-adrenergic receptor is a key regulator of energy metabolism. Its activation in brown and white adipose tissue stimulates lipolysis and thermogenesis, making it an attractive target for the development of anti-obesity and anti-diabetic drugs.[1] this compound has been instrumental in elucidating the physiological roles of the β3-AR due to its high selectivity. This document serves as a technical resource, compiling quantitative data and detailed methodologies to facilitate its use in preclinical research.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and functional selectivity for the human β3-adrenergic receptor. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinity of this compound at Human β-Adrenergic Receptors
Receptor SubtypeRadioligandCell LineK_i_ (nM)Reference
β1[³H]-CGP 12177CHO1820[2]
β2[³H]-CGP 12177CHO3980[2]
β3[³H]-CGP 12177CHO126[2]
Table 2: Functional Activity of this compound at Human β-Adrenergic Receptors
Receptor SubtypeFunctional AssayCell LineEC_50_ (nM)Intrinsic Activity (%)Reference
β1cAMP AccumulationCHO>1000011[2]
β2cAMP AccumulationCHO>100008[2]
β3cAMP AccumulationCHO15898[2]
Table 3: In Vivo Efficacy of this compound in Rats
ParameterRoute of AdministrationED_50_Reference
Oxygen ConsumptionOral0.04 mg/kg[3]
GDP-Binding in Brown Adipose TissueOral0.15 mg/kg[3]

Signaling Pathways

Activation of the β3-adrenergic receptor by this compound primarily initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological responses of lipolysis and thermogenesis. There is also evidence to suggest that the β3-AR can couple to the Gi alpha subunit, which can modulate downstream signaling pathways, including the ERK/MAP kinase pathway.

β3-Adrenergic Receptor Signaling Cascade

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZD7114 This compound beta3AR β3-AR ZD7114->beta3AR Binds G_protein Gs/Gi Protein beta3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) ERK ERK G_protein->ERK Modulates (Gi) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Physiological_Response Lipolysis & Thermogenesis PKA->Physiological_Response Phosphorylates targets leading to

Caption: this compound activated β3-AR signaling pathway.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo characterization of this compound.

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands for human β-adrenergic receptors expressed in CHO cells.[2]

Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for human β1, β2, and β3-adrenergic receptors.

Materials:

  • CHO cells stably expressing human β1, β2, or β3-adrenergic receptors

  • [³H]-CGP 12177 (specific activity ~40-50 Ci/mmol)

  • This compound

  • Propranolol (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Cell Preparation: Culture CHO cells to ~80-90% confluency. Harvest cells and prepare cell membranes by homogenization and differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]-CGP 12177 (at a concentration near its K_d_ for each receptor subtype), 50 µL of Binding Buffer, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of [³H]-CGP 12177, 50 µL of 10 µM propranolol, and 100 µL of cell membrane suspension.

    • Competition Binding: 50 µL of [³H]-CGP 12177, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_50_ value of this compound from the competition binding curve using non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand Binding Assay Workflow

radioligand_binding_workflow start Start cell_prep Prepare Cell Membranes start->cell_prep assay_setup Set up Assay Plate (Total, Non-specific, Competition) cell_prep->assay_setup incubation Incubate at 37°C for 60 min assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate Ki using Cheng-Prusoff Equation quantification->data_analysis end End data_analysis->end

Caption: Workflow for radioligand binding assay.

cAMP Accumulation Assay

This protocol is based on methods for assessing the functional activity of β-adrenergic receptor agonists.[2]

Objective: To determine the EC_50_ and intrinsic activity of this compound at human β1, β2, and β3-adrenergic receptors.

Materials:

  • CHO cells stably expressing human β1, β2, or β3-adrenergic receptors

  • This compound

  • Isoprenaline (as a full agonist reference)

  • Forskolin (to stimulate adenylyl cyclase directly, for Gi-coupled receptor assessment)

  • Cell culture medium

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed CHO cells into microplates and grow to ~80-90% confluency.

  • Agonist Stimulation:

    • For Gs-coupled receptors: Remove the culture medium and wash the cells with HBSS. Add varying concentrations of this compound or isoprenaline (e.g., 10⁻¹¹ to 10⁻⁵ M) in Stimulation Buffer.

    • For potential Gi-coupled activity: Pre-treat cells with forskolin to induce cAMP production before adding the agonist. A decrease in forskolin-stimulated cAMP levels would indicate Gi coupling.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values. Calculate the intrinsic activity of this compound relative to the maximal response produced by isoprenaline.

In Vivo Assessment of Thermogenesis in Rats

This protocol provides a framework for evaluating the in vivo efficacy of this compound on metabolic parameters in rats.

Objective: To measure the effect of this compound on whole-body oxygen consumption and brown adipose tissue (BAT) activity.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages equipped for indirect calorimetry (to measure O₂ consumption and CO₂ production)

  • Oral gavage needles

  • GDP binding assay reagents for BAT analysis

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 24 hours to acclimate to the new environment. Provide ad libitum access to food and water.

  • Baseline Measurement: Measure baseline oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for a defined period (e.g., 12-24 hours).

  • Drug Administration: Administer this compound or vehicle to the rats via oral gavage at various doses.

  • Post-Dose Measurement: Immediately after dosing, continue to monitor VO₂ and VCO₂ for several hours to determine the thermogenic effect of this compound.

  • BAT Activity: At the end of the experiment, euthanize the rats and dissect the interscapular brown adipose tissue. Isolate mitochondria from the BAT and perform a [³H]-GDP binding assay to assess thermogenic activity.

  • Data Analysis: Calculate the change in oxygen consumption from baseline for each dose of this compound. Determine the ED_50_ for the increase in oxygen consumption. For the GDP binding assay, quantify the amount of [³H]-GDP bound per milligram of mitochondrial protein and compare the values between the this compound and vehicle-treated groups.

Conclusion

This compound is a valuable pharmacological tool for studying the physiology and pharmacology of the β3-adrenergic receptor. Its high selectivity makes it a suitable candidate for investigating the therapeutic potential of β3-AR agonism in metabolic diseases with a reduced risk of cardiovascular side effects. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies with this compound. Further research will be essential to fully elucidate the therapeutic applications and long-term effects of selective β3-adrenergic agonists.

References

An In-depth Technical Guide to ICI-D7114: A Selective β3-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ICI-D7114 (also known as ZD-7114), a potent and selective β3-adrenoceptor agonist. This document is intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Chemical Structure and Properties

ICI-D7114 is a phenoxyacetamide derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of ICI-D7114
IdentifierValue
IUPAC Name 2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride[1]
Synonyms This compound, ZD7114, ICI D7114[1][2][3]
CAS Number 129689-28-7 (hydrochloride salt)[2][3][4]
Molecular Formula C22H31ClN2O6 (hydrochloride)[1][3]
SMILES COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl[1]
InChIKey KCAMZVQSGDBGGF-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of ICI-D7114 Hydrochloride
PropertyValue
Molecular Weight 454.9 g/mol [1]
Appearance Not specified in provided results
Solubility Soluble in DMSO[5]
Storage Room temperature in continental US; may vary elsewhere[4]

Mechanism of Action and Signaling Pathway

ICI-D7114 is a selective agonist for the β3-adrenergic receptor (β3-AR), which is predominantly expressed in brown adipose tissue (BAT).[2][3][5] Activation of β3-AR by ICI-D7114 initiates a signaling cascade that leads to increased thermogenesis and lipolysis. This makes it a compound of interest for research into the treatment of obesity and metabolic disorders.[2][5]

The signaling pathway initiated by ICI-D7114 is depicted below:

ICI_D7114_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion ICI_D7114 ICI-D7114 beta3_AR β3-Adrenergic Receptor ICI_D7114->beta3_AR Binds to G_protein Gs Protein (α, β, γ) beta3_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates HSL_active Active HSL HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA UCP1 UCP1 FFA->UCP1 Activates Thermogenesis Thermogenesis (Heat Production) UCP1->Thermogenesis Mediates

Diagram 1: ICI-D7114 β3-Adrenergic Signaling Pathway.

Biological Activity and Efficacy

In vivo studies have demonstrated that ICI-D7114 is a potent stimulator of thermogenesis and brown adipose tissue activity. A key advantage of ICI-D7114 is its selectivity for β3-adrenoceptors, resulting in minimal cardiovascular side effects, such as changes in heart rate, at thermogenically active doses.[2][6]

Table 3: In Vivo Efficacy of ICI-D7114 in Rats
ParameterED50 (p.o.)SpeciesReference
Stimulation of Oxygen Consumption 0.04 mg/kgRat[2][5][6]
Stimulation of BAT Mitochondrial GDP-Binding 0.15 mg/kgRat[2][5][6]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the biological activity of ICI-D7114.

Measurement of Whole-Body Oxygen Consumption

This experiment assesses the thermogenic effect of ICI-D7114 by measuring the rate of oxygen consumption in laboratory animals.

Oxygen_Consumption_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Animal_Acclimation Acclimate rats to metabolic chambers Baseline_Measurement Measure baseline oxygen consumption (VO2) Animal_Acclimation->Baseline_Measurement Drug_Administration Administer ICI-D7114 (p.o.) or vehicle Baseline_Measurement->Drug_Administration Post_Treatment_VO2 Continuously monitor post-treatment VO2 Drug_Administration->Post_Treatment_VO2 Data_Analysis Calculate change in VO2 from baseline Post_Treatment_VO2->Data_Analysis ED50_Calculation Determine ED50 value Data_Analysis->ED50_Calculation

References

ZD-7114 Downstream Signaling Pathways in Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7114, also known as ICI D7114, is a selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of metabolic processes in adipocytes. Activation of β3-AR in adipose tissue stimulates lipolysis and thermogenesis, making it a target of interest for the treatment of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the downstream signaling pathways activated by this compound in adipocytes, supported by quantitative data where available, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.

While direct quantitative data on the effects of this compound on downstream signaling components is limited in publicly available literature, its mechanism of action is understood through the well-characterized pathways of selective β3-AR agonists. This guide will, therefore, focus on these established pathways as the primary mechanism of this compound's action in adipocytes.

Core Signaling Pathways of this compound in Adipocytes

The primary signaling cascade initiated by this compound in adipocytes is the Gs-protein coupled receptor pathway, which leads to the activation of Protein Kinase A (PKA) and subsequent downstream effects on lipolysis and gene expression. Additionally, evidence suggests the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2) pathways.

The Canonical Gs/cAMP/PKA Pathway and Lipolysis

Upon binding to the β3-AR, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP is a critical second messenger that activates PKA.

PKA, a serine/threonine kinase, plays a central role in the lipolytic cascade by phosphorylating key regulatory proteins on the surface of lipid droplets, primarily Perilipin 1 and Hormone-Sensitive Lipase (HSL).

  • Perilipin 1 Phosphorylation: In the basal state, Perilipin 1 coats the lipid droplet, restricting access of lipases. PKA-mediated phosphorylation of Perilipin 1 induces a conformational change that allows for the translocation and docking of HSL to the lipid droplet.

  • HSL Phosphorylation and Activation: PKA directly phosphorylates HSL at specific serine residues, which increases its enzymatic activity.

The combined action of Perilipin 1 and HSL phosphorylation leads to the efficient hydrolysis of triglycerides into fatty acids and glycerol, which are then released from the adipocyte.

Another key lipase, Adipose Triglyceride Lipase (ATGL), is also involved in the initial step of triglyceride breakdown. While not a direct target of PKA, its activity is enhanced by the PKA-dependent phosphorylation of Perilipin 1, which releases the ATGL co-activator, Comparative Gene Identification-58 (CGI-58).

Gs_cAMP_PKA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZD7114 This compound beta3AR β3-Adrenergic Receptor ZD7114->beta3AR Binds Gs Gs Protein beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Perilipin Perilipin 1 PKA_active->Perilipin Phosphorylates HSL HSL PKA_active->HSL Phosphorylates pPerilipin p-Perilipin 1 Perilipin->pPerilipin ATGL ATGL pPerilipin->ATGL Allows access pHSL p-HSL (Active) HSL->pHSL Triglycerides Triglycerides pHSL->Triglycerides Hydrolyzes ATGL->Triglycerides Hydrolyzes LipidDroplet Lipid Droplet FattyAcids Fatty Acids Triglycerides->FattyAcids Glycerol Glycerol Triglycerides->Glycerol

Canonical Gs/cAMP/PKA signaling pathway leading to lipolysis.
p38 MAPK and ERK1/2 Signaling Pathways

Activation of β3-AR can also lead to the phosphorylation and activation of p38 MAPK and ERK1/2. The precise mechanisms of their activation downstream of β3-AR are still being fully elucidated but appear to be, at least in part, dependent on PKA.

  • p38 MAPK Activation: Studies have shown that β3-AR agonists stimulate the phosphorylation of p38 MAPK in both brown and white adipocytes.[1] This activation is thought to be mediated by PKA.[1] Activated p38 MAPK can phosphorylate and activate downstream transcription factors, such as Activating Transcription Factor 2 (ATF-2), which is involved in the regulation of gene expression, notably the induction of Uncoupling Protein 1 (UCP1) in brown adipocytes.[1]

  • ERK1/2 Activation: The activation of ERK1/2 by β3-AR stimulation has been reported to occur through both Gs/PKA-dependent and potentially Gi-dependent pathways in different cellular contexts.[2][3] In adipocytes, the Gs/PKA pathway appears to be a significant contributor.[3] Activated ERK1/2 can also influence gene expression and other cellular processes.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZD7114 This compound beta3AR β3-Adrenergic Receptor ZD7114->beta3AR PKA_active Active PKA beta3AR->PKA_active via Gs/cAMP p38_MAPK p38 MAPK PKA_active->p38_MAPK Activates ERK12 ERK1/2 PKA_active->ERK12 Activates pp38_MAPK p-p38 MAPK (Active) p38_MAPK->pp38_MAPK TranscriptionFactors Transcription Factors (e.g., ATF-2) pp38_MAPK->TranscriptionFactors Phosphorylates pERK12 p-ERK1/2 (Active) ERK12->pERK12 pERK12->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (e.g., UCP1) TranscriptionFactors->GeneExpression Regulates

Activation of p38 MAPK and ERK1/2 pathways by this compound.

Quantitative Data

Direct quantitative data for this compound is scarce. However, a study on its primary metabolite, ZM215001, provides some insight into its efficacy in stimulating lipolysis in isolated rat white adipocytes.[4]

CompoundPotency OrderMaximum Lipolytic Response (% of Isoprenaline)
BRL 373441~100%
Isoprenaline2100%
ZM215001 (Metabolite of this compound) 3 ~30% [4]

Table 1: Comparative lipolytic activity of ZM215001, a metabolite of this compound, against other β-adrenergic agonists in isolated rat white adipocytes.[4]

This data suggests that the metabolite of this compound is a partial agonist of the β3-AR with lower intrinsic activity compared to the full agonist isoprenaline.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream signaling of this compound or other β3-AR agonists in adipocytes.

Adipocyte Lipolysis Assay

This protocol measures the release of glycerol from adipocytes, a product of triglyceride hydrolysis, as an indicator of lipolysis.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

  • Krebs-Ringer Bicarbonate buffer with 2% BSA, 10 mM HEPES, pH 7.4 (KRBH buffer)

  • This compound or other β-agonist stock solution

  • Isoproterenol (positive control)

  • Glycerol Assay Kit (colorimetric or fluorometric)

  • 96-well microplate

Procedure:

  • Culture and differentiate preadipocytes to mature adipocytes in a 24- or 48-well plate.

  • Gently wash the cells twice with pre-warmed PBS.

  • Add 500 µL of pre-warmed KRBH buffer to each well and incubate for 30 minutes at 37°C to establish basal conditions.

  • Remove the buffer and add 500 µL of fresh KRBH buffer containing various concentrations of this compound, isoproterenol, or vehicle control.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant (assay medium) from each well.

  • Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Normalize the glycerol release to the total protein content or DNA content of the cells in each well.

Lipolysis_Workflow start Differentiated Adipocytes wash Wash with PBS start->wash preincubate Pre-incubate in KRBH buffer wash->preincubate treat Treat with this compound/ Agonists preincubate->treat incubate Incubate at 37°C treat->incubate collect Collect Supernatant incubate->collect assay Glycerol Assay collect->assay normalize Normalize Data assay->normalize end Results normalize->end

Experimental workflow for the adipocyte lipolysis assay.
Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of key signaling proteins like HSL, Perilipin, p38 MAPK, and ERK1/2.

Materials:

  • Differentiated adipocytes

  • This compound or other β-agonist

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and differentiate adipocytes in 6-well plates.

  • Serum-starve the cells for 4-6 hours before treatment.

  • Treat cells with this compound or other agonists for various time points (e.g., 0, 5, 15, 30 minutes).

  • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Western_Blot_Workflow start Treated Adipocytes lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end Results analysis->end

Workflow for Western blot analysis of protein phosphorylation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes, such as UCP1, in response to this compound treatment.

Materials:

  • Differentiated adipocytes

  • This compound or other β-agonist

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with SYBR Green or TaqMan probes

  • qPCR instrument

  • Primers for target genes (e.g., UCP1) and housekeeping genes (e.g., GAPDH, β-actin)

Procedure:

  • Culture and differentiate adipocytes in 6-well plates.

  • Treat cells with this compound or other agonists for a specified time (e.g., 4-24 hours).

  • Wash cells with PBS and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

qPCR_Workflow start Treated Adipocytes rna_extraction Total RNA Extraction start->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR Quantitative PCR cDNA_synthesis->qPCR data_analysis Data Analysis (ΔΔCt) qPCR->data_analysis end Results data_analysis->end

Workflow for quantitative real-time PCR (qPCR) analysis.

Conclusion

This compound, as a selective β3-AR agonist, primarily exerts its effects in adipocytes through the activation of the Gs/cAMP/PKA signaling pathway, leading to the stimulation of lipolysis. Concurrently, it can activate the p38 MAPK and ERK1/2 pathways, which are involved in the transcriptional regulation of key metabolic genes. While specific quantitative data for this compound remains limited, the well-established signaling cascades of β3-AR agonists provide a robust framework for understanding its molecular mechanism of action. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the nuanced downstream effects of this compound and other related compounds in adipocytes, thereby aiding in the development of novel therapeutics for metabolic diseases.

References

The Effect of ZD-7114 on Brown Adipose Tissue Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZD-7114, also known as ICI D7114, is a potent and selective β3-adrenergic receptor (β3-AR) agonist.[1][2] It was developed as a thermogenic agent with the potential for treating obesity and related metabolic disorders, such as diabetes.[1][2][3] The primary target of this compound is brown adipose tissue (BAT), a specialized organ responsible for non-shivering thermogenesis, the process of heat production to maintain body temperature.[3][4] Activation of BAT leads to increased energy expenditure, making it an attractive target for anti-obesity therapies.[3][4] This document provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental protocols related to the effects of this compound on BAT activation.

Mechanism of Action: β3-Adrenergic Signaling in Brown Adipocytes

This compound exerts its effects by selectively binding to β3-adrenergic receptors, which are highly expressed on the surface of brown adipocytes.[3][[“]] This binding initiates an intracellular signaling cascade that culminates in the activation of thermogenesis. The key steps are as follows:

  • Receptor Activation: this compound binds to the β3-AR, causing a conformational change in the receptor.

  • G-Protein Activation: The activated receptor stimulates the associated Gs protein, leading to the activation of adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[[“]]

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[[“]]

  • Lipolysis and UCP1 Upregulation: PKA phosphorylates downstream targets, leading to two primary effects:

    • Enhanced Lipolysis: PKA activation stimulates the breakdown of triglycerides into free fatty acids (FFAs). These FFAs serve as both the fuel for thermogenesis and as direct activators of Uncoupling Protein 1 (UCP1).[[“]]

    • Increased UCP1 Expression: PKA activation leads to the upregulation of the UCP1 gene, increasing the synthesis of the UCP1 protein.[[“]][6]

UCP1 is a unique protein located in the inner mitochondrial membrane of brown adipocytes.[4][7] It uncouples the process of oxidative phosphorylation from ATP synthesis, allowing the energy from substrate oxidation to be dissipated as heat.[4][[“]] The active metabolite of this compound, ICI 215001, has been shown to increase the expression of UCP1 and its mRNA in a dose-dependent manner in cultured brown adipocytes.[6] This effect is mediated through the β3-pathway.[6]

Quantitative Data on the Effects of this compound

Studies in various animal models have demonstrated the potent thermogenic effects of this compound. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of this compound in Rats

ParameterEffective Dose (ED50)Route of AdministrationSpeciesReference
Whole-Body Oxygen Consumption0.04 mg/kgOral (p.o.)Rat[1][8][9]
BAT Mitochondrial GDP Binding0.15 mg/kgOral (p.o.)Rat[1][8][9]

GDP binding to BAT mitochondria is a classic indicator of thermogenic activity, as it reflects the uncoupled state of respiration.

Table 2: Effect of Chronic this compound Treatment on BAT Thermogenesis in Rats

TreatmentDurationDoseEffect on [3H]GDP Binding (per lobe)Effect on [3H]GDP Binding (per mg protein)Reference
This compound18 days2 mg/kg/day (oral)P < 0.001 (increase)P < 0.01 (increase)[10]

This study indicates that long-term treatment with this compound leads to a sustained activation of the thermogenic capacity of brown adipose tissue.[10]

Table 3: Comparative Effects of β-Adrenergic Agonists in Rats

CompoundThermogenic EffectChronotropic (Heart Rate) EffectSelectivityReference
This compoundPotent stimulation of oxygen consumption and BAT activityNo effect at thermogenic dosesHigh for β3-AR[8][9]
IsoprenalineStimulates oxygen consumption and BAT activityIncreases heart rate at thermogenic dosesNon-selective β-agonist[8][9]
ClenbuterolStimulates oxygen consumption and BAT activityIncreases heart rate at thermogenic dosesPrimarily a β2-agonist[8][9]

It is important to note that while this compound is effective in animal models, it had no significant effect on 24-hour energy expenditure in obese men and women, questioning its utility for weight loss in humans.[4]

Experimental Protocols

The following sections detail the methodologies used in key studies to evaluate the effect of this compound on BAT activation.

In Vivo Animal Studies
  • Animal Models: Studies have primarily utilized male Sprague-Dawley rats.[10] Other species, including cats and dogs, have also been used to assess whole-body oxygen consumption.[8][9]

  • Drug Administration: For chronic studies, this compound was administered orally at a dose of 2 mg/kg/day for 18 days.[10] For acute dose-response studies, the compound was given via oral gavage after being dissolved in aqueous 0.025% polysorbate.[11]

  • Measurement of Whole-Body Oxygen Consumption: Oxygen consumption was measured using a low-cost modular oxygen-consumption device for small animals.[8][9]

  • Assessment of BAT Thermogenic Activity ([3H]GDP Binding Assay):

    • At the end of the treatment period, animals are euthanized.

    • Interscapular brown adipose tissue is dissected and homogenized.

    • Mitochondria are isolated from the homogenate through differential centrifugation.

    • The binding of [3H]GDP to the isolated mitochondria is measured. An increase in GDP binding indicates an increase in UCP1 activity and thus, thermogenesis.[10]

In Vitro Cell Culture Studies
  • Cell Model: Primary cultures of precursor cells from mouse and rat brown adipose tissue were used.[6] These cells are capable of differentiating into mature brown adipocytes in vitro.

  • Treatment: Differentiated brown adipocytes were treated with ICI 215001 (the active metabolite of this compound) at various concentrations.[6]

  • Gene Expression Analysis:

    • Total RNA is extracted from the cultured cells.

    • The expression levels of UCP mRNA are quantified using techniques such as Northern blotting or quantitative real-time PCR (qPCR).[6]

    • UCP1 protein levels are determined by Western blotting.[6]

Visualizations

Signaling Pathway of this compound in Brown Adipocytes

ZD7114_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion b3ar β3-AR ac Adenylate Cyclase b3ar->ac Activates camp cAMP ac->camp pka PKA (active) camp->pka Activates lipolysis Lipolysis pka->lipolysis Stimulates ucp1 UCP1 pka->ucp1 Upregulates Gene Expression ffa FFAs lipolysis->ffa ffa->ucp1 Activates & Fuels heat Heat ucp1->heat Generates zd7114 This compound zd7114->b3ar atp ATP atp->camp Converts

Caption: this compound signaling pathway in brown adipocytes.

Experimental Workflow for In Vivo Assessment of this compound

Experimental_Workflow cluster_analysis Endpoint Analysis start Animal Acclimatization (e.g., Sprague-Dawley Rats) treatment Chronic Oral Administration (e.g., this compound at 2 mg/kg/day for 18 days) start->treatment control Control Group (Vehicle Administration) start->control euthanasia Euthanasia and Tissue Collection treatment->euthanasia control->euthanasia bat_dissection BAT Dissection euthanasia->bat_dissection mito_isolation Mitochondrial Isolation bat_dissection->mito_isolation gdp_assay [3H]GDP Binding Assay mito_isolation->gdp_assay data_analysis Data Analysis and Comparison gdp_assay->data_analysis

Caption: Workflow for in vivo evaluation of this compound.

References

ZD-7114 and Non-Shivering Thermogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114, a selective β3-adrenergic receptor agonist, has been investigated for its potential to combat obesity and metabolic disorders by stimulating non-shivering thermogenesis (NST). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in rodent models, and the outcomes of human clinical trials. Detailed experimental protocols for key assays used to evaluate its thermogenic effects are provided, along with a comprehensive summary of quantitative data from pivotal studies. This document aims to serve as a critical resource for researchers in the field of metabolic disease and drug development.

Introduction

Obesity remains a global health crisis, driving a surge in associated comorbidities such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. A promising therapeutic strategy to address obesity is the enhancement of energy expenditure through the activation of non-shivering thermogenesis, a process primarily mediated by brown adipose tissue (BAT). This compound (also known as ICI D7114) is a potent and selective agonist of the β3-adrenergic receptor, which is highly expressed on the surface of brown adipocytes. By targeting this receptor, this compound was developed with the aim of selectively stimulating BAT thermogenesis and increasing whole-body energy expenditure. This guide delves into the core scientific data and methodologies related to the investigation of this compound's effects on NST.

Mechanism of Action: The β3-Adrenergic Signaling Pathway

This compound exerts its thermogenic effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade within brown adipocytes, culminating in increased heat production.

The binding of this compound to the β3-adrenoceptor leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1][2] PKA then phosphorylates and activates key downstream targets, including hormone-sensitive lipase (HSL) and cAMP response element-binding protein (CREB).[1][3] The activation of HSL promotes the lipolysis of intracellular triglycerides, releasing free fatty acids that serve as a fuel source for thermogenesis.[1] Phosphorylated CREB translocates to the nucleus and, along with other transcription factors, upregulates the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[1][3] UCP1 is a mitochondrial protein that uncouples cellular respiration from ATP synthesis, causing the energy from the proton motive force to be dissipated as heat.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ZD7114 This compound beta3AR β3-Adrenergic Receptor ZD7114->beta3AR Binds AC Adenylyl Cyclase beta3AR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates CREB CREB PKA->CREB Phosphorylates Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids Lipolysis->FFA UCP1 UCP1 FFA->UCP1 Fuels UCP1_Gene UCP1 Gene Transcription CREB->UCP1_Gene Activates UCP1_Gene->UCP1 Translation Heat Heat Production UCP1->Heat Uncouples Respiration

β3-Adrenergic signaling pathway activated by this compound.

Preclinical Evidence in Rodent Models

Numerous preclinical studies have demonstrated the efficacy of this compound in stimulating non-shivering thermogenesis and producing metabolically favorable outcomes in rodents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound in various rat models.

Table 1: Effect of this compound on Body Weight in Obese Zucker Rats

Treatment DurationDosageRoute of AdministrationChange in Body WeightReference
5 weeks3 mg/kg/dayIn drinking waterSignificantly reduced weight gain[4]
16 weeksNot specifiedNot specifiedObese rats gained significantly more weight than lean controls (729 ± 18 g vs. 452 ± 14 g)[5]
7 daysNot specifiedNot specifiedChronic mu opioid receptor antagonism reduced body weight by 49 g[6]

Table 2: Effect of this compound on Non-Shivering Thermogenesis Markers in Rats

Animal ModelParameterDosageRoute of AdministrationResultReference
Sprague-Dawley RatsOxygen ConsumptionED50: 0.04 mg/kgOral (p.o.)Stimulated[7][8]
Sprague-Dawley RatsBAT Mitochondrial GDP BindingED50: 0.15 mg/kgOral (p.o.)Stimulated[7][8]
Obese Zucker RatsBAT Thermogenesis3 mg/kg/dayIn drinking waterMarkedly activated[4]

Human Clinical Trials

Despite the promising preclinical data, clinical trials of this compound in humans have not demonstrated a significant thermogenic effect.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a clinical trial of this compound in obese human subjects.

Table 3: Effect of this compound on 24-Hour Energy Expenditure in Obese Subjects

ParameterTreatment GroupPre-treatmentDay 14P-valueReference
24h Energy Expenditure (% change) This compound-No significant effect> 0.05[9]
Placebo--2.0 ± 0.4%[9]
Spontaneous Physical Activity (% change) This compound-No significant effect> 0.05[9]
Placebo--7.7 ± 2.7%[9]
24h Heart Rate (beats/min) This compound77.5 ± 3.2No significant change> 0.05[9]
Placebo77.5 ± 3.273.8 ± 2.60.03[9]

The lack of efficacy in humans is thought to be due to species differences in the structure and pharmacology of the β3-adrenergic receptor.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Whole-Body Energy Expenditure (Indirect Calorimetry) in Rodents

G cluster_setup System Setup & Calibration cluster_animal_prep Animal Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Calibrate Calibrate Gas Analyzers (O2 and CO2) FlowRate Set Air Flow Rate Calibrate->FlowRate PlaceAnimal Place Animal in Sealed Chamber FlowRate->PlaceAnimal Acclimatize Acclimatize Animal to Metabolic Cage BodyWeight Record Animal's Body Weight Acclimatize->BodyWeight BodyWeight->PlaceAnimal RecordData Continuously Record O2 and CO2 Concentrations PlaceAnimal->RecordData MonitorActivity Monitor Spontaneous Physical Activity RecordData->MonitorActivity CalculateVO2 Calculate O2 Consumption (VO2) RecordData->CalculateVO2 CalculateVCO2 Calculate CO2 Production (VCO2) RecordData->CalculateVCO2 CalculateRER Calculate Respiratory Exchange Ratio (RER) CalculateVO2->CalculateRER CalculateVCO2->CalculateRER CalculateEE Calculate Energy Expenditure (EE) CalculateRER->CalculateEE

Workflow for indirect calorimetry in rodents.

Protocol:

  • System Preparation and Calibration:

    • Calibrate the O2 and CO2 gas analyzers using certified standard gas mixtures.[10]

    • Set and verify a constant air flow rate through the metabolic chambers.[10]

  • Animal Acclimatization and Preparation:

    • Individually house the animals in the metabolic cages for a period of acclimatization (e.g., 24-48 hours) to minimize stress-induced metabolic changes.[10]

    • Provide ad libitum access to food and water unless the experimental design specifies otherwise.

    • Record the precise body weight of each animal before placing it in the chamber.

  • Data Acquisition:

    • Place a single animal in each sealed metabolic chamber.

    • Continuously monitor and record the concentrations of O2 and CO2 in the air entering and exiting each chamber.[11]

    • Simultaneously measure spontaneous physical activity using methods such as infrared beam breaks or microwave radar.[9][12][13][14][15]

  • Data Analysis:

    • Calculate the rate of oxygen consumption (VO2) and carbon dioxide production (VCO2) for each animal.[11]

    • Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2.[11]

    • Calculate Energy Expenditure (EE) using the Weir equation or a similar formula that incorporates VO2 and VCO2 values.[11][16]

Measurement of GDP Binding to Brown Adipose Tissue Mitochondria

Protocol:

  • Mitochondrial Isolation:

    • Euthanize the animal and rapidly excise the interscapular brown adipose tissue.

    • Homogenize the tissue in an ice-cold isolation buffer.

    • Isolate the mitochondrial fraction through differential centrifugation.[17]

  • GDP Binding Assay:

    • Incubate a known amount of mitochondrial protein with a solution containing radiolabeled GDP (e.g., [3H]GDP) and a range of concentrations of unlabeled GDP.[17][18][19]

    • Separate the mitochondria from the incubation medium by rapid filtration.

    • Quantify the amount of radiolabeled GDP bound to the mitochondria using liquid scintillation counting.

  • Data Analysis:

    • Perform Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd) of GDP binding.[19] An increase in GDP binding is indicative of an increase in the activity of UCP1 and thus thermogenesis.

In Situ Hybridization for Neuropeptide mRNA in Rat Brain

Protocol:

  • Tissue Preparation:

    • Perfuse the rat with a fixative solution (e.g., 4% paraformaldehyde).

    • Dissect the brain and post-fix it in the same fixative.

    • Cryoprotect the brain in a sucrose solution and then freeze it.

    • Cut coronal sections of the brain using a cryostat and mount them on slides.[20]

  • Probe Hybridization:

    • Synthesize a labeled antisense RNA probe complementary to the target mRNA (e.g., preproNPY or preproCRF).[4][21] The probe can be labeled with radioisotopes or non-radioactive tags.[20][22]

    • Hybridize the probe to the tissue sections overnight in a humidified chamber at an appropriate temperature.[20]

  • Washing and Detection:

    • Wash the slides to remove any unbound probe.

    • Detect the hybridized probe using autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).[20]

  • Data Analysis:

    • Visualize and quantify the hybridization signal using microscopy and image analysis software. The intensity of the signal corresponds to the level of mRNA expression.

Conclusion

This compound has served as a valuable research tool for elucidating the role of the β3-adrenergic receptor in non-shivering thermogenesis. Preclinical studies in rodents unequivocally demonstrate its ability to activate brown adipose tissue and increase energy expenditure, leading to favorable metabolic outcomes. However, the lack of a significant thermogenic effect in human clinical trials highlights the critical challenge of interspecies differences in drug development for metabolic diseases. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers working to understand and therapeutically target non-shivering thermogenesis. Future efforts in this field will likely focus on the development of β3-adrenergic receptor agonists with improved efficacy in humans or the exploration of alternative pathways to stimulate brown adipose tissue activity.

References

The Role of ZD-7114 in Glucose and Lipid Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZD-7114, a potent and selective β3-adrenergic receptor agonist, has been investigated for its therapeutic potential in metabolic disorders, primarily obesity and type 2 diabetes. Its mechanism of action centers on the stimulation of thermogenesis in brown adipose tissue (BAT), leading to increased energy expenditure. This in-depth guide consolidates the available scientific data on the role of this compound in glucose and lipid homeostasis. It provides a comprehensive overview of its mechanism of action, quantitative effects on key metabolic parameters, and detailed experimental protocols from pivotal studies.

Core Mechanism of Action: β3-Adrenergic Receptor Agonism

This compound exerts its physiological effects by selectively binding to and activating β3-adrenergic receptors, which are predominantly expressed on the surface of brown and white adipocytes. This activation triggers a cascade of intracellular signaling events that ultimately drive lipolysis and thermogenesis.

Signaling Pathway

The binding of this compound to the β3-adrenergic receptor initiates the following signaling pathway:

  • G-Protein Coupling: The activated receptor couples to a stimulatory G protein (Gs).

  • Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Lipolysis and Thermogenesis: PKA phosphorylates and activates key enzymes involved in lipolysis, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), leading to the breakdown of triglycerides into free fatty acids and glycerol. In brown adipocytes, these fatty acids serve as a primary fuel source for uncoupling protein 1 (UCP1)-mediated thermogenesis.

ZD7114_Signaling_Pathway cluster_cell Brown Adipocyte cluster_lipolysis Lipolysis cluster_thermogenesis Thermogenesis ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates ATGL Adipose Triglyceride Lipase (ATGL) PKA->ATGL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes ATGL->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol UCP1 Uncoupling Protein 1 (UCP1) FFA_Glycerol->UCP1 Fuels Heat Heat Production UCP1->Heat

This compound β3-Adrenergic Signaling Pathway

Role in Glucose Homeostasis

Current evidence from preclinical studies suggests that this compound does not directly regulate plasma glucose or insulin levels. Its primary metabolic effects are centered on energy expenditure rather than direct modulation of glucose metabolism.

Quantitative Data from In Vivo Studies

A key study by Savontaus et al. (1998) investigated the effects of this compound in obese (fa/fa) Zucker rats. The study reported no significant changes in plasma glucose and insulin levels after 5 weeks of treatment.

ParameterControl Group (Mean ± SEM)This compound Treated Group (Mean ± SEM)Duration of TreatmentAnimal ModelReference
Plasma Glucose (mmol/L) Data not availableData not available5 weeksObese (fa/fa) Zucker ratsSavontaus et al., 1998
Plasma Insulin (pmol/L) Data not availableData not available5 weeksObese (fa/fa) Zucker ratsSavontaus et al., 1998

Note: While the study concluded "no effect," the specific mean and SEM values were not available in the accessed literature.

Role in Lipid Homeostasis

This compound significantly impacts lipid homeostasis, primarily through the stimulation of lipolysis in adipose tissue. This leads to the breakdown of stored triglycerides and the release of free fatty acids and glycerol.

In Vitro Effects on Lipolysis

The acid metabolite of this compound, ZM215001, has been shown to be a partial agonist of lipolysis in isolated rat white adipocytes.

CompoundAgonist ActivityMaximal Response (vs. Isoprenaline)TargetReference
ZM215001 Partial Agonist30%Rat White Adipocyte β3-Adrenoceptor[1]
In Vivo Effects on Plasma Lipids

While the primary mechanism of this compound involves the mobilization of lipids from adipose tissue, comprehensive in vivo data on its effects on circulating plasma triglycerides and free fatty acids are limited in the currently available literature.

ParameterControl Group (Mean ± SEM)This compound Treated Group (Mean ± SEM)Duration of TreatmentAnimal ModelReference
Plasma Triglycerides Data not availableData not available---
Plasma Free Fatty Acids Data not availableData not available---

Experimental Protocols

In Vivo Study of this compound in Obese Zucker Rats (Savontaus et al., 1998)

This section details the methodology used in the pivotal study investigating the long-term effects of this compound.

experimental_workflow start Start: Obese (fa/fa) Zucker Rats treatment Treatment Groups: - Control (Drinking Water) - this compound (3 mg/kg/day in Drinking Water) start->treatment duration Duration: 5 Weeks treatment->duration measurements Weekly Measurements: - Body Weight - Food Intake duration->measurements Throughout endpoint Endpoint Analysis (After 5 Weeks): - Plasma Glucose - Plasma Insulin - BAT GDP Binding duration->endpoint end End of Study endpoint->end

Experimental Workflow: this compound in Zucker Rats
  • Animal Model: Male obese (fa/fa) Zucker rats.

  • Housing: Individually housed with a 12-hour light/dark cycle.

  • Drug Administration: this compound was administered in the drinking water at a concentration calculated to provide a daily dose of 3 mg/kg. The control group received untreated drinking water.

  • Duration: The treatment period was 5 weeks.

  • Parameters Measured:

    • Body Weight and Food Intake: Monitored weekly.

    • Plasma Analysis: At the end of the 5-week period, blood samples were collected for the determination of plasma glucose and insulin concentrations. The specific assays used were not detailed in the available literature.

    • Brown Adipose Tissue (BAT) Thermogenesis: Assessed by measuring the binding of guanosine diphosphate (GDP) to BAT mitochondria, a marker of thermogenic activity.

In Vitro Lipolysis Assay (Study of ZM215001)

This protocol outlines the methodology for assessing the lipolytic activity of this compound's metabolite in isolated adipocytes.[1]

  • Adipocyte Isolation: White adipocytes were isolated from the epididymal fat pads of male Wistar rats by collagenase digestion.

  • Incubation: Isolated adipocytes were incubated in Krebs-Ringer bicarbonate buffer containing albumin, glucose, and various concentrations of the test compounds (ZM215001, isoprenaline, BRL 37344).

  • Lipolysis Measurement: The rate of lipolysis was determined by measuring the release of free fatty acids into the incubation medium using a colorimetric assay.

  • Data Analysis: Dose-response curves were constructed to determine the potency (EC50) and efficacy (maximal response) of each compound.

Discussion and Future Directions

This compound demonstrates a clear role in increasing energy expenditure through the activation of BAT thermogenesis. This effect, however, does not appear to be directly coupled with significant alterations in plasma glucose and insulin levels in the preclinical models studied so far. The primary impact on lipid homeostasis is the stimulation of lipolysis within adipose tissue.

For future research, it is imperative to conduct comprehensive in vivo studies that provide detailed quantitative data on the effects of this compound on the full plasma lipid profile, including triglycerides, free fatty acids, and cholesterol fractions. Furthermore, elucidating the long-term effects of sustained β3-adrenergic activation on insulin sensitivity and glucose uptake in peripheral tissues would provide a more complete understanding of its therapeutic potential.

Conclusion

This compound is a selective β3-adrenergic receptor agonist that holds promise as a therapeutic agent for obesity due to its potent stimulation of brown adipose tissue thermogenesis and subsequent increase in energy expenditure. Its role in glucose homeostasis appears to be minimal, with no direct impact on plasma glucose and insulin levels observed in key preclinical studies. The compound's primary effect on lipid metabolism is the promotion of lipolysis in adipose tissue. Further research is required to fully characterize its in vivo effects on circulating lipid profiles and to explore its long-term metabolic consequences.

References

ZD-7114 Hydrochloride Versus Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of ZD-7114 hydrochloride and its free base form. This compound, also known as ICI D7114, is a potent and selective β3-adrenergic receptor agonist. Its primary application in research is the study of thermogenesis and its potential as a therapeutic agent for obesity and diabetes. This document summarizes the physicochemical properties, provides context for experimental use, and outlines relevant biological pathways and experimental workflows.

Core Compound Information

This compound is a phenoxypropanolamine derivative that selectively activates the β3-adrenergic receptor, which is predominantly expressed in brown and white adipose tissue. This activation stimulates lipolysis and energy expenditure. The compound is available in two forms: the free base and the hydrochloride salt. The choice between these forms can have significant implications for experimental design, formulation, and bioavailability.

Physicochemical Properties: Hydrochloride Salt vs. Free Base

General Characteristics:

  • Solubility: Hydrochloride salts of amines are generally more soluble in aqueous solutions compared to their corresponding free bases.[1] This is because the protonated amine in the salt form can more readily interact with polar solvents like water. The free base, being less polar, tends to have higher solubility in organic solvents.

  • Stability: Amine hydrochloride salts typically exhibit greater stability and a longer shelf-life. The protonation of the amine group in the hydrochloride form makes it less susceptible to oxidative degradation.[2] Free bases of amines are more prone to degradation, especially when exposed to air, light, or certain storage conditions.[3]

  • Hygroscopicity: Hydrochloride salts can be more hygroscopic (tend to absorb moisture from the air) than the free base, which may require more controlled storage conditions.

Quantitative Data Summary:

The following tables summarize the available quantitative data for both forms of this compound. It is important to note that direct, side-by-side experimental comparisons of these two forms are not extensively published.

PropertyThis compound HydrochlorideThis compound Free BaseReference(s)
CAS Number 129689-28-7129689-30-1[4]
Molecular Formula C₂₂H₃₁ClN₂O₆C₂₂H₃₀N₂O₆[5]
Molecular Weight 454.95 g/mol 418.48 g/mol [4][6]
Appearance SolidNot specified[4]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term.Not specified, but generally requires inert atmosphere and low temperatures for stability.[2][4]

Note: Specific solubility values in various solvents and at different pH levels are not consistently reported in the literature.

Experimental Protocols and Considerations

The selection of either the hydrochloride salt or the free base for an experiment is crucial and depends on the specific requirements of the study, such as the route of administration and the desired formulation.

In Vivo Administration

For oral administration in animal studies, the hydrochloride salt is often preferred due to its higher aqueous solubility, which facilitates its dissolution in drinking water or the preparation of oral gavage solutions.

Example Protocol for Oral Administration in Rodents:

  • Preparation of Dosing Solution:

    • For administration in drinking water, this compound (form often unspecified, but hydrochloride is likely due to solubility) can be dissolved in the animals' drinking water to achieve the desired daily dose (e.g., 3 mg/kg/day).[1] The stability of the compound in the water over the administration period should be considered.

    • For oral gavage, a specific amount of this compound hydrochloride can be dissolved in a suitable vehicle. Common vehicles for compounds with low water solubility include 0.5% carboxymethyl cellulose (CMC) in water, polyethylene glycol (PEG), or a mixture of DMSO, PEG300, and Tween 80 in water.[7]

  • Administration:

    • The prepared solution is administered to the animals at the predetermined dosage and schedule. For example, a study in Sprague-Dawley rats used a dose of 2 mg/kg/day orally.

In Vitro Assays

For in vitro experiments, such as cell-based assays, either form can be used, but the final concentration of the solvent (like DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid toxicity.

General Protocol for β3-Adrenergic Receptor Activation Assay:

  • Cell Culture:

    • Use a cell line that endogenously or recombinantly expresses the β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).[8]

  • Compound Preparation:

    • Prepare a stock solution of this compound (either hydrochloride or free base) in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations.

  • Assay Procedure (cAMP Measurement):

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate.

    • Add the different concentrations of this compound to the wells and incubate for a specific period.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

β3-Adrenergic Receptor Signaling Pathway

Activation of the β3-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to increased thermogenesis and lipolysis.

G cluster_cell Adipocyte ZD7114 This compound beta3AR β3-Adrenergic Receptor ZD7114->beta3AR Binds to Gs Gs Protein beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates UCP1 UCP1 Gene Expression PKA->UCP1 Increases Lipolysis Lipolysis HSL->Lipolysis Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: β3-Adrenergic Receptor Signaling Cascade.

Experimental Workflow for In Vivo Study

A typical workflow for an in vivo study investigating the effects of this compound on metabolism in a rodent model.

G cluster_workflow In Vivo Experimental Workflow Animal_Acclimation Animal Acclimation Group_Assignment Group Assignment (Control vs. This compound) Animal_Acclimation->Group_Assignment Drug_Admin This compound Administration (e.g., Oral Gavage) Group_Assignment->Drug_Admin Monitoring Monitoring (Body Weight, Food Intake) Drug_Admin->Monitoring Metabolic_Assays Metabolic Assays (e.g., Indirect Calorimetry) Monitoring->Metabolic_Assays Tissue_Collection Tissue Collection (e.g., Adipose Tissue) Metabolic_Assays->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Gene Expression) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow.

Conclusion

The choice between this compound hydrochloride and its free base is a critical decision in the design of experiments. The hydrochloride salt is generally favored for its enhanced aqueous solubility and stability, making it particularly suitable for in vivo studies requiring oral administration. The free base may be more appropriate for specific formulations or when higher solubility in organic solvents is required. Researchers should carefully consider the specific needs of their experimental setup and, when possible, consult the manufacturer's specifications for the particular batch of the compound being used. This guide provides a foundational understanding to aid in making an informed decision for the successful application of this compound in research.

References

Methodological & Application

Application Notes and Protocols for ZD-7114 In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of ZD-7114, a potent and selective β3-adrenergic receptor agonist, in rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on thermogenesis, obesity, and diabetes.

Introduction

This compound is a selective agonist for the β3-adrenergic receptor, which is predominantly expressed in adipose tissue.[1] Activation of this receptor stimulates lipolysis and thermogenesis, making this compound a valuable tool for studying metabolic diseases.[1] In rodent models of obesity and diabetes, this compound has been shown to increase energy expenditure and improve glucose homeostasis.[1]

Quantitative Data Summary

The following table summarizes the reported in vivo dosages of this compound in rodent studies. It is important to note that the majority of published data is for oral administration in rats. Dosage for mice and other administration routes have not been extensively reported in publicly available literature. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

SpeciesAdministration RouteDosage RangeObserved EffectReference(s)
RatOral (p.o.)0.04 mg/kgED50 for stimulation of whole-body oxygen consumption.[2]
RatOral (p.o.)0.15 mg/kgED50 for stimulation of brown adipose tissue (BAT) mitochondrial guanosine diphosphate (GDP)-binding.[2]
Rat (Sprague-Dawley)Oral (p.o.)2 mg/kg/day (chronic)Increased BAT thermogenesis.[3]
Rat (obese fa/fa Zucker)In drinking water3 mg/kg/day (chronic)Reduced weight gain and activated BAT thermogenesis.[4]

Signaling Pathway

This compound exerts its effects by activating the β3-adrenergic receptor signaling pathway, primarily in brown and white adipocytes. This activation leads to a cascade of intracellular events culminating in increased lipolysis and thermogenesis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ZD_7114 This compound B3_AR β3-Adrenergic Receptor ZD_7114->B3_AR Binds to G_Protein Gs Protein B3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates UCP1 UCP1 Activation PKA->UCP1 Promotes Lipolysis Lipolysis (Triglycerides -> FFAs) HSL->Lipolysis Thermogenesis Thermogenesis (Heat Production) UCP1->Thermogenesis

Caption: β3-Adrenergic receptor signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for key in vivo experiments using this compound in rodents.

Vehicle Formulation

The choice of vehicle is critical for the effective delivery of this compound. As this compound is often supplied as a hydrochloride salt, its solubility in aqueous solutions should be considered. For oral administration, a suspension is commonly used.

Example Vehicle for Oral Gavage (Suspension):

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring until fully dissolved.

    • Add the this compound powder to the CMC solution.

    • Vortex or sonicate the mixture to ensure a homogenous suspension.

    • Prepare fresh daily.

Experimental Workflow for a Thermogenesis Study

The following diagram illustrates a typical workflow for an acute in vivo study investigating the thermogenic effects of this compound in rats.

G Animal_Acclimation Animal Acclimation (e.g., 1 week) Fasting Fasting (e.g., 4-6 hours) Animal_Acclimation->Fasting Baseline_Measurement Baseline Measurements (Body weight, temperature) Fasting->Baseline_Measurement Drug_Administration This compound or Vehicle Administration (e.g., p.o.) Baseline_Measurement->Drug_Administration Monitoring Monitor Animal Behavior & Temperature (e.g., at 30, 60, 120 min) Drug_Administration->Monitoring Tissue_Collection Euthanasia & Tissue Collection (e.g., BAT, blood) Monitoring->Tissue_Collection Analysis Biochemical Analysis (e.g., GDP-binding, gene expression) Tissue_Collection->Analysis

Caption: Experimental workflow for a rodent thermogenesis study with this compound.

Oral Gavage Administration Protocol (Rat)

This protocol is for the oral administration of this compound to rats.

Materials:

  • This compound suspension in an appropriate vehicle.

  • Oral gavage needle (16-18 gauge, 2-3 inches long with a ball tip for rats).

  • Syringe (1-3 mL).

  • Animal scale.

Procedure:

  • Animal Handling: Gently but firmly restrain the rat to prevent movement.

  • Dosage Calculation: Weigh the animal to accurately calculate the volume of the drug suspension to be administered.

  • Gavage Needle Insertion: With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Drug Delivery: Once the needle is in the correct position (a slight resistance may be felt as it passes the base of the esophagus), slowly administer the this compound suspension.

  • Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.

Measurement of Brown Adipose Tissue (BAT) Thermogenic Activity

A key indicator of this compound's in vivo efficacy is the activation of thermogenesis in brown adipose tissue. This can be assessed by measuring the binding of guanosine diphosphate (GDP) to mitochondria isolated from BAT.

Protocol for GDP Binding Assay:

  • BAT Isolation: Following euthanasia, dissect the interscapular brown adipose tissue and place it in ice-cold isolation buffer.

  • Mitochondrial Isolation: Homogenize the BAT and isolate the mitochondrial fraction by differential centrifugation.

  • GDP Binding: Incubate the isolated mitochondria with radiolabeled [3H]GDP in the presence and absence of an excess of unlabeled GDP to determine specific binding.

  • Quantification: Measure the amount of bound [3H]GDP using liquid scintillation counting.

  • Data Analysis: Express the results as pmol of GDP bound per mg of mitochondrial protein. An increase in GDP binding in the this compound treated group compared to the vehicle control indicates an activation of thermogenesis.[2]

Considerations for Other Administration Routes

While oral administration is the most documented route for this compound, other routes may be suitable depending on the experimental design. General guidelines for these routes in rodents are provided below. Note: Specific dosages for this compound via these routes are not well-established and require preliminary dose-response studies.

  • Intraperitoneal (IP) Injection: This route allows for rapid absorption. For other β3-agonists like CL 316243 , doses in rats have ranged from 0.01 to 1 mg/kg.[2]

  • Subcutaneous (SC) Injection: This route provides a slower and more sustained release compared to IP injection.

  • Intravenous (IV) Injection: This route offers immediate and complete bioavailability.

For all parenteral routes, ensure that the this compound formulation is sterile and pH-neutral to avoid irritation and adverse reactions.

Conclusion

This compound is a valuable pharmacological tool for investigating β3-adrenergic receptor function in vivo. The provided data and protocols for oral administration in rats offer a solid foundation for designing and conducting studies on its thermogenic and metabolic effects. Further research is warranted to establish effective dosages and protocols for mice and for parenteral administration routes. As with any in vivo experiment, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Administration of ZD-7114 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ZD-7114, a selective β3-adrenergic agonist, in mice and rats. This document compiles available data on administration routes, dosages, and relevant physiological effects, alongside detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Overview of this compound

This compound is a potent and selective agonist for the β3-adrenergic receptor, primarily known for its role in stimulating thermogenesis in brown adipose tissue (BAT). Its selective action makes it a valuable tool for studying metabolic regulation, obesity, and diabetes in animal models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in rats. Currently, there is a lack of published specific dosage and pharmacokinetic data for this compound in mice.

Table 1: this compound Dosage and Effects in Rats

Administration RouteDoseSpecies/StrainObserved EffectCitation
Oral (in drinking water)3 mg/kg/dayObese fa/fa Zucker ratsSignificantly reduced weight gain and activated brown adipose tissue thermogenesis.[1]
Oral GavageED50: 0.04 mg/kgRatsStimulation of whole-body oxygen consumption.[2]
Oral GavageED50: 0.15 mg/kgRatsStimulation of BAT mitochondrial guanosine diphosphate (GDP)-binding.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteCmaxTmaxHalf-life (t½)BioavailabilityCitation
RatData Not Available-----
MouseData Not Available-----

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

The following are detailed protocols for common administration routes of this compound in mice and rats, based on established laboratory procedures.

Oral Administration

3.1.1. Oral Gavage

Oral gavage ensures the precise administration of a specific dose.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% Carboxymethylcellulose Sodium (CMC-Na) in sterile water)[2]

    • Gavage needles (flexible or curved, 18-20 gauge for mice, 16-18 gauge for rats)[3]

    • Syringes

    • Animal scale

  • Protocol:

    • Preparation of Dosing Solution:

      • Prepare a suspension of this compound in 0.5% CMC-Na. For example, to prepare a 2.5 mg/mL solution, dissolve 0.5 g of CMC-Na in 100 mL of sterile water, then add 250 mg of this compound.[2]

    • Animal Handling and Dosing:

      • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[3]

      • Gently restrain the animal. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body.[4] For mice, scruff the mouse to immobilize the head.[3]

      • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark the needle.[4]

      • Insert the gavage needle gently into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is advanced.[3]

      • If any resistance is met, withdraw the needle and reinsert. Do not force the tube.[4]

      • Once the needle is in place, administer the solution slowly.

      • After administration, gently remove the needle.

      • Monitor the animal for at least 15 minutes for any signs of distress.[4]

3.1.2. Administration in Drinking Water

This method is suitable for chronic administration and reduces handling stress.

  • Materials:

    • This compound

    • Water bottles

    • Animal scale

  • Protocol:

    • Dose Calculation and Solution Preparation:

      • Based on the average daily water consumption of the animals and their body weights, calculate the concentration of this compound needed in the drinking water to achieve the target dose (e.g., 3 mg/kg/day).[1]

      • Dissolve the calculated amount of this compound in the total volume of drinking water to be provided.

    • Administration:

      • Replace the regular water bottles with the this compound solution.

      • Monitor water consumption daily to ensure accurate dosing.

      • Prepare fresh this compound solution regularly, depending on the stability of the compound in water.

Subcutaneous (SC) Injection

Subcutaneous injection allows for slower, more sustained absorption.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., sterile saline)

    • Sterile syringes and needles (25-27 gauge for mice and rats)[5][6]

    • 70% alcohol swabs

  • Protocol:

    • Preparation of Injection Solution:

      • Dissolve this compound in a sterile vehicle to the desired concentration.

    • Injection Procedure:

      • Weigh the animal to determine the correct injection volume. The recommended maximum volume for a single SC injection site is 5 mL/kg for mice.[5]

      • Restrain the animal.

      • Identify the injection site, typically the loose skin over the neck and shoulders (scruff).[7]

      • Clean the injection site with a 70% alcohol swab.

      • Lift the skin to create a "tent."

      • Insert the needle (bevel up) into the base of the tented skin, parallel to the body.[8]

      • Aspirate to ensure the needle is not in a blood vessel.

      • Inject the solution slowly.

      • Withdraw the needle and apply gentle pressure to the injection site if necessary.[8]

Intravenous (IV) Injection

Intravenous injection provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV injections in both mice and rats.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., sterile saline)

    • Sterile syringes and needles (27-30 gauge for mice, 25-27 gauge for rats)[9][10]

    • Restraint device

    • Heat lamp or warm water bath to dilate the tail veins

  • Protocol:

    • Preparation of Injection Solution:

      • Dissolve this compound in a sterile vehicle to the desired concentration. Ensure the solution is free of particulates.

    • Injection Procedure:

      • Weigh the animal to determine the correct injection volume. The maximum recommended bolus IV injection volume is 5 mL/kg for rats.[10]

      • Place the animal in a restraint device.

      • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation.[6]

      • Identify one of the lateral tail veins.

      • Insert the needle (bevel up) into the vein at a shallow angle. A "flash" of blood in the needle hub may indicate successful entry.[11]

      • Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).

      • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[11]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Brown Adipocytes

This compound, as a β3-adrenergic agonist, stimulates thermogenesis in brown adipocytes through a well-defined signaling cascade.

ZD7114_Signaling_Pathway ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR G_protein Gs Protein Beta3AR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + Lipolysis Lipolysis PKA->Lipolysis UCP1 UCP1 Expression & Activation PKA->UCP1 Thermogenesis Thermogenesis Lipolysis->Thermogenesis UCP1->Thermogenesis

Caption: this compound signaling cascade in brown adipocytes leading to thermogenesis.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (Weight, Temp, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization ZD7114_Admin This compound Administration (Selected Route & Dose) Randomization->ZD7114_Admin Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Monitoring In-life Monitoring (Clinical Signs, Food/Water Intake) ZD7114_Admin->Monitoring Vehicle_Admin->Monitoring Data_Collection Endpoint Data Collection (e.g., Oxygen Consumption, GDP Binding) Monitoring->Data_Collection Tissue_Harvesting Tissue Harvesting (e.g., BAT, Blood) Data_Collection->Tissue_Harvesting Analysis Data Analysis & Interpretation Tissue_Harvesting->Analysis

Caption: A generalized workflow for conducting in vivo experiments with this compound.

References

Application Notes and Protocols for Preparing ZD-7114 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7114, also known as ICI D7114, is a potent and selective β3-adrenoceptor agonist.[1][2] It is a valuable tool in research, particularly in studies related to obesity, diabetes, and thermogenesis, as it selectively stimulates brown adipose tissue.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound due to its high solubilizing capacity.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

For ease of use in calculations and experimental design, the key quantitative data for this compound and its hydrochloride salt are summarized in the table below.

PropertyThis compound (Free Base)This compound hydrochloride (HCl)
Molecular Formula C₂₂H₃₀N₂O₆[7]C₂₂H₃₁ClN₂O₆[2]
Molecular Weight 418.48 g/mol 454.95 g/mol [2][8]
CAS Number 129689-30-1129689-28-7[2]

Note: Always verify the molecular weight from the certificate of analysis provided by the supplier for the specific lot of the compound being used.

Experimental Protocols

Materials and Equipment
  • This compound (or this compound HCl) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber or opaque polypropylene or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The same principles can be applied to prepare other concentrations (e.g., 5 mM, 20 mM).

  • Determine the Required Mass of this compound:

    • Use the following formula to calculate the mass of this compound HCl required: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example Calculation for 1 mL of 10 mM this compound HCl stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 454.95 g/mol = 4.55 mg

  • Weighing the Compound:

    • Tare the analytical balance with a sterile vial.

    • Carefully weigh the calculated amount of this compound powder into the vial.

  • Dissolving the Compound:

    • Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

    • Example: To prepare a 10 mM solution with 4.55 mg of this compound HCl, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may aid in dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque vials to minimize freeze-thaw cycles.[3]

    • Store the aliquots at -20°C or -80°C for long-term storage.[2][3] Studies have shown that many compounds stored in DMSO at a 10 mM concentration are stable for extended periods under these conditions.[9]

Stability and Handling
  • DMSO is hygroscopic , meaning it readily absorbs moisture from the air.[10] Water can affect the stability of dissolved compounds.[9] Use anhydrous DMSO and minimize the exposure of the solvent and stock solution to the atmosphere.

  • Avoid repeated freeze-thaw cycles , as this can lead to compound degradation.[3][9] Aliquoting into single-use volumes is highly recommended.

  • When thawing an aliquot for use, allow it to come to room temperature before opening the cap to prevent condensation of atmospheric moisture into the solution.

  • Solutions should be clear. If precipitation is observed, gently warm and vortex the solution to redissolve the compound before use.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing the this compound stock solution.

G Figure 1: this compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage & Handling Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Mass = [C] x V x MW Add DMSO Add DMSO Weigh Compound->Add DMSO Dissolve Dissolve Add DMSO->Dissolve Vortex Aliquot Aliquot Dissolve->Aliquot Store at -20°C / -80°C Store at -20°C / -80°C Aliquot->Store at -20°C / -80°C

Caption: this compound Stock Solution Preparation Workflow

This compound Signaling Pathway

This compound acts as a selective agonist for the β3-adrenergic receptor, primarily found on the surface of adipocytes (fat cells), particularly in brown adipose tissue. This initiates a signaling cascade that leads to increased thermogenesis.

G Figure 2: Simplified this compound Signaling Pathway cluster_cell Adipocyte ZD7114 ZD7114 Beta3_AR β3-Adrenergic Receptor ZD7114->Beta3_AR Binds G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates UCP1 UCP1 Activation PKA->UCP1 Lipolysis Lipolysis HSL->Lipolysis Thermogenesis Thermogenesis Lipolysis->Thermogenesis UCP1->Thermogenesis

Caption: Simplified this compound Signaling Pathway

References

Application Notes and Protocols for ZD-7114 Formulation for Oral Gavage in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and oral administration of ZD-7114, a potent and selective β3-adrenergic agonist, to rats for pre-clinical research. The information compiled is based on commercially available data and established methodologies for similar compounds.

Introduction to this compound

This compound (also known as ICI D7114) is a selective agonist for the β3-adrenergic receptor, primarily found in adipose tissue.[1][2] Its activation stimulates thermogenesis and lipolysis, making it a valuable tool for research in obesity, diabetes, and other metabolic disorders.[3] Administering this compound orally via gavage is a common and effective method for in vivo studies in rats.

Quantitative Data Summary

The following table summarizes key quantitative data for the oral administration of this compound to rats.

ParameterValueSpeciesNotesReference(s)
ED₅₀ (Oxygen Consumption) 0.04 mg/kgRatEffective dose for 50% maximal stimulation of whole-body oxygen consumption.[3]
ED₅₀ (BAT GDP-Binding) 0.15 mg/kgRatEffective dose for 50% maximal stimulation of guanosine diphosphate binding to brown adipose tissue mitochondria, an indicator of thermogenic activity.[3]
Recommended Vehicle 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile waterRatA commonly used, safe, and effective suspension agent for oral gavage of hydrophobic compounds.[4][5]
Typical Dosing Volume 10 mL/kgRatStandard dosing volume for oral gavage in rats to ensure accurate delivery without causing undue stress or injury.[4][6]

Experimental Protocols

Preparation of 0.5% Carboxymethyl Cellulose (CMC) Vehicle

Materials:

  • Carboxymethyl cellulose sodium salt (low viscosity)

  • Sterile, deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing scale

Protocol:

  • Weighing CMC: For 100 mL of vehicle, weigh out 0.5 g of carboxymethyl cellulose sodium salt.

  • Initial Mixing: Add the CMC powder to a beaker containing the desired volume of sterile water (e.g., 100 mL).

  • Dissolution: Place the beaker on a magnetic stirrer and stir vigorously. CMC may clump initially. Continue stirring until the CMC is fully dissolved and the solution is clear and uniform. This may take a significant amount of time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding this compound.

  • Storage: The prepared 0.5% CMC solution can be stored at 2-8°C for up to one week.

Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound hydrochloride powder

  • Prepared 0.5% CMC vehicle

  • Mortar and pestle (optional)

  • Spatula

  • Vortex mixer

  • Sonicator (bath or probe)

  • Calibrated pipette or syringe

Protocol:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.

  • Weigh this compound: Accurately weigh the calculated amount of this compound hydrochloride powder.

  • Trituration (Optional but Recommended): To create a finer and more uniform suspension, place the this compound powder in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, homogenous paste.

  • Suspension: Gradually add the remaining 0.5% CMC vehicle to the paste (or directly to the powder if not triturating) while continuously stirring or vortexing.

  • Sonication: To further reduce particle size and improve suspension stability, sonicate the preparation. A bath sonicator for 15-30 minutes or a probe sonicator (use with caution to avoid overheating) can be used.

  • Final Mixing and Storage: After sonication, vortex the suspension thoroughly. It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, and re-vortex and sonicate before use.

Oral Gavage Administration Protocol in Rats

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles for rats (typically 16-18 gauge, flexible or curved with a bulbous tip)

  • Syringes

  • Animal scale

Protocol:

  • Animal Handling and Weighing: Handle the rats gently to minimize stress. Weigh each rat immediately before dosing to calculate the precise volume of the this compound suspension to be administered.

  • Dose Preparation: Ensure the this compound suspension is homogenous by vortexing immediately before drawing each dose into the syringe.

  • Animal Restraint: Properly restrain the rat to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and repeat the insertion.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), administer the calculated volume of the this compound suspension slowly and steadily.

  • Needle Removal and Monitoring: Gently remove the gavage needle along the same path of insertion. Return the rat to its cage and monitor for any signs of distress, such as labored breathing or discomfort, for a few minutes post-administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the β3-adrenergic receptor signaling pathway activated by this compound and a typical experimental workflow for an in vivo study using this compound.

beta3_signaling_pathway cluster_cell Adipocyte ZD7114 This compound beta3_AR β3-Adrenergic Receptor ZD7114->beta3_AR Binds Gs_protein Gs Protein beta3_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates/ Activates Thermogenesis Thermogenesis (UCP1) PKA->Thermogenesis Upregulates Lipolysis Lipolysis HSL->Lipolysis Triglycerides Triglycerides Triglycerides->Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol Lipolysis->FFA_Glycerol experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_vehicle Prepare 0.5% CMC Vehicle prep_zd7114 Prepare this compound Suspension prep_vehicle->prep_zd7114 weigh_animals Weigh Rats prep_zd7114->weigh_animals calc_dose Calculate Dose Volume weigh_animals->calc_dose administer Administer via Oral Gavage calc_dose->administer monitor Monitor Animals administer->monitor collect_data Collect Experimental Data (e.g., O₂ consumption, tissue samples) monitor->collect_data analyze Analyze and Interpret Results collect_data->analyze

References

Application Notes and Protocols for Long-Term In Vivo ZD-7114 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the long-term in vivo administration of ZD-7114, a selective β3-adrenoceptor agonist. This compound, also known as ICI-D7114, is a valuable research tool for studying thermogenesis, obesity, and metabolic diseases.[1][2][3] This document outlines the necessary procedures for preparing and administering the compound, along with methodologies for assessing its biological effects in animal models.

Overview and Mechanism of Action

This compound is a potent and selective agonist for the β3-adrenergic receptor.[4] Its primary mechanism of action involves the stimulation of brown adipose tissue (BAT), leading to increased thermogenesis and energy expenditure.[1][2][3] This makes it a compound of interest for investigating potential therapeutic strategies for obesity and related metabolic disorders like diabetes.[3][4] In animal models, this compound has been shown to increase whole-body oxygen consumption without significant effects on heart rate, tremor, or hypokalaemia at therapeutic doses, indicating its selectivity over β1 and β2 adrenoceptors.[2][3]

Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to the β3-adrenergic receptor on brown adipocytes is crucial for its thermogenic effect. The pathway involves G-protein activation, leading to downstream cellular responses.

ZD7114_Signaling_Pathway cluster_cell Brown Adipocyte ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR G_Protein G-Protein (Gs) Beta3AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates (activates) Lipolysis Lipolysis HSL->Lipolysis FFAs Free Fatty Acids (FFAs) Lipolysis->FFAs releases UCP1 UCP1 Activation FFAs->UCP1 activate Thermogenesis Thermogenesis (Heat Production) UCP1->Thermogenesis Long_Term_ZD7114_Workflow cluster_workflow Experimental Workflow acclimatization Animal Acclimatization (e.g., 1 week) baseline Baseline Measurements (Body Weight, Food/Water Intake) acclimatization->baseline randomization Randomization into Groups (Vehicle Control vs. This compound) baseline->randomization treatment Long-Term this compound Administration (e.g., 5 weeks via drinking water or daily gavage) randomization->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake) treatment->monitoring endpoint_collection Endpoint Sample Collection (Blood, Tissues - e.g., BAT, Hypothalamus) treatment->endpoint_collection monitoring->treatment continues analysis Biochemical and Molecular Analysis (Plasma Insulin, Leptin, GDP Binding, Gene Expression) endpoint_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

References

Application Notes and Protocols for ZD-7114 in Primary Adipocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ZD-7114, a selective β3-adrenergic receptor agonist, in primary adipocyte culture. This document outlines the mechanism of action, protocols for cell culture and key assays, and expected outcomes based on available scientific literature.

Introduction

This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of energy metabolism, particularly in adipose tissue. Activation of β3-AR in adipocytes stimulates lipolysis and thermogenesis, making it a target of interest for the development of therapeutics for obesity and related metabolic disorders. These protocols are designed to facilitate research into the effects of this compound on primary white and brown adipocytes. It is important to note that in vivo, this compound is metabolized to its acid metabolite, ZM215001, which is the predominant active moiety.[1] For in vitro studies, either this compound or ZM215001 can be utilized, and their effects are expected to be comparable in activating the β3-AR signaling pathway.

Mechanism of Action

This compound acts as an agonist at the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is central to adipocyte function.

Signaling Pathway

ZD7114_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZD7114 This compound beta3AR β3-Adrenergic Receptor ZD7114->beta3AR Gs Gs protein beta3AR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates ATGL Adipose Triglyceride Lipase (ATGL) PKA->ATGL indirectly influences UCP1 UCP1 Expression (in brown/beige adipocytes) PKA->UCP1 stimulates Lipolysis Lipolysis HSL->Lipolysis ATGL->Lipolysis

Caption: this compound signaling pathway in adipocytes.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound's active metabolite, ZM215001, and a comparable β3-agonist, CL-316,243, on adipocyte function. This data can be used as a reference for expected outcomes in your experiments.

CompoundCell TypeAssayConcentrationResultReference
ZM215001Isolated rat white adipocytesLipolysis (Free Fatty Acid Release)-Potency order: BRL 37344 > isoprenaline > ZM215001[1]
ZM215001Isolated rat white adipocytesLipolysis (Free Fatty Acid Release)-Achieved 30% of the maximum isoprenaline response[1]
CL-316,243Differentiated primary white and brown adipocytesLipolysis10 nMMaximum effect observed
CL-316,243Primary mouse brown adipocytesUCP1 Gene Expression1 µM~20-fold increase after 3 hours
CL-316,243Primary mouse brown adipocytesLipolysis (Glycerol Release)1 µM~3-fold increase

Experimental Protocols

The following protocols provide a framework for isolating primary preadipocytes, differentiating them into mature adipocytes, and subsequently treating them with this compound to assess biological responses.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays A 1. Isolation of Primary Preadipocytes (from murine adipose tissue) B 2. Culture and Expansion of Preadipocytes A->B C 3. Adipocyte Differentiation (7-10 days) B->C D 4. Treatment with this compound (various concentrations and times) C->D E 5. Endpoint Assays F Lipolysis Assay (Glycerol Release) D->F G Gene Expression Analysis (e.g., UCP1, PPARγ) D->G H cAMP Accumulation Assay D->H

Caption: General experimental workflow.

Protocol 1: Isolation and Culture of Primary Preadipocytes

This protocol is adapted for the isolation of preadipocytes from murine adipose tissue.

Materials:

  • Adipose tissue (e.g., epididymal white adipose tissue or interscapular brown adipose tissue from mice)

  • Digestion Buffer: DMEM/F-12 with 1 mg/mL Collagenase Type I and 1% BSA

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile dissection tools, 50 mL conical tubes, 100 µm cell strainers, and tissue culture plates

Procedure:

  • Aseptically dissect adipose tissue and place it in a sterile petri dish containing PBS.

  • Mince the tissue into fine pieces using sterile scissors or a scalpel.

  • Transfer the minced tissue to a 50 mL conical tube containing pre-warmed Digestion Buffer.

  • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Quench the digestion by adding an equal volume of Culture Medium.

  • Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.

  • Centrifuge at 500 x g for 5 minutes to pellet the stromal vascular fraction (SVF), which contains the preadipocytes.

  • Aspirate the supernatant and the floating mature adipocyte layer.

  • Resuspend the SVF pellet in Culture Medium and plate onto tissue culture plates.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

Protocol 2: Adipocyte Differentiation

Materials:

  • Confluent primary preadipocytes

  • Differentiation Medium I (DMI): Culture Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.

  • Differentiation Medium II (DMII): Culture Medium supplemented with 1 µg/mL insulin.

Procedure:

  • Two days post-confluence (Day 0), replace the Culture Medium with DMI.

  • On Day 2, replace the DMI with DMII.

  • From Day 4 onwards, replace the medium with fresh DMII every 2 days.

  • Mature, lipid-laden adipocytes should be visible by Day 7-10.

Protocol 3: this compound Treatment and Lipolysis Assay

Materials:

  • Differentiated primary adipocytes

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer: Krebs-Ringer bicarbonate buffer with 2% BSA

  • Glycerol Assay Kit

Procedure:

  • Wash the differentiated adipocytes twice with PBS.

  • Incubate the cells in Assay Buffer for 1-2 hours.

  • Prepare working solutions of this compound in Assay Buffer. Based on data for similar compounds, a starting concentration range of 1 nM to 10 µM is recommended. Include a vehicle control.

  • Remove the pre-incubation buffer and add the this compound working solutions to the cells.

  • Incubate for 1-4 hours at 37°C.

  • Collect the supernatant (assay medium).

  • Measure the glycerol concentration in the supernatant using a commercial Glycerol Assay Kit according to the manufacturer's instructions.

  • Normalize the glycerol release to the total protein content or DNA content of the cells in each well.

Protocol 4: Gene Expression Analysis

Materials:

  • Differentiated primary adipocytes treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., UCP1, PPARγ, Adiponectin) and a housekeeping gene (e.g., β-actin, GAPDH).

Procedure:

  • Treat differentiated adipocytes with this compound at desired concentrations and for a specified time (e.g., 6-24 hours).

  • Lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) to determine the relative expression levels of the target genes. Analyze the data using the ΔΔCt method.

Protocol 5: cAMP Accumulation Assay

Materials:

  • Differentiated primary adipocytes

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA-based)

Procedure:

  • Pre-treat differentiated adipocytes with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of this compound for a short period (e.g., 10-30 minutes).

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the kit.

  • Normalize the results to protein concentration.

Troubleshooting

  • Low Preadipocyte Yield: Ensure complete tissue digestion and optimize collagenase concentration and incubation time.

  • Poor Differentiation: Confirm that preadipocytes have reached confluence before initiating differentiation. Check the quality and concentration of differentiation cocktail components.

  • High Variability in Assays: Ensure consistent cell numbers across wells. Perform washes gently to avoid detaching cells. Include appropriate positive and negative controls.

These protocols and application notes should serve as a valuable resource for investigating the effects of this compound in primary adipocyte culture. As with any experimental system, optimization of specific conditions may be necessary for your particular cell source and research questions.

References

ZD-7114: Application Notes and Protocols for Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for utilizing ZD-7114 in obesity research. This compound is a potent and selective β3-adrenergic receptor (β3-AR) agonist, which has been investigated for its therapeutic potential in treating obesity and metabolic disorders.[1][2][3] The primary mechanism of action involves the stimulation of β3-adrenoceptors, predominantly found in brown adipose tissue (BAT), leading to increased thermogenesis and energy expenditure.[2][4][5][6]

Mechanism of Action

This compound selectively activates β3-adrenoceptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels. Elevated camp in brown adipocytes activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other downstream effectors. This cascade results in the hydrolysis of triglycerides (lipolysis) and, crucially, the activation of uncoupling protein 1 (UCP1) in the inner mitochondrial membrane. UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling oxidative phosphorylation from ATP synthesis and releasing energy as heat (thermogenesis).[7] This process increases the metabolic rate and energy expenditure, contributing to weight loss.

ZD7114_Signaling_Pathway ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR Binds to AC Adenylyl Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates UCP1 Uncoupling Protein 1 (UCP1) PKA->UCP1 Activates Thermogenesis Increased Thermogenesis UCP1->Thermogenesis EnergyExp Increased Energy Expenditure Thermogenesis->EnergyExp

Figure 1: this compound signaling pathway in brown adipocytes.

Data Presentation: Efficacy in Preclinical Models

This compound has demonstrated significant effects on energy metabolism and body weight in various animal models of obesity. The data presented below summarizes the key quantitative findings from these studies.

Animal ModelTreatment Dose & DurationBody Weight Gain ReductionFood IntakeOxygen ConsumptionKey Metabolic ChangesReference
Obese (fa/fa) Zucker Rats3 mg/kg/day in drinking water for 5 weeksSignificant reduction vs. controlNo significant changeNot reported in this studyNo significant change in plasma insulin or leptin levels.[4][4]
Conscious RatsSingle oral doseNot applicable (acute study)Not applicableED50 = 0.04 mg/kgIncreased BAT mitochondrial GDP-binding (ED50 = 0.15 mg/kg).[1][6][1][6]
Conscious CatsSingle oral doseNot applicable (acute study)Not applicableSignificant increaseNo chronotropic effects on the heart at thermogenic doses.[1][6][1][6]
Conscious DogsSingle oral doseNot applicable (acute study)Not applicableSignificant increaseNo effects on blood potassium levels, indicating lack of β2-adrenoceptor activity.[5][5]

Note: A clinical study in obese human subjects with this compound did not show a significant thermogenic response, suggesting species-specific differences in the responsiveness to β3-AR stimulation.[8]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in obesity research.

Protocol 1: Chronic Efficacy Study in a Rodent Model of Obesity (e.g., Zucker Rats)

This protocol is designed to assess the long-term effects of this compound on body weight, food and water intake, and metabolic parameters.

Materials:

  • This compound

  • Vehicle (e.g., drinking water)

  • Obese (fa/fa) Zucker rats

  • Metabolic cages

  • Standard laboratory chow

  • Equipment for blood collection and analysis

Procedure:

  • Animal Acclimation: Acclimate male obese (fa/fa) Zucker rats to individual housing in metabolic cages for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to two groups: a control group receiving vehicle and a treatment group receiving this compound.

  • Drug Administration: Dissolve this compound in the drinking water at a concentration calculated to provide a daily dose of 3 mg/kg.[4] Ensure fresh solutions are provided daily. The control group receives untreated drinking water.

  • Monitoring:

    • Measure body weight daily.

    • Measure food and water intake daily.

    • Monitor the general health of the animals.

  • Blood Collection: At specified time points (e.g., baseline, weekly, and at the end of the study), collect blood samples via an appropriate method (e.g., tail vein or terminal cardiac puncture).

  • Biochemical Analysis: Analyze plasma or serum for key metabolic markers, including glucose, insulin, leptin, and lipids.

  • Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues, such as brown and white adipose tissue depots, for further analysis (e.g., gene expression, histology).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups.

Experimental_Workflow_Chronic Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Grouping Random Group Allocation Acclimation->Grouping Treatment This compound Administration (in drinking water) Grouping->Treatment Control Vehicle Administration Grouping->Control Monitoring Daily Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring Control->Monitoring BloodCollection Blood Collection (Weekly/Terminal) Monitoring->BloodCollection Analysis Biochemical & Tissue Analysis BloodCollection->Analysis End End Analysis->End Experimental_Workflow_Acute Start Start Acclimation Acclimation to Calorimetry Chambers Start->Acclimation Baseline Baseline VO2 Measurement Acclimation->Baseline Dosing Oral Administration of This compound or Vehicle Baseline->Dosing PostDose Continuous VO2 Measurement Dosing->PostDose Analysis Data Analysis (Change in VO2, ED50) PostDose->Analysis End End Analysis->End

References

Measuring the Thermogenic Response to ZD-7114: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7114 is a potent and selective β3-adrenoceptor agonist that has been instrumental in the study of thermogenesis and energy expenditure.[1][2][3][4][5][6] Activation of the β3-adrenergic receptor, predominantly expressed in brown adipose tissue (BAT), stimulates a signaling cascade that leads to increased lipolysis, fatty acid oxidation, and uncoupling of oxidative phosphorylation via the uncoupling protein 1 (UCP1), ultimately dissipating energy as heat.[7][8] This document provides detailed application notes and experimental protocols for measuring the thermogenic response to this compound in a research setting.

Mechanism of Action of this compound

This compound selectively binds to and activates β3-adrenergic receptors on the surface of brown adipocytes. This activation initiates a G-protein-coupled signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL promotes the hydrolysis of triglycerides into free fatty acids (FFAs). These FFAs serve as both the fuel for mitochondrial respiration and allosteric activators of UCP1. The activation of UCP1 uncouples the proton gradient across the inner mitochondrial membrane from ATP synthesis, resulting in the dissipation of energy as heat, a process known as non-shivering thermogenesis.

ZD7114_Signaling_Pathway cluster_Mito Mitochondrial Thermogenesis ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR GProtein Gs Protein Beta3AR->GProtein activates AC Adenylyl Cyclase GProtein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates Triglycerides Triglycerides FFA Free Fatty Acids (FFAs) Triglycerides->FFA hydrolyzes Mitochondrion Mitochondrion FFA->Mitochondrion fuel UCP1 UCP1 FFA->UCP1 activates Heat Heat UCP1->Heat generates

Caption: this compound signaling pathway in brown adipocytes.

Quantitative Data on Thermogenic Response to this compound

The following tables summarize quantitative data from studies investigating the thermogenic effects of this compound.

Table 1: Effect of this compound on Oxygen Consumption and Brown Adipose Tissue (BAT) Activity in Rats

ParameterED50 (mg/kg, p.o.)Reference
Whole Body Oxygen Consumption0.04[6]
BAT Mitochondrial GDP-Binding0.15[6]

Table 2: Effect of Chronic this compound Treatment on BAT Mitochondrial GDP Binding in Sprague-Dawley Rats

TreatmentGDP Binding (pmol/lobe)GDP Binding (pmol/mg protein)Reference
ControlData not providedData not provided[7]
This compound (2 mg/kg/day for 18 days)Significantly increased (P < 0.001)Significantly increased (P < 0.01)[7]

Table 3: Effect of this compound on 24-hour Energy Expenditure in Obese Human Subjects

TreatmentChange in 24h Energy ExpenditureHeart RateReference
Placebo-2.0 ± 0.4%Decreased from 77.5 to 73.8 min-1[9]
This compoundNo significant effectNo significant effect[9]

Note: The lack of a thermogenic response in humans highlights potential species-specific differences in the pharmacology of β3-adrenoceptor agonists.[9]

Experimental Protocols

The following are detailed protocols for key experiments to measure the thermogenic response to this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation ZD7114_Admin This compound Administration Animal_Acclimation->ZD7114_Admin Indirect_Calorimetry Indirect Calorimetry (Oxygen Consumption) ZD7114_Admin->Indirect_Calorimetry Tissue_Harvest Tissue Harvesting (Brown Adipose Tissue) ZD7114_Admin->Tissue_Harvest Data_Analysis Data Analysis Indirect_Calorimetry->Data_Analysis GDP_Binding GDP Binding Assay Tissue_Harvest->GDP_Binding UCP1_Western UCP1 Western Blot Tissue_Harvest->UCP1_Western GDP_Binding->Data_Analysis UCP1_Western->Data_Analysis

Caption: General experimental workflow for measuring thermogenic response.
Protocol 1: Measurement of Whole-Body Oxygen Consumption via Indirect Calorimetry

This protocol outlines the measurement of the metabolic rate of rodents following this compound administration using an open-circuit indirect calorimeter.

Materials:

  • Open-circuit indirect calorimetry system

  • Metabolic cages

  • This compound solution

  • Vehicle control solution (e.g., saline)

  • Experimental animals (e.g., rats or mice)

Procedure:

  • Animal Acclimation: Acclimate animals to single housing in the metabolic cages for at least 24-48 hours before the experiment to minimize stress-induced metabolic changes. Ensure ad libitum access to food and water.

  • Baseline Measurement: Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) for a set period (e.g., 1-2 hours) before drug administration.

  • This compound Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage or intraperitoneal injection). A range of doses should be tested to generate a dose-response curve.

  • Post-Administration Measurement: Immediately place the animals back into the metabolic cages and continuously record VO2, VCO2, and RER for a predetermined duration (e.g., 2-4 hours).

  • Data Analysis: Calculate the change in oxygen consumption from baseline for each animal. Data is typically expressed as ml/kg/h. Compare the response between the this compound-treated and vehicle-treated groups.

Protocol 2: Measurement of Brown Adipose Tissue (BAT) Mitochondrial GDP Binding

This protocol details the isolation of BAT mitochondria and the subsequent measurement of [³H]GDP binding as an indicator of thermogenic activation.

Materials:

  • Interscapular brown adipose tissue (iBAT)

  • Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • [³H]GDP (radiolabeled guanosine diphosphate)

  • Non-radiolabeled GDP

  • Scintillation counter and vials

  • Glass-Teflon homogenizer

  • Centrifuge

Procedure:

  • Tissue Harvesting: At the desired time point after this compound or vehicle administration, euthanize the animal and rapidly dissect the interscapular brown adipose tissue. Place the tissue in ice-cold isolation buffer.

  • Mitochondria Isolation:

    • Mince the iBAT and homogenize in ice-cold isolation buffer using a Glass-Teflon homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • GDP Binding Assay:

    • Resuspend the final mitochondrial pellet in an appropriate assay buffer.

    • Incubate a known amount of mitochondrial protein with a low concentration of [³H]GDP in the presence (non-specific binding) or absence (total binding) of a high concentration of non-radiolabeled GDP.

    • Incubate on ice for a specified time (e.g., 15 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound [³H]GDP.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Express the results as pmol of GDP bound per mg of mitochondrial protein.

Protocol 3: Measurement of UCP1 Expression in Brown Adipose Tissue by Western Blot

This protocol describes the quantification of UCP1 protein levels in BAT as a marker of thermogenic capacity.

Materials:

  • Interscapular brown adipose tissue (iBAT)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Primary antibody against UCP1

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize the iBAT in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for UCP1 overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the UCP1 signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the thermogenic effects of the β3-adrenoceptor agonist this compound. By employing these methodologies, scientists can effectively quantify the impact of this compound on whole-body energy expenditure, brown adipose tissue activation, and the expression of key thermogenic proteins. These approaches are critical for advancing our understanding of thermoregulation and for the development of novel therapeutics targeting metabolic diseases.

References

Application Notes and Protocols: ZD-7114's Influence on Gene Expression in Brown Adipose Tissue (BAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7114 is a potent and selective β3-adrenergic receptor (β3-AR) agonist. Activation of β3-AR in brown adipose tissue (BAT) is a critical pathway for inducing non-shivering thermogenesis, a process of heat production that plays a significant role in energy expenditure. This makes β3-AR agonists like this compound promising candidates for the development of therapeutics targeting obesity and related metabolic disorders. These application notes provide a comprehensive overview of the effects of this compound on gene expression in BAT, detailed experimental protocols for assessing these effects, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Effects of β3-Adrenergic Agonists on BAT Gene Expression

While specific quantitative data for this compound is limited in publicly available literature, the effects of other selective β3-AR agonists, such as CL316,243 and Trecadrine, on key thermogenic genes in rodent BAT provide a strong indication of the expected outcomes. The following table summarizes representative data from studies on these analogous compounds.

GeneAgonistSpeciesTissueFold Increase in mRNA Expression (approx.)Reference
UCP1 CL316,243MouseEpididymal Adipose Tissue>10-fold[1]
PGC-1α TrecadrineRatBrown Adipose Tissue4.5-fold[2]
CIDEA CL316,243MouseEpididymal Adipose TissueSignificant Increase[1]
DIO2 CL316,243MouseEpididymal Adipose TissueSignificant Increase[1]

Note: The magnitude of gene expression changes can vary depending on the specific agonist, dosage, duration of treatment, and the model system used.

Signaling Pathway

The activation of thermogenesis in brown adipocytes by this compound is initiated by its binding to the β3-adrenergic receptor, which triggers a well-defined signaling cascade.

ZD7114_Signaling_Pathway cluster_cell Brown Adipocyte cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ZD7114 This compound beta3AR β3-Adrenergic Receptor ZD7114->beta3AR Binds AC Adenylyl Cyclase beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates PGC1a_gene PGC-1α Gene CREB->PGC1a_gene Promotes Transcription UCP1_gene UCP1 Gene CREB->UCP1_gene Promotes Transcription PGC1a_protein PGC-1α Protein PGC1a_gene->PGC1a_protein Translation UCP1_protein UCP1 Protein UCP1_gene->UCP1_protein Translation Thermogenesis Thermogenesis (Heat Production) UCP1_protein->Thermogenesis PGC1a_protein->UCP1_gene Co-activates Transcription

Caption: this compound signaling pathway in brown adipocytes.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on gene expression in the brown adipose tissue of mice.

I. In Vivo Treatment of Mice with this compound

Objective: To administer this compound to mice to stimulate BAT thermogenesis.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Male C57BL/6J mice (8-12 weeks old)

  • Animal housing with controlled temperature and light cycle

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize mice to individual housing for at least one week before the experiment.

  • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the injection volume. A typical dosage for a β3-agonist like CL316,243 is 1 mg/kg body weight.[3]

  • Divide the mice into two groups: a control group receiving the vehicle and a treatment group receiving this compound.

  • Administer this compound or vehicle via intraperitoneal injection daily for a predetermined period (e.g., 7 days).[3]

  • Monitor the mice daily for any adverse effects.

  • At the end of the treatment period, euthanize the mice according to approved animal welfare protocols.

  • Immediately dissect the interscapular brown adipose tissue (iBAT), snap-freeze it in liquid nitrogen, and store it at -80°C until RNA extraction.

II. RNA Isolation from Brown Adipose Tissue

Objective: To isolate high-quality total RNA from BAT samples.

Materials:

  • Frozen BAT tissue

  • TRIzol reagent or a similar phenol-based lysis solution[4]

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (prepared with DEPC-treated water)

  • RNase-free water

  • Homogenizer (e.g., bead mill or rotor-stator homogenizer)

  • Microcentrifuge

  • RNase-free tubes and pipette tips

Procedure:

  • Pre-chill all equipment and reagents.

  • Add 1 ml of TRIzol reagent to a tube containing 50-100 mg of frozen BAT.

  • Homogenize the tissue until no visible particles remain.

  • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 ml of chloroform per 1 ml of TRIzol used. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • Carefully transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 ml of isopropyl alcohol per 1 ml of TRIzol used. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant and wash the RNA pellet with at least 1 ml of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.

  • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

III. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of target genes (e.g., UCP1, PGC-1α) and a housekeeping gene.

Materials:

  • Isolated total RNA

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for UCP1, PGC-1α, and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

  • Optical-grade PCR plates and seals

Procedure:

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Set up reactions in triplicate for each sample and each gene.

    • Include no-template controls (NTC) to check for contamination.

  • qPCR Cycling:

    • Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene.

    • Calculate the fold change in gene expression in the this compound treated group relative to the vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from animal treatment to data analysis.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase animal_treatment Animal Treatment (this compound or Vehicle) tissue_harvest BAT Harvest & Snap-Freezing animal_treatment->tissue_harvest rna_isolation RNA Isolation from BAT tissue_harvest->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr data_analysis Relative Gene Expression Analysis (ΔΔCt) qpcr->data_analysis

References

Application Notes and Protocols for Studying ZD-7114 Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-7114, a potent and selective β3-adrenergic receptor agonist, has shown significant promise in preclinical studies for its thermogenic and anti-obesity effects.[1][2][3] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, predominantly found in brown adipose tissue (BAT), leading to increased energy expenditure.[1][2][3] This document provides detailed application notes and protocols for utilizing animal models to study the multifaceted effects of this compound, aiding researchers in the fields of obesity, diabetes, and metabolic disorders.

The provided protocols and data are compiled from various studies to serve as a comprehensive resource. Researchers should adapt these methodologies to their specific experimental needs and institutional guidelines.

Animal Models

The selection of an appropriate animal model is critical for investigating the therapeutic potential of this compound. The most commonly employed models include:

  • Obese (fa/fa) Zucker Rats: This genetic model of obesity and insulin resistance is characterized by a mutation in the leptin receptor gene. These rats exhibit hyperphagia, obesity, hyperlipidemia, and hyperinsulinemia, making them a relevant model for studying metabolic diseases.

  • Diet-Induced Obese (DIO) Rodents: Typically, rats or mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and other metabolic abnormalities that closely mimic the human condition.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound in rodent models.

Table 1: In Vivo Efficacy of this compound in Rats

ParameterAnimal ModelDoseRoute of AdministrationEffectReference
Oxygen ConsumptionConscious RatsED50: 0.04 mg/kgOral (p.o.)Stimulation[3]
BAT Mitochondrial GDP-BindingConscious RatsED50: 0.15 mg/kgOral (p.o.)Stimulation[3]
Body Weight GainObese fa/fa Zucker Rats3 mg/kg/dayIn Drinking WaterSignificant Reduction[4]
Food IntakeObese fa/fa Zucker Rats3 mg/kg/dayIn Drinking WaterNo Effect[4]
Brown Adipose Tissue ThermogenesisObese fa/fa Zucker Rats3 mg/kg/dayIn Drinking WaterActivated[4]
Macronutrient SelectionSprague-Dawley Rats2 mg/kg/dayOral (p.o.)No Change[5]
Total Calorie IntakeSprague-Dawley Rats2 mg/kg/dayOral (p.o.)No Change[5]

Signaling Pathways and Experimental Workflows

β3-Adrenergic Receptor Signaling Pathway

This compound exerts its effects by activating the β3-adrenergic receptor, a G-protein coupled receptor. The downstream signaling cascade in brown adipocytes is depicted below.

beta3_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ZD7114 This compound beta3AR β3-Adrenergic Receptor ZD7114->beta3AR Binds to Gs Gs Protein beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Activates HSL HSL (Hormone-Sensitive Lipase) PKA->HSL Phosphorylates & Activates Perilipin Perilipin PKA->Perilipin Phosphorylates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases UCP1 UCP1 (Uncoupling Protein 1) FFA->UCP1 Activates Thermogenesis Thermogenesis (Heat Production) UCP1->Thermogenesis Mediates

Caption: β3-Adrenergic receptor signaling cascade initiated by this compound in brown adipocytes.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the effects of this compound in a rodent model of obesity is outlined below.

experimental_workflow cluster_analyses Analyses start Start: Acclimatize Animals (e.g., Obese Zucker Rats) treatment Administer this compound or Vehicle (e.g., 3 mg/kg/day in drinking water) start->treatment monitoring Monitor Daily: - Body Weight - Food & Water Intake treatment->monitoring endpoint Endpoint Measurements (e.g., after 1 and 5 weeks) monitoring->endpoint tissue_collection Tissue Collection: - Brown Adipose Tissue - Brain (Hypothalamus) - Blood (Plasma) endpoint->tissue_collection analysis Perform Analyses tissue_collection->analysis gdp_binding BAT Mitochondrial GDP Binding Assay in_situ In Situ Hybridization (e.g., preproNPY mRNA) plasma_analysis Plasma Analysis (Insulin, Glucose, Leptin) results Data Analysis & Interpretation gdp_binding->results in_situ->results plasma_analysis->results

Caption: General experimental workflow for in vivo assessment of this compound.

Experimental Protocols

In Vivo Administration of this compound

a. Administration in Drinking Water (for chronic studies)

  • Objective: To administer this compound continuously over a prolonged period.

  • Materials:

    • This compound hydrochloride

    • Drinking water

    • Calibrated water bottles

  • Procedure:

    • Calculate the required concentration of this compound in the drinking water based on the average daily water consumption of the animals and the target dose (e.g., 3 mg/kg/day).[4]

    • Dissolve the calculated amount of this compound hydrochloride in the total volume of drinking water to be provided for a specific period (e.g., 24 hours).

    • Provide the this compound-containing water to the animals in calibrated water bottles.

    • Measure the volume of water consumed daily to monitor the actual dose administered and adjust the concentration as needed based on changes in body weight and water intake.

    • Prepare fresh this compound solutions daily.

b. Oral Gavage (for acute or sub-chronic studies)

  • Objective: To administer a precise dose of this compound at specific time points.

  • Materials:

    • This compound hydrochloride

    • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

    • Oral gavage needles (size appropriate for the animal)

    • Syringes

  • Procedure:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

    • Gently restrain the animal.

    • Insert the gavage needle orally and advance it into the esophagus.

    • Administer the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress after the procedure.

Measurement of Brown Adipose Tissue (BAT) Mitochondrial GDP Binding
  • Objective: To assess the thermogenic activity of BAT by measuring the binding of guanosine diphosphate (GDP) to uncoupling protein 1 (UCP1) in mitochondria. An increase in GDP binding is indicative of increased thermogenic activation.

  • Principle: UCP1, a key protein in BAT thermogenesis, contains a binding site for purine nucleotides like GDP. The number of available binding sites increases with the activation of thermogenesis.

  • Protocol (Adapted from standard methods):

    • Mitochondria Isolation:

      • Euthanize the animal and rapidly excise the interscapular BAT.

      • Homogenize the tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM TES, 1 mM EDTA, pH 7.2).

      • Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

      • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 8,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

      • Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

      • Resuspend the final mitochondrial pellet in a suitable assay buffer.

    • GDP Binding Assay:

      • Incubate a known amount of mitochondrial protein with varying concentrations of [3H]GDP in an assay buffer (e.g., 100 mM sucrose, 10 mM CHAPS, 20 mM TES, pH 7.1) for a set time at room temperature.

      • To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled GDP.

      • Terminate the binding reaction by rapid filtration through a glass fiber filter.

      • Wash the filters with ice-cold buffer to remove unbound [3H]GDP.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Perform Scatchard analysis to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd).

In Situ Hybridization for Hypothalamic Neuropeptide mRNA
  • Objective: To quantify the expression of specific mRNAs, such as preproneuropeptide Y (preproNPY), in the hypothalamus to assess the central effects of this compound on appetite regulation.

  • Principle: This technique uses a labeled nucleic acid probe to hybridize with the target mRNA in tissue sections, allowing for the visualization and quantification of gene expression.

  • Protocol (General outline):

    • Tissue Preparation:

      • Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

      • Dissect the brain and post-fix overnight.

      • Cryoprotect the brain in a sucrose solution.

      • Freeze the brain and cut coronal sections containing the hypothalamus on a cryostat.

      • Mount the sections on coated slides.

    • Hybridization:

      • Prepare a labeled antisense RNA probe for the target mRNA (e.g., digoxigenin-labeled preproNPY probe).

      • Pretreat the tissue sections to enhance probe penetration.

      • Apply the hybridization buffer containing the labeled probe to the sections and incubate overnight at an appropriate temperature (e.g., 65°C).

    • Washing and Detection:

      • Wash the slides to remove the unbound probe.

      • Incubate the sections with an antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase).

      • Wash to remove the excess antibody.

      • Add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of mRNA expression.

    • Analysis:

      • Visualize and quantify the signal using microscopy and image analysis software.

Conclusion

The study of this compound in appropriate animal models provides crucial insights into its therapeutic potential for obesity and related metabolic disorders. The protocols and data presented here offer a framework for researchers to design and execute robust preclinical studies. Careful selection of animal models, precise experimental execution, and comprehensive endpoint analysis are essential for elucidating the full pharmacological profile of this compound and other β3-adrenergic agonists. While promising in rodent models, it is important to note that the translation of these findings to human efficacy has been challenging, with many β3-adrenergic agonists showing limited effects in clinical trials.[6][7] Further research is warranted to understand these species differences and to explore the full therapeutic utility of this class of compounds.

References

Troubleshooting & Optimization

ZD-7114 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with ZD-7114 in aqueous solutions. This compound, also known as ICI-D7114, is a potent and selective β3-adrenergic receptor agonist.[1][2][3] Like many small molecule compounds, it exhibits poor solubility in aqueous solutions, which can present challenges for in vitro and in vivo experimental setups.[4] This resource offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound has low aqueous solubility, generally reported to be less than 1 mg/mL.[4] It is critical to assume that direct dissolution in aqueous buffers like PBS or cell culture media will be challenging, especially at higher concentrations.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has been reported to be soluble in DMSO up to 100 mM.

Q3: Can I dissolve this compound directly in water or PBS?

A3: While some product sheets suggest that compounds with high aqueous solubility can be dissolved directly in water, this is not the case for this compound due to its low water solubility.[5] Direct dissolution is likely to result in a suspension or incomplete solubilization. For most in vitro applications, a concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous experimental medium.

Q4: My this compound precipitated out of solution after diluting my DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue. See the Troubleshooting Guide below for a step-by-step approach to resolving this. The key is to ensure the final concentration of DMSO is as low as possible while maintaining the solubility of this compound.

Q5: How should I store my this compound stock solution?

A5: this compound powder is typically stored at -20°C for long-term stability.[5] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[5]

Troubleshooting Guide: Precipitation in Aqueous Solutions

Encountering precipitation when diluting a this compound DMSO stock solution into an aqueous medium is a frequent challenge. The following step-by-step guide provides methods to overcome this issue.

Problem: this compound precipitates upon dilution into aqueous buffer or cell culture medium.

Root Cause: The low aqueous solubility of this compound is exceeded when the concentration of the organic co-solvent (DMSO) is significantly reduced in the final aqueous solution.

Solutions (to be attempted in order):

  • Optimize the Dilution Method:

    • Rapid Mixing: When diluting the DMSO stock, add it to the aqueous solution while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations of the compound that can initiate precipitation.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Reduce the Final Concentration:

    • If your experimental design allows, lowering the final concentration of this compound in the aqueous solution may keep it below its solubility limit.

  • Increase the Final DMSO Concentration (with caution):

    • While the goal is to keep the DMSO concentration low to avoid off-target effects on cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) may be sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Utilize a Surfactant:

    • For in vivo formulations, Tween 80 is often used.[4] For in vitro assays, a low concentration of a non-ionic surfactant like Tween 20 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% is a reasonable starting point. Be sure to test the effect of the surfactant on your specific assay.

  • Employ Solubilizing Excipients:

    • Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate hydrophobic molecules and increase their aqueous solubility.[4] Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the this compound DMSO stock to this solution.

Quantitative Data Summary

The following table summarizes the key physicochemical and solubility properties of this compound.

PropertyValueSource
Molecular Formula C₂₂H₃₀N₂O₆ (free base)[6]
Molecular Weight 418.48 g/mol (free base)[6]
CAS Number 129689-28-7 (HCl salt)[3]
Aqueous Solubility < 1 mg/mL[4]
DMSO Solubility Soluble to 100 mM

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Objective: To prepare a diluted working solution of this compound in an aqueous buffer or cell culture medium for in vitro experiments.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the aqueous buffer or cell culture medium to 37°C.

  • Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).

  • While vigorously vortexing the pre-warmed aqueous medium, slowly add the calculated volume of the this compound DMSO stock solution.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • If precipitation occurs, refer to the Troubleshooting Guide.

  • Prepare a vehicle control using the same final concentration of DMSO in the aqueous medium.

Visualizations

β3-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the β3-adrenergic receptor by an agonist such as this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZD7114 This compound (Agonist) beta3AR β3-Adrenergic Receptor ZD7114->beta3AR Binds G_protein Gs Protein beta3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., HSL, CREB) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Lipolysis, Thermogenesis) Downstream->Response

Caption: β3-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Solubilization Troubleshooting

This diagram outlines a logical workflow for addressing solubility issues with this compound in aqueous solutions.

G Start Start: Prepare DMSO Stock Dilute Dilute Stock in Aqueous Medium Start->Dilute Check Precipitation? Dilute->Check Success Solution Clear: Proceed with Experiment Check->Success No Troubleshoot Troubleshooting Steps Check->Troubleshoot Yes Step1 1. Optimize Dilution (Vortexing, Stepwise) Troubleshoot->Step1 Step1->Dilute Retry Step2 2. Lower Final Concentration Step1->Step2 If still precipitates Step2->Dilute Retry Step3 3. Increase Final DMSO % (cautiously) Step2->Step3 If still precipitates Step3->Dilute Retry Step4 4. Add Surfactant (e.g., Tween 20) Step3->Step4 If still precipitates Step4->Dilute Retry

Caption: Workflow for Troubleshooting this compound Solubility.

References

Technical Support Center: Optimizing ZD-7114 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ZD-7114, a potent and selective β3-adrenergic agonist, for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves binding to and activating β3-AR, which is predominantly expressed in adipose tissue.[2] This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to increased lipolysis and thermogenesis.[3][5]

Q2: What are the common in vitro applications of this compound?

A2: this compound is primarily used in research to study obesity, diabetes, and other metabolic disorders.[1] In vitro, it is often used to investigate the signaling pathways of the β3-adrenergic receptor, stimulate lipolysis in adipocytes, and assess the therapeutic potential of β3-AR agonists.

Q3: How should I prepare a stock solution of this compound?

A3: this compound hydrochloride is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, for this compound hydrochloride (Molecular Weight: 454.9 g/mol ), dissolve 4.55 mg in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q4: What is a typical starting concentration range for this compound in cell-based assays?

A4: A typical starting concentration range for a new compound in a cell-based assay is broad, from nanomolar to micromolar, to determine the optimal dose-response range. Based on data from other β3-adrenergic agonists, a starting range of 1 nM to 10 µM is recommended for initial experiments with this compound. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound 1. Inactive compound. 2. Suboptimal concentration. 3. Low receptor expression in the cell line. 4. Insufficient incubation time.1. Verify the integrity of the this compound stock solution. 2. Perform a wide dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M). 3. Confirm β3-AR expression in your cell line via qPCR or Western blot. 4. Optimize the incubation time for the assay.
High background or off-target effects 1. This compound concentration is too high. 2. Non-specific binding. 3. The final DMSO concentration in the media is toxic to the cells.1. Lower the concentration range of this compound. 2. Include appropriate controls, such as a β3-AR antagonist (e.g., SR59230A). 3. Ensure the final DMSO concentration is below 0.5% (v/v) in your cell culture medium.
Inconsistent results between experiments 1. Variation in cell passage number or confluency. 2. Instability of this compound in the culture medium. 3. Pipetting errors.1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Ensure accurate and consistent pipetting techniques.
Precipitation of this compound in culture medium 1. The compound's solubility limit in the aqueous medium has been exceeded. 2. The stock solution was not properly dissolved.1. Ensure the final concentration of this compound is within its solubility limit in the culture medium. 2. Ensure the DMSO stock solution is fully dissolved before diluting it in the medium. A gentle vortex may be necessary.

Quantitative Data

CompoundCell LineAssayEC50
CL 316 ,243Not specifiedAdipocyte lipolysis stimulation~3 nM
BRL 37344Rat myometrial stripsInhibition of oxytocin-induced contractionspD2 value of 9.12 (approximately 76 pM)
CL 316 ,243Siberian hamster white and brown adipocytesLipolysis stimulationMaximum effect at 10 nM

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound and to identify a non-toxic concentration range for subsequent functional assays.

Materials:

  • Cell line expressing β3-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β3-AR, or adipocyte cell lines like 3T3-L1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration range.

Protocol 2: Measuring this compound-Induced cAMP Accumulation

This protocol measures the functional response to this compound by quantifying the intracellular accumulation of cAMP.

Materials:

  • Cell line expressing β3-adrenergic receptors

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Forskolin (positive control)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed cells into the appropriate plate as recommended by the cAMP assay kit manufacturer.

  • Cell Stimulation:

    • Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (typically 100-500 µM) to prevent cAMP degradation.

    • Prepare serial dilutions of this compound and a positive control (e.g., Forskolin) in the stimulation buffer.

    • Add the diluted compounds to the cells and incubate for the optimized time (typically 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Follow the specific instructions of your chosen cAMP assay kit for cell lysis and detection of cAMP levels.

  • Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol can be used to analyze the phosphorylation of downstream targets of the β3-AR signaling pathway, such as PKA substrates.

Materials:

  • Cell line expressing β3-adrenergic receptors

  • This compound stock solution (10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-PKA substrate, anti-total PKA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the determined optimal concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PKA substrate) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total PKA) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ZD7114 This compound beta3AR β3-Adrenergic Receptor ZD7114->beta3AR Binds to G_protein G Protein (Gs) beta3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Lipolysis Lipolysis Downstream->Lipolysis Thermogenesis Thermogenesis Downstream->Thermogenesis

Caption: this compound signaling pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare this compound serial dilutions B->C D Incubate for defined period C->D E Add assay reagent (e.g., MTT, cAMP kit) D->E F Incubate and develop signal E->F G Read plate (absorbance/fluorescence) F->G H Plot dose-response curve and determine EC50/IC50 G->H

Caption: Experimental workflow for concentration optimization.

G No_Effect No Effect Observed Check_Conc Is concentration range appropriate? No_Effect->Check_Conc Check_Receptor Is receptor expressed? Check_Conc->Check_Receptor Yes Optimize_Conc Optimize concentration (wider range) Check_Conc->Optimize_Conc No Check_Time Is incubation time sufficient? Check_Receptor->Check_Time Yes Validate_Receptor Validate receptor expression (qPCR/WB) Check_Receptor->Validate_Receptor No Optimize_Time Optimize incubation time Check_Time->Optimize_Time No

Caption: Troubleshooting logic for no observable effect.

References

Technical Support Center: ZD-7114 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD-7114. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Lack of Expected Thermogenic or Lipolytic Effect

Question: Why am I not observing the expected increase in thermogenesis or lipolysis after this compound treatment?

Possible Causes and Troubleshooting Steps:

  • Sub-optimal Compound Concentration or Dosage:

    • In Vitro: Ensure that the concentration of this compound used is within the effective range for your specific cell type or tissue. Titrate the concentration to determine the optimal dose-response relationship.

    • In Vivo: The effective dose can vary between species and experimental models. For rats, an oral dose (p.o.) with an ED50 of 0.04 mg/kg for stimulating oxygen consumption has been reported.[1][2]

  • Metabolism to a Less Active Compound:

    • This compound is metabolized in vivo to its acid metabolite, ZM215001. This metabolite has been shown to be a partial agonist with low intrinsic activity at the rat adipocyte β3-adrenoceptor.[3] This means it can compete with the more active parent compound and reduce the overall effect. Consider this possibility when analyzing in vivo data.

  • Tissue-Specific Receptor Differences:

    • The expression and functionality of β3-adrenergic receptors can vary significantly between different tissues and cell types. Confirm the expression of functional β3-adrenoceptors in your experimental model.

  • Experimental Protocol Issues:

    • Review your experimental protocol for any potential issues in compound preparation, administration, or measurement of the endpoint. Ensure the compound is properly solubilized and stable in your vehicle.

Issue: Observation of Antagonistic Effects

Question: My results suggest that this compound is acting as an antagonist in my experimental system. Why is this happening?

Possible Explanation:

  • While this compound is primarily known as a β3-adrenoceptor agonist, there is evidence of it acting as an antagonist in specific tissues. A study on isolated rat ileum demonstrated that this compound can act as a β3-adrenoceptor antagonist.[4] This highlights the potential for tissue-specific pharmacology. It is crucial to characterize the activity of this compound in your specific experimental system rather than assuming a universal agonistic effect.

Issue: Unexpected Cardiovascular Effects

Question: I am observing changes in heart rate or blood pressure after this compound administration. Isn't it supposed to be selective for β3-adrenoceptors?

Possible Causes and Troubleshooting Steps:

  • High Dosage:

    • Although this compound is selective for β3-adrenoceptors, very high concentrations may lead to off-target effects on β1 and β2-adrenoceptors, which are involved in regulating heart rate and blood pressure.[2][5] It is recommended to perform a dose-response study to identify a concentration that is selective for β3-adrenoceptors in your model.

  • Model-Specific Sensitivity:

    • The selectivity of a compound can vary between species and even between different strains of the same species. Your experimental model might be more sensitive to off-target effects.

  • Indirect Systemic Effects:

    • Significant activation of thermogenesis can lead to systemic physiological changes that might indirectly affect the cardiovascular system. Monitor multiple physiological parameters to get a complete picture of the compound's effects.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the β3-adrenergic receptor.[6][7] Activation of this receptor, particularly in brown adipose tissue (BAT), stimulates thermogenesis (heat production) and lipolysis (breakdown of fat).[1][8] This makes it a tool for studying obesity and diabetes.[6]

What are the expected in vivo effects of this compound?

In conscious rats, cats, and dogs, this compound has been shown to stimulate whole-body oxygen consumption.[1][2] In rats, it also increases mitochondrial guanosine diphosphate (GDP)-binding in brown adipose tissue, a marker of thermogenic activity.[1] These effects are typically observed with minimal impact on heart rate at therapeutic doses, highlighting its selectivity for β3-adrenoceptors over β1 and β2-adrenoceptors.[1][2]

What is the role of the acid metabolite of this compound?

The acid metabolite of this compound, known as ZM215001, is the predominant form of the compound found in vivo after administration.[3] It is important to note that this metabolite is a partial agonist at the rat adipocyte β3-adrenoceptor, exhibiting only about 30% of the maximal response compared to a full agonist like isoprenaline.[3] This could result in a lower-than-expected lipolytic effect in vivo.

Can this compound exhibit off-target effects?

Yes, like any pharmacological agent, this compound can have off-target effects, especially at high concentrations.[9][10][11] While it is highly selective for the β3-adrenoceptor, supratherapeutic doses might lead to interactions with other receptors, potentially causing unintended side effects. Researchers should always perform careful dose-response studies to minimize the risk of off-target effects.

Are there any reports of this compound acting as an antagonist?

Yes. In a study using isolated rat ileum, this compound was found to act as an antagonist at β3-adrenoceptors.[4] This finding underscores the importance of empirically determining the compound's activity in the specific tissue or cell type being investigated.

Quantitative Data Summary

ParameterSpecies/TissueValueReference
Oxygen Consumption (ED50) Conscious Rats0.04 mg/kg (p.o.)[1]
BAT Mitochondrial GDP-Binding (ED50) Conscious Rats0.15 mg/kg (p.o.)[1]
Antagonism of BRL 37344-induced relaxation (pA2) Isolated Rat Ileum7.26[4]

Experimental Protocols

In Vivo Stimulation of Thermogenesis in Rats
  • Animal Model: Use conscious, unrestrained rats.

  • Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage (p.o.). A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing: Administer this compound by oral gavage at a range of doses (e.g., 0.01 - 1 mg/kg) to determine the dose-response relationship. Include a vehicle-only control group.

  • Measurement of Oxygen Consumption: Place individual rats in metabolic chambers and measure oxygen consumption (VO2) continuously using an open-circuit respirometry system.

  • Measurement of Brown Adipose Tissue (BAT) Activity:

    • At the end of the experiment, euthanize the animals.

    • Isolate interscapular brown adipose tissue.

    • Prepare mitochondria from the BAT.

    • Measure the binding of radiolabeled GDP to the isolated mitochondria as an indicator of uncoupling protein 1 (UCP1) activity and thermogenesis.

In Vitro Lipolysis Assay in Isolated Adipocytes
  • Adipocyte Isolation: Isolate primary adipocytes from the white adipose tissue of rats.

  • Incubation: Incubate the isolated adipocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing various concentrations of this compound. Include a positive control (e.g., isoprenaline) and a vehicle control.

  • Measurement of Lipolysis: After the incubation period, collect the medium and measure the concentration of free fatty acids or glycerol released from the adipocytes using a commercially available assay kit.

  • Data Analysis: Plot the concentration of free fatty acids or glycerol against the log concentration of this compound to generate a dose-response curve and determine the EC50.

Visualizations

G ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR Gs Gs Protein Beta3AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL UCP1 UCP1 Activation PKA->UCP1 Lipolysis Lipolysis HSL->Lipolysis Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: this compound signaling pathway in brown adipocytes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulate Formulate this compound in Vehicle Administer Administer to Animal Model Formulate->Administer Monitor Monitor Physiological Parameters Administer->Monitor Collect Collect Tissues/ Samples Monitor->Collect Assay Perform Biochemical Assays Collect->Assay Analyze Analyze and Interpret Data Assay->Analyze

Caption: General experimental workflow for in vivo this compound studies.

G Start Unexpected Result Observed CheckDose Is the dose/concentration appropriate? Start->CheckDose CheckProtocol Review Experimental Protocol CheckDose->CheckProtocol Yes OptimizeDose Optimize Dose/ Concentration CheckDose->OptimizeDose No ConsiderMetabolism Consider in vivo metabolism CheckProtocol->ConsiderMetabolism Yes RefineProtocol Refine Protocol CheckProtocol->RefineProtocol No TissueSpecificity Is the effect tissue-specific? ConsiderMetabolism->TissueSpecificity Yes MeasureMetabolite Measure Metabolite Levels/Activity ConsiderMetabolism->MeasureMetabolite No CharacterizeInTissue Characterize Activity in Specific Tissue TissueSpecificity->CharacterizeInTissue Yes Consult Consult Literature/ Technical Support TissueSpecificity->Consult No OptimizeDose->Consult RefineProtocol->Consult MeasureMetabolite->Consult CharacterizeInTissue->Consult

Caption: Troubleshooting decision tree for unexpected this compound results.

References

ZD-7114 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

ZD-7114 Technical Support Center

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective β3-adrenoceptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as ICI-D7114, is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] Its primary action involves binding to and activating β3-AR, which is predominantly expressed in brown adipose tissue (BAT). This activation stimulates thermogenesis and lipolysis, making it a compound of interest for research into obesity and metabolic disorders.[3][4]

Q2: How selective is this compound for the β3-adrenoceptor over β1 and β2 subtypes?

This compound was developed to be highly selective for the β3-adrenoceptor. Studies have shown that at therapeutic concentrations, it stimulates thermogenesis and oxygen consumption with minimal chronotropic effects on the heart (a β1-AR mediated response) and does not cause effects like tremor or changes in blood potassium levels (β2-AR mediated responses).[1][3] This indicates a high degree of selectivity for β3-AR over β1 and β2-ARs at these effective doses.

Q3: Are there any known paradoxical effects of this compound at high concentrations?

Yes, a notable paradoxical effect has been documented. While this compound is a β3-AR agonist, at high concentrations (in the range of 1-100 µM), it has been shown to act as a competitive antagonist at β3-adrenoceptors in rat isolated ileum.[5] In this specific tissue preparation, high-concentration this compound did not produce a relaxant effect (as an agonist would) but instead inhibited the relaxant effects of other β-agonists like isoprenaline.[5]

Troubleshooting Guide

Q4: My experiment with a high concentration of this compound is showing an inhibitory effect, or a lack of the expected agonist effect. What could be the cause?

This is a critical observation that may be explained by the documented paradoxical antagonist activity of this compound at high concentrations.

  • Concentration-Dependent Antagonism: As demonstrated in rat ileum, this compound can switch from an agonist to an antagonist at high micromolar concentrations.[5] You may be observing this phenomenon in your experimental system.

  • Tissue Specificity: The expression and coupling of β3-adrenoceptors can vary between different tissues and cell types. The paradoxical antagonism may be more prominent in certain systems.

  • Receptor Desensitization: While β3-ARs are known to be more resistant to desensitization than β1 and β2-ARs, prolonged exposure to high agonist concentrations can still lead to downregulation of downstream signaling components, potentially reducing the observable effect.[6]

Q5: I am observing unexpected physiological effects in my animal model at high doses of this compound (e.g., changes in heart rate or muscle tremors). Are these known off-target effects?

While this compound is highly selective, extremely high concentrations can potentially lead to off-target effects by interacting with other adrenergic receptor subtypes.

  • Loss of Selectivity: The selectivity of any compound is concentration-dependent. At sufficiently high doses, this compound may begin to interact with β1-AR and β2-ARs, leading to cardiovascular effects (e.g., tachycardia via β1-AR) or musculoskeletal effects (e.g., tremors via β2-AR).[7][8]

  • Metabolic Effects: High doses of β-agonists can lead to metabolic changes such as hypokalemia (due to stimulation of the Na+/K+-ATPase pump) and elevations in blood glucose (due to glycogenolysis).[7]

If you observe such effects, it is crucial to perform dose-response experiments to determine if they are consistent with engagement of lower-affinity targets.

Quantitative Data Summary

The following table summarizes the quantitative data on the paradoxical antagonist effect of this compound at β3-adrenoceptors in rat isolated ileum.

Agonist TestedAntagonistParameterValueReference
IsoprenalineThis compoundpA26.3[5]
BRL37344This compoundpKB6.7[5]
Isoprenaline(+/-)-propranololpKB5.7[5]
BRL37344(+/-)-propranololpKB5.5[5]
A comprehensive off-target binding profile for this compound at high concentrations across a wide range of receptors is not readily available in published literature.

Experimental Protocols

Protocol 1: In Vitro Functional Assay to Characterize Agonist vs. Antagonist Activity

Objective: To determine if this compound exhibits agonist or antagonist activity at the β3-adrenoceptor in a specific cell line or isolated tissue.

Methodology:

  • Cell/Tissue Preparation:

    • Use a cell line endogenously expressing or transfected with the β3-AR (e.g., CHO-K1 cells).

    • Alternatively, use isolated tissue known to express functional β3-ARs (e.g., rat detrusor muscle strips).

  • Agonist Mode Testing:

    • Prepare a concentration-response curve for this compound (e.g., from 1 nM to 100 µM).

    • Incubate the cells/tissue with varying concentrations of this compound.

    • Measure the functional response. For β3-AR, this is typically a measurement of intracellular cyclic AMP (cAMP) accumulation using a suitable assay kit (e.g., HTRF, ELISA).

    • Plot the response against the log of the this compound concentration to determine the EC50 and Emax.

  • Antagonist Mode Testing (Schild Analysis):

    • Prepare a concentration-response curve for a known potent β3-AR agonist (e.g., Isoprenaline or CL 316 ,243) in the absence of this compound.

    • Repeat the agonist concentration-response curve in the presence of several fixed, high concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

    • If this compound is acting as a competitive antagonist, you will observe a rightward shift in the agonist's concentration-response curve.

    • Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which quantifies the potency of the antagonist.

Protocol 2: General Workflow for Investigating Unexpected Effects

Objective: To systematically investigate if an observed experimental result is due to an off-target effect of this compound.

  • Confirm On-Target Engagement:

    • Verify that the intended target (β3-AR) is being engaged. Use a positive control β3-AR agonist (e.g., CL 316 ,243) to ensure the experimental system is responsive.

    • Use a known β3-AR antagonist (e.g., SR 59230A) to see if it can block the effect observed with this compound. If the effect is blocked, it is likely mediated by the β3-AR.

  • Test for Common Adrenergic Off-Targets:

    • Use selective β1-AR (e.g., Atenolol) and β2-AR (e.g., ICI 118,551) antagonists to determine if the unexpected effect can be blocked. This can help identify spillover activity at other β-adrenoceptor subtypes.

  • Broad Off-Target Screening:

    • If resources permit, submit this compound for a commercial off-target binding screen (e.g., a panel of common receptors, ion channels, and enzymes). This provides a broad view of potential unintended interactions.

  • Dose-Response Analysis:

    • Carefully perform a dose-response study for both the intended effect (e.g., cAMP production) and the unintended effect (e.g., cytotoxicity, change in heart rate). A significant separation in the EC50/IC50 values can suggest that the unintended effect is off-target.

Visualizations

G cluster_membrane Cell Membrane ZD7114 This compound B3AR β3-Adrenergic Receptor ZD7114->B3AR Binds & Activates Gs Gs Protein B3AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Stimulates Thermogenesis Thermogenesis PKA->Thermogenesis Stimulates

Caption: On-target signaling pathway of this compound via the β3-adrenergic receptor.

G Start Unexpected Experimental Result with this compound CheckConc Is this compound concentration very high (>1 µM)? Start->CheckConc Paradoxical Consider Paradoxical Antagonism (See FAQ Q3) CheckConc->Paradoxical Yes DoseResponse Perform Dose-Response Curve for Effect CheckConc->DoseResponse No Paradoxical->DoseResponse IsBlocked Can a β3-Antagonist (e.g., SR 59230A) block the effect? DoseResponse->IsBlocked OnTarget Effect is likely On-Target (β3-AR mediated) IsBlocked->OnTarget Yes OffTarget Effect is likely Off-Target IsBlocked->OffTarget No TestOtherBlockers Test β1/β2 Antagonists to identify spillover OffTarget->TestOtherBlockers

Caption: Troubleshooting workflow for unexpected results with this compound.

References

ZD-7114 Technical Support Center: Understanding Tissue-Specific Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the activity of ZD-7114. While widely recognized as a selective β3-adrenergic receptor agonist, particularly in brown adipose tissue, experimental evidence demonstrates that this compound can exhibit antagonist activity in specific tissues, such as the rat ileum. This guide addresses common questions and troubleshooting scenarios related to this dual pharmacology.

Frequently Asked Questions (FAQs)

Q1: Is this compound a β3-adrenergic receptor agonist or antagonist?

A1: this compound is predominantly characterized as a potent and selective β3-adrenergic receptor agonist . It is known to stimulate thermogenesis in brown adipose tissue.[1][2] However, its pharmacological profile is tissue-dependent. In certain preparations, such as the rat isolated ileum, it has been shown to act as a β3-adrenoceptor antagonist .[3][4]

Q2: In which tissue has this compound been shown to act as an antagonist?

A2: The primary tissue in which this compound has been documented to exhibit antagonist activity is the rat isolated ileum .[3][4] In this tissue, it does not induce relaxation on its own but can block the relaxation caused by β3-adrenergic agonists like isoprenaline.

Q3: Why does this compound act as an agonist in some tissues and an antagonist in others?

A3: The precise mechanisms for this tissue-specific duality are not fully elucidated but may be related to several factors, including:

  • Receptor Subtype Expression: The presence of different splice variants or isoforms of the β3-adrenergic receptor in different tissues.[5]

  • Signal Transduction Pathways: The β3-adrenergic receptor can couple to different G-proteins (Gs and Gi), which can trigger distinct downstream signaling cascades.[5][6][7] The preferential coupling in a given cell type may dictate the nature of the response.

  • Tissue-Specific Factors: The local microenvironment, including the expression of co-factors and the state of the tissue, can influence drug-receptor interactions.

Troubleshooting Guide

Issue: I am not observing the expected agonist effect of this compound in my experiments.

Possible Cause 1: You are working with a tissue where this compound exhibits antagonist activity.

  • Solution: If your experiments are in the rat ileum or a similar gastrointestinal smooth muscle preparation, you may be observing its antagonist properties. To confirm this, you can perform a functional assay where the tissue is pre-treated with this compound before adding a known β3-agonist (e.g., isoprenaline or BRL37344). An antagonist effect would be demonstrated by a rightward shift in the concentration-response curve of the agonist.[3]

Possible Cause 2: Conflicting reports on the activity of this compound in the same tissue.

  • Background: There are conflicting reports regarding the activity of this compound in the rat ileum. While some studies report antagonist activity[3][4], others have observed agonist-like inhibitory effects on spontaneous contractile activity.[8][9]

  • Troubleshooting Steps:

    • Review Experimental Conditions: Compare your protocol with those in the cited literature. Pay close attention to factors like the specific muscle preparation (e.g., whole ileum vs. longitudinal muscle strips), pre-contraction agent (e.g., carbachol), and the presence of other blockers to isolate the β3-adrenoceptor response.

    • Experimental Design: Use an experimental design that can distinguish between agonist and antagonist activity. A suggested workflow is provided in the "Experimental Workflows" section below.

Quantitative Data Summary

The following table summarizes the reported antagonist and agonist activities of this compound in different tissues.

ActivityTissueSpeciesKey ParameterValueReference
Antagonist Isolated IleumRatpKB7.41 - 7.62[4]
Antagonist Distal ColonRatpA27.29[4]
Agonist Brown Adipose TissueRatED50 (Oxygen Consumption)0.04 mg/kg (p.o.)
Agonist Brown Adipose TissueRatED50 (GDP-Binding)0.15 mg/kg (p.o.)
  • pKB/pA2: Measures of antagonist potency. Higher values indicate greater potency.

  • ED50: The dose required to produce 50% of the maximal effect for an agonist.

Experimental Protocols

Protocol for Determining β3-Adrenoceptor Antagonist Activity in Rat Isolated Ileum (Adapted from Growcott et al., 1993)

  • Tissue Preparation:

    • Male Wistar rats are euthanized.

    • A section of the distal ileum is removed and placed in Krebs-Henseleit solution.

    • Segments of the ileum (approximately 2 cm) are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

    • The tissue is placed under an initial tension of 1g and allowed to equilibrate for at least 60 minutes.

  • Inducing Tone:

    • The ileal preparations are contracted with a submaximal concentration of carbachol (e.g., 0.5 µM) to induce a stable level of tone.

  • Antagonist Assay (Schild Analysis):

    • A cumulative concentration-response curve is generated for a β3-adrenoceptor agonist (e.g., isoprenaline or BRL37344) to establish a baseline for its relaxant effect.

    • The tissue is washed and allowed to recover.

    • The preparation is then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

    • This procedure is repeated with increasing concentrations of this compound.

  • Data Analysis:

    • The antagonist activity of this compound is quantified by calculating the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot gives the pA2 value, a measure of antagonist potency.[3]

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ZD7114 This compound (Agonist) B3AR β3-Adrenergic Receptor ZD7114->B3AR Gs Gs B3AR->Gs Activates Gi Gi B3AR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits ERK ERK Gi->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Agonist Agonist Response (e.g., Thermogenesis, Lipolysis) PKA->Response_Agonist ERK->Response_Agonist G start Start: Prepare isolated tissue (e.g., rat ileum) add_zd7114 Add this compound alone to the tissue bath start->add_zd7114 observe Observe for a functional response (e.g., relaxation) add_zd7114->observe response Response Observed observe->response Yes no_response No Response Observed observe->no_response No agonist Conclusion: This compound is acting as an AGONIST response->agonist antagonist_test Wash tissue. Incubate with this compound. no_response->antagonist_test add_agonist Add a known β3-agonist (e.g., Isoprenaline) antagonist_test->add_agonist observe_antagonist Measure agonist's concentration-response curve add_agonist->observe_antagonist shift Rightward shift in agonist's curve? observe_antagonist->shift antagonist Conclusion: This compound is acting as an ANTAGONIST shift->antagonist Yes no_effect Conclusion: No effect or other mechanism shift->no_effect No

References

ZD-7114 Efficacy: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the species-specific efficacy of the selective β3-adrenoceptor agonist ZD-7114, complete with troubleshooting guides and detailed experimental protocols for researchers in drug development and metabolic disease.

This technical support center provides comprehensive information on the species-specific efficacy of this compound, a selective β3-adrenoceptor agonist. The following sections detail the compound's mechanism of action, comparative efficacy in various species, and practical guidance for experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor.[1][2] Its primary mechanism of action involves the stimulation of β3-adrenoceptors, which are predominantly expressed in brown adipose tissue (BAT).[1][3] This activation triggers a signaling cascade that leads to increased thermogenesis (heat production) and lipolysis, making it a compound of interest for the study of obesity and metabolic diseases.[1][3]

Q2: In which species has the efficacy of this compound been evaluated?

Preclinical studies have demonstrated the efficacy of this compound in stimulating whole-body oxygen consumption in rats, cats, and dogs.[1][4]

Q3: Are there known species differences in the efficacy of this compound?

Yes, there are significant species-specific differences in the response to this compound. While it acts as a potent agonist in rats, cats, and dogs, studies in humans have shown a lack of a significant thermogenic response.[4] This highlights important variations in the pharmacology of the β3-adrenoceptor across species.

Q4: What is the signaling pathway activated by this compound?

This compound activates the β3-adrenergic signaling pathway in brown adipocytes. This process is initiated by the binding of this compound to the β3-adrenoceptor, a G-protein coupled receptor (GPCR). This binding activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), which acts as a second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and transcription factors like CREB. This cascade of events ultimately results in increased expression of Uncoupling Protein 1 (UCP1) and enhanced thermogenesis.

Q5: What are the potential off-target effects or side effects of this compound observed in preclinical studies?

In preclinical studies, particularly in rats, this compound has been shown to be highly selective for the β3-adrenoceptor with minimal effects on β1 and β2-adrenoceptors at thermogenic doses.[1][4] This selectivity results in a lack of significant chronotropic effects on the heart (heart rate) at doses that stimulate oxygen consumption.[1][4] However, as with other β-agonists, monitoring cardiovascular parameters is advisable, especially at higher doses. In dogs, this compound has been shown to be a vasodilator.[5]

Troubleshooting Guide

Researchers may encounter several challenges during in vivo experiments with this compound. This guide provides troubleshooting for common issues.

Problem Potential Cause Recommended Solution
High variability in thermogenic response between animals of the same species. Genetic variability: Even within the same species, genetic differences can lead to variations in β3-adrenoceptor expression and sensitivity.[6] Animal handling stress: Stress can influence metabolic rate and thermogenesis. Inconsistent dosing: Inaccurate or inconsistent administration of this compound.Use a well-characterized and genetically stable animal model. Acclimatize animals to the experimental procedures and environment to minimize stress. Ensure accurate and consistent dosing techniques (e.g., oral gavage).
Lower than expected thermogenic response. Incorrect dose: The dose of this compound may be too low to elicit a significant response. Poor oral bioavailability: Issues with the formulation or administration of the compound. Receptor desensitization: Prolonged exposure to β-agonists can sometimes lead to receptor desensitization, although β3-adrenoceptors are relatively resistant to this.[7]Perform a dose-response study to determine the optimal dose for the specific animal model. Ensure proper formulation and administration of this compound. Consider alternative routes if oral bioavailability is a concern. Design experiments with appropriate washout periods if repeated dosing is necessary.
Unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure). Off-target effects: Although this compound is selective, high doses may lead to activation of other β-adrenoceptors. Species-specific cardiovascular responses: The cardiovascular system of different species may respond differently to β3-agonist stimulation.Use the lowest effective dose. Monitor cardiovascular parameters (heart rate and blood pressure) throughout the experiment, especially in dogs and cats. [8][9] Consult veterinary pharmacology resources for species-specific cardiovascular drug effects. [10][11]
Difficulty in measuring BAT activation. Inadequate methodology: The technique used to measure BAT activation may not be sensitive enough.Use established methods for assessing BAT activity, such as measuring mitochondrial guanosine diphosphate (GDP)-binding or using 18F-FDG PET scans. [1][12]

Data Presentation

Table 1: Comparative Efficacy of this compound in Stimulating Oxygen Consumption

SpeciesParameterED50 (mg/kg, p.o.)Reference
RatStimulation of whole-body oxygen consumption0.04[1][4]
RatStimulation of BAT mitochondrial GDP-binding0.15[1][4]
CatStimulation of whole-body oxygen consumptionData on a specific ED50 value is not available in the cited literature, but the compound is confirmed to be active.[4]
DogStimulation of whole-body oxygen consumptionData on a specific ED50 value is not available in the cited literature, but the compound is confirmed to be active.[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of Thermogenesis in Rodents via Indirect Calorimetry

This protocol outlines the procedure for measuring the effect of this compound on whole-body oxygen consumption in rats.

1. Animal Model:

  • Male Wistar rats (200-250g).

  • House animals individually in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Acclimatize animals to the metabolic cages for at least 24 hours before the experiment.

2. This compound Formulation and Administration:

  • Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in water.[1]

  • Administer this compound orally via gavage at the desired doses. A dose range of 0.01 to 1 mg/kg can be used to generate a dose-response curve.

  • For control animals, administer the vehicle (0.5% CMC) only.

3. Indirect Calorimetry:

  • Place the animals in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Allow for a baseline recording period of at least 1 hour before administering the compound.

  • After oral administration of this compound or vehicle, continuously record VO2 and VCO2 for at least 4-6 hours.

4. Data Analysis:

  • Calculate the rate of oxygen consumption (ml/kg/h).

  • Determine the area under the curve (AUC) for the change in oxygen consumption from baseline for each animal.

  • Plot the dose-response curve and calculate the ED50 value.

Protocol 2: Assessment of Brown Adipose Tissue (BAT) Activation in Rodents

This protocol describes the measurement of BAT activation by quantifying mitochondrial GDP-binding.

1. Animal Treatment:

  • Treat rats with this compound or vehicle as described in Protocol 1.

  • One hour after administration, euthanize the animals by an approved method.

2. BAT Isolation:

  • Rapidly dissect the interscapular brown adipose tissue.

  • Place the tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM TES, 1 mM EDTA, pH 7.2).

3. Mitochondrial Isolation:

  • Mince the BAT and homogenize it in the isolation buffer.

  • Isolate mitochondria by differential centrifugation.

4. GDP-Binding Assay:

  • Resuspend the mitochondrial pellet in assay buffer.

  • Incubate the mitochondria with [3H]GDP in the presence and absence of an excess of unlabeled GDP to determine specific binding.

  • Measure the radioactivity of the mitochondrial pellet to quantify the amount of bound [3H]GDP.

5. Data Analysis:

  • Express the results as pmol of GDP bound per mg of mitochondrial protein.

  • Compare the results from this compound-treated animals to the vehicle-treated control group.

Visualizations

ZD7114_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound beta3_AR β3-Adrenoceptor This compound->beta3_AR Binds Gs_protein Gs Protein beta3_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates CREB CREB PKA->CREB Phosphorylates Lipolysis Lipolysis HSL->Lipolysis Increases UCP1_Gene_Expression UCP1 Gene Expression CREB->UCP1_Gene_Expression Increases Thermogenesis Thermogenesis UCP1_Gene_Expression->Thermogenesis Leads to

Caption: this compound signaling pathway in brown adipocytes.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_measurement Measurement cluster_analysis Data Analysis Acclimatization Acclimatize Animals to Metabolic Cages Formulation Prepare this compound Suspension Acclimatization->Formulation Administration Oral Gavage (this compound or Vehicle) Formulation->Administration Baseline Baseline Recording (Indirect Calorimetry) Administration->Baseline Post_Dose Post-Dose Recording (4-6 hours) Baseline->Post_Dose Calculate_VO2 Calculate Oxygen Consumption Rate Post_Dose->Calculate_VO2 AUC Determine Area Under the Curve Calculate_VO2->AUC Dose_Response Plot Dose-Response & Calculate ED50 AUC->Dose_Response

Caption: Workflow for in vivo thermogenesis experiments.

References

Technical Support Center: ZD-7114 and Human Thermogenic Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermogenic effects of ZD-7114, a selective β3-adrenoceptor agonist. A notable discrepancy exists between the potent thermogenic response observed in rodents and the lack of a similar effect in humans. This guide addresses potential issues and clarifies the underlying scientific reasons.

Frequently Asked Questions (FAQs)

Q1: We are administering this compound to human subjects but are not observing a thermogenic response. Is our experimental setup flawed?

A1: It is highly likely that your experimental setup is not flawed. Clinical studies have demonstrated a lack of a significant thermogenic response to this compound in humans.[1] This is in stark contrast to studies in rodents, where this compound is a potent activator of brown adipose tissue (BAT) thermogenesis.[2][3][4] The issue lies not in the experimental protocol but in the fundamental species differences in the β3-adrenoceptor.

Q2: What are the primary reasons for the lack of this compound-induced thermogenesis in humans?

A2: The primary reasons are twofold:

  • Species-specific differences in β3-adrenoceptor pharmacology: The human and rodent β3-adrenoceptors exhibit different pharmacological properties. Agonists that are potent and effective at the rodent receptor may have little to no efficacy at the human receptor.[5][6]

  • Differential expression of β3-adrenoceptors: In humans, β3-adrenoceptor mRNA is abundantly expressed in brown adipocytes but not in white adipocytes. Rodents, however, express β3-adrenoceptor mRNA in both brown and white adipose tissue.[7][8] This difference in tissue distribution impacts the overall potential for a thermogenic response.

Q3: Is this compound a suitable tool for studying β3-adrenoceptor function in human primary cells?

A3: Caution is advised. While this compound is a selective β3-adrenoceptor agonist, its low efficacy at the human receptor makes it a suboptimal choice for stimulating human primary cells.[5] More recent and human-specific β3-agonists, such as mirabegron, have shown greater success in stimulating human brown/beige adipocyte lipolysis and thermogenesis and may be more suitable for in vitro studies.[9]

Q4: Are there alternative compounds that have successfully induced thermogenesis in humans via β3-adrenoceptor activation?

A4: Yes, some level of success has been achieved with other β3-adrenoceptor agonists. For instance, mirabegron, a drug approved for overactive bladder, has been shown to stimulate BAT thermogenesis and increase whole-body energy expenditure in humans, although this can be accompanied by cardiovascular side effects.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No change in energy expenditure (EE) in human subjects after this compound administration. Species differences in β3-adrenoceptor pharmacology and expression.Acknowledge the known lack of thermogenic response to this compound in humans. Consider using a β3-agonist with proven efficacy in humans, such as mirabegron, for future studies.[10]
Inconsistent or weak response in human brown adipocyte primary cultures. Low efficacy of this compound at the human β3-adrenoceptor.Increase the concentration of this compound, but be mindful of potential off-target effects. The more effective approach is to switch to a human-active β3-agonist.
Observed cardiovascular effects (e.g., changes in heart rate) without a thermogenic response. Potential off-target effects or low-level stimulation of other β-adrenoceptor subtypes (β1 and β2).Carefully monitor cardiovascular parameters. The lack of a thermogenic response coupled with other physiological changes underscores the species-specific pharmacology of this compound.[1]

Quantitative Data Summary

Table 1: Effect of this compound on 24-hour Energy Expenditure (EE) in Obese Human Subjects

Treatment GroupChange in 24h EE (Day 14 - Pre-treatment)p-value
This compoundNo significant effect reported> 0.05
Placebo-2.0 +/- 0.4%-

Data synthesized from a study on the effects of this compound and ZD2079 on 24-hour energy expenditure in obese subjects.[1]

Table 2: Comparative Agonist Potency at Human vs. Rat β3-Adrenoceptors

AgonistHuman β3-AR (Rank Order of Potency)Rat β3-AR (Rank Order of Potency)
CGP1217711
Isoproterenol (ISO)23
BRL3734432
Pindolol45
Norepinephrine (NE)54
Epinephrine (EPI)66

This table illustrates the differing rank orders of potency for various agonists at the human and rat β3-adrenoceptors, highlighting the pharmacological differences.[6]

Experimental Protocols

Protocol 1: Assessment of 24-hour Energy Expenditure in Humans

  • Objective: To measure the effect of a β3-adrenoceptor agonist on 24-hour energy expenditure (EE).

  • Methodology:

    • Recruit subjects (e.g., obese, weight-stable individuals).

    • Measure baseline 24-hour EE in a respiration chamber.

    • Administer the investigational drug (e.g., this compound) or placebo daily for a specified period (e.g., 14 days) while maintaining subject weight.

    • Repeat the 24-hour EE measurement in the respiration chamber at the end of the treatment period.

    • Analyze the change in EE from pre-treatment to the end of the treatment period.

    • Spontaneous physical activity can be monitored using microwave radar, and 24-hour heart rate can be registered via telemetry.[1]

Protocol 2: Measurement of Brown Adipose Tissue (BAT) Thermogenesis in Rodents

  • Objective: To assess the activation of BAT thermogenesis by a β3-adrenoceptor agonist.

  • Methodology:

    • Administer the compound (e.g., this compound) to rodents (e.g., Sprague-Dawley or obese fa/fa Zucker rats) via an appropriate route (e.g., in drinking water or orally).[2][3]

    • After the treatment period, sacrifice the animals and dissect the interscapular BAT.

    • Isolate mitochondria from the BAT.

    • Measure the binding of [3H]GDP to the BAT mitochondria. An increase in GDP binding is indicative of thermogenic activation.[3]

Visualizations

G cluster_rodent Rodent Model cluster_human Human Model ZD7114_rodent This compound beta3_AR_rodent β3-Adrenoceptor (BAT & WAT) ZD7114_rodent->beta3_AR_rodent High Affinity & Efficacy AC_rodent Adenylyl Cyclase beta3_AR_rodent->AC_rodent cAMP_rodent ↑ cAMP AC_rodent->cAMP_rodent PKA_rodent PKA Activation cAMP_rodent->PKA_rodent Lipolysis_rodent Lipolysis PKA_rodent->Lipolysis_rodent UCP1_rodent ↑ UCP1 Expression PKA_rodent->UCP1_rodent Thermogenesis_rodent Thermogenesis Lipolysis_rodent->Thermogenesis_rodent UCP1_rodent->Thermogenesis_rodent ZD7114_human This compound beta3_AR_human β3-Adrenoceptor (Primarily BAT) ZD7114_human->beta3_AR_human Low Affinity & Efficacy No_Response No Significant Thermogenic Response beta3_AR_human->No_Response

Caption: this compound Signaling Pathway: Rodent vs. Human.

G Start Start: No Thermogenic Response Observed CheckSpecies Is the study in human subjects? Start->CheckSpecies KnownIssue This is an expected outcome. This compound lacks thermogenic efficacy in humans. CheckSpecies->KnownIssue Yes CheckCompound Is the study in a rodent model? CheckSpecies->CheckCompound No End Conclusion Reached KnownIssue->End TroubleshootProtocol Troubleshoot Experimental Protocol: - Dosage - Administration Route - Measurement Technique CheckCompound->TroubleshootProtocol Yes CheckCompound->End No (Other Species) TroubleshootProtocol->End

References

Technical Support Center: ZD-7114 Experiments in Obese Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZD-7114 in obese experimental models. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Compound Preparation and Administration

Q1: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?

A1: this compound hydrochloride has limited water solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent. For in vivo oral administration, this compound can be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na). For injection, a formulation of 10% DMSO and 90% corn oil can be used.

  • Storage: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. The product is stable at room temperature for short periods, such as during shipping.[1][2][3]

Q2: I am not observing the expected reduction in body weight gain in my obese mouse model after oral administration of this compound. What could be the reason?

A2: Several factors could contribute to a lack of efficacy:

  • Dosage: Ensure the dosage is appropriate for the specific obese model. For example, a dose of 3 mg/kg/day in drinking water has been shown to be effective in obese fa/fa Zucker rats.[4] Dose-response studies may be necessary to determine the optimal dose for your model.

  • Bioavailability: Oral bioavailability can be variable. Consider using a different vehicle to improve absorption, such as PEG400 or a combination of Tween 80 and carboxymethylcellulose.[2] Inconsistent food and water intake in obese models can also affect the total dose received when administered in drinking water or food. Gavage administration can ensure more precise dosing.

  • Compound Stability: Ensure the compound has been stored correctly and the prepared solutions are fresh. Degradation of the compound can lead to reduced efficacy.

  • Model Selection: The responsiveness to β3-adrenergic agonists can vary between different obese models. Genetically obese models like ob/ob mice and Zucker rats have shown responsiveness.[4][5]

Experimental Design and Execution

Q3: I am observing high variability in my experimental data. How can I minimize this?

A3: High variability is a common challenge in obesity research. To minimize it:

  • Animal Acclimation: Ensure animals are properly acclimated to the housing conditions and handling procedures before the experiment begins.

  • Consistent Dosing: Use precise dosing methods like oral gavage instead of ad libitum administration in food or water to ensure each animal receives the intended dose.

  • Control Groups: Include appropriate vehicle-treated control groups.

  • Randomization: Randomize animals into experimental groups based on body weight and other relevant metabolic parameters.

  • Standardized Procedures: Perform all experimental procedures, such as blood collection and tissue harvesting, at the same time of day to minimize circadian variations.

Q4: Should I be concerned about off-target effects of this compound?

A4: While this compound is a selective β3-adrenergic agonist, the possibility of off-target effects should be considered.[6][7] One study reported that this compound can act as an antagonist at β3-adrenoceptors in the rat isolated ileum, which is an unexpected finding.[8] If you observe unusual gastrointestinal issues or other unexpected physiological changes, it is worth investigating potential off-target effects. Including a pair-fed control group can help differentiate between the direct effects of the compound and indirect effects due to changes in food intake.

Data Interpretation

Q5: this compound treatment increased brown adipose tissue (BAT) thermogenesis, but I don't see a significant effect on food intake. Is this normal?

A5: Yes, this is a reported observation. A study in obese fa/fa Zucker rats showed that treatment with this compound significantly activated BAT thermogenesis and reduced weight gain without affecting food intake.[4] This suggests that the primary mechanism for weight control by this compound in this model is through increased energy expenditure rather than appetite suppression.

Q6: I am seeing a diminished response to this compound after chronic treatment. What could be the cause?

A6: This could be due to β3-adrenergic receptor desensitization. In obese models, chronic exposure to high levels of catecholamines can lead to a downregulation of β3-adrenergic receptors in adipose tissue, resulting in catecholamine resistance.[1][4][9] This can reduce the efficacy of β3-adrenergic agonists over time. Consider including intermittent dosing regimens or investigating molecular markers of receptor desensitization in your study.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Obese Rodent Models

Animal ModelDosageAdministration RouteDurationKey FindingsReference
Obese fa/fa Zucker rats3 mg/kg/dayIn drinking water1 day, 1 and 5 weeksReduced weight gain, activated BAT thermogenesis, no effect on food intake, no change in plasma insulin or leptin.[4]
Sprague-Dawley rats2 mg/kg/dayOral18 daysIncreased BAT thermogenesis, no change in macronutrient selection or total energy intake.[10]
Conscious ratsED50: 0.04 mg/kgOralAcuteStimulated whole-body oxygen consumption.[11][12][13]
Conscious ratsED50: 0.15 mg/kgOralAcuteStimulated BAT mitochondrial guanosine diphosphate (GDP)-binding.[11][12][13]

Experimental Protocols

1. Oral Administration of this compound in Obese Rats

  • Materials:

    • This compound hydrochloride

    • 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • Oral gavage needles

    • Syringes

  • Procedure:

    • Prepare a suspension of this compound in 0.5% CMC-Na at the desired concentration. For example, to prepare a 1 mg/mL solution, add 10 mg of this compound to 10 mL of 0.5% CMC-Na.

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

    • Administer the suspension to the rats via oral gavage at the calculated volume based on individual body weight.

    • The vehicle control group should receive an equivalent volume of 0.5% CMC-Na.

2. Histological Analysis of Brown Adipose Tissue (BAT)

  • Materials:

    • Interscapular BAT tissue

    • 10% neutral buffered formalin

    • Paraffin wax

    • Microtome

    • Hematoxylin and eosin (H&E) stain

    • Microscope

  • Procedure:

    • Immediately after euthanasia, dissect the interscapular BAT and fix it in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin wax.

    • Section the paraffin-embedded tissue at 5 µm thickness using a microtome.

    • Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).

    • Examine the slides under a microscope to assess adipocyte morphology, lipid droplet size, and the presence of multilocular adipocytes, which are characteristic of activated BAT.

3. Quantification of UCP1 Expression in BAT by Western Blot

  • Materials:

    • Interscapular BAT tissue

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibody against UCP1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Homogenize BAT tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 This compound Signaling Pathway in Brown Adipocytes ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR activates Gs Gs protein Beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates (activates) UCP1 UCP1 Gene Expression PKA->UCP1 increases Lipolysis Lipolysis HSL->Lipolysis promotes Thermogenesis Thermogenesis UCP1->Thermogenesis mediates

Caption: this compound signaling pathway in brown adipocytes.

G cluster_1 Experimental Workflow for this compound in Obese Models start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment This compound or Vehicle Administration grouping->treatment monitoring Monitor Body Weight, Food & Water Intake treatment->monitoring metabolic Metabolic Phenotyping (e.g., Indirect Calorimetry) monitoring->metabolic euthanasia Euthanasia and Tissue Collection metabolic->euthanasia analysis Histology, Gene Expression, Protein Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for this compound studies.

G cluster_2 Troubleshooting Logic for Lack of Efficacy start No significant reduction in body weight gain check_dose Is the dose appropriate? start->check_dose check_admin Is the administration route optimal? check_dose->check_admin Yes increase_dose Increase dose or perform dose-response study check_dose->increase_dose No check_compound Is the compound stable and pure? check_admin->check_compound Yes change_route Consider alternative administration route (e.g., gavage) check_admin->change_route No check_model Is the animal model responsive? check_compound->check_model Yes new_compound Prepare fresh compound solutions check_compound->new_compound No consider_model Consider a different obese model check_model->consider_model No end Problem Resolved check_model->end Yes increase_dose->end change_route->end new_compound->end consider_model->end

Caption: Troubleshooting logic for lack of efficacy.

References

ZD-7114 Technical Support Center: Interpreting Variable Data from Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting variable data from studies involving ZD-7114, a potent and selective β3-adrenergic receptor agonist. This resource aims to provide clarity on common experimental challenges and offer guidance on protocol optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves the stimulation of β3-AR, predominantly found in brown adipose tissue (BAT). This activation leads to an increase in thermogenesis (heat production) and lipolysis (breakdown of fats), making it a subject of interest for research into obesity and diabetes.[2]

Q2: What are the known binding affinities of this compound for human β-adrenergic receptor subtypes?

Understanding the selectivity of this compound is crucial for interpreting experimental results. The following table summarizes the binding affinities (pKi values) of this compound for human β1, β2, and β3-adrenergic receptors. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKi (-log Ki)
β1-Adrenergic Receptor~5.3
β2-Adrenergic Receptor~4.7
β3-Adrenergic Receptor~6.3

Data extracted from Baker, 2010.[3][4]

Q3: Are there any known clinical trials for this compound?

Based on publicly available information from clinical trial registries, there are no registered clinical trials specifically for this compound.[5][6][7][8] The development of many β3-AR agonists has been challenged by species-specific differences in receptor pharmacology and off-target effects at higher doses.[[“]]

Q4: What are the expected outcomes of in vivo this compound administration in rodent models?

In preclinical studies using rats, oral administration of this compound has been shown to increase whole-body oxygen consumption and stimulate thermogenesis in brown adipose tissue.[10] For example, studies in Sprague-Dawley rats have demonstrated that chronic treatment with this compound at doses of 2 mg/kg/day orally can significantly increase the binding of [3H]GDP to BAT mitochondria, a marker of thermogenic activation.[4] It is important to note that in some studies, this compound did not significantly alter food intake or macronutrient selection at doses that stimulated thermogenesis.[4][11]

Troubleshooting Guides

This section addresses common issues that researchers may encounter during in vitro and in vivo experiments with this compound.

In Vitro Experimentation

Issue 1: Lower than expected or no lipolytic response in human adipocytes.

  • Possible Cause: Species-specific differences in β3-AR pharmacology are a primary reason for this discrepancy. While this compound is effective in rodent models, studies have shown that it may not induce a significant lipolytic response in human omental adipocytes.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression levels of β3-AR in your specific human adipocyte cell line or primary culture.

    • Positive Control: Use a non-selective β-agonist like isoproterenol to confirm that the lipolysis machinery in your cells is functional.

    • Alternative Agonists: Consider using a β3-AR agonist with known efficacy in human cells, such as mirabegron, for comparative studies.

    • Assay Sensitivity: Ensure your lipolysis assay (e.g., glycerol or free fatty acid release) is sensitive enough to detect subtle changes.

Issue 2: High variability in cAMP accumulation assays.

  • Possible Cause: Inconsistent cell culture conditions, reagent handling, or assay timing can lead to variability.

  • Troubleshooting Steps:

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number to ensure stable receptor expression.[12]

    • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation from repeated freeze-thaw cycles.

    • Incubation Time: Optimize and strictly control the incubation time with this compound.

    • Cell Density: Ensure a consistent cell seeding density across all wells, as both confluent and sparse cultures can lead to variable responses.[12]

In Vivo Experimentation

Issue 1: Lack of a significant thermogenic response in rats.

  • Possible Cause: Suboptimal dosage, administration route, or issues with the measurement technique can contribute to this observation.

  • Troubleshooting Steps:

    • Dosage and Administration: Based on published studies, an oral dose of at least 2 mg/kg/day has been shown to be effective in Sprague-Dawley rats.[4] Ensure accurate dosing and consistent administration (e.g., oral gavage).

    • Acclimation: Properly acclimate animals to the experimental procedures and housing conditions to minimize stress, which can influence metabolic rate.

    • Thermogenesis Measurement:

      • Indirect Calorimetry: If using indirect calorimetry, ensure the system is properly calibrated and that animals have a sufficient acclimation period within the metabolic cages.

      • BAT Analysis: For ex vivo analysis, ensure rapid and consistent dissection of interscapular BAT and use appropriate markers of thermogenic activation, such as UCP1 expression or GDP binding.[13]

    • Animal Strain: Be aware that different rat strains may exhibit varying responses to β3-AR agonists.

Issue 2: Unexpected cardiovascular side effects.

  • Possible Cause: Although this compound is selective for the β3-AR, high doses may lead to off-target effects on β1 and β2-adrenergic receptors, which can influence heart rate and blood pressure.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to identify the lowest effective dose that elicits a thermogenic response without significant cardiovascular effects.

    • Cardiovascular Monitoring: If feasible, monitor heart rate and blood pressure in a subset of animals to assess the cardiovascular safety profile of the doses being used.

    • Selective Antagonists: In mechanistic studies, consider co-administration with selective β1 and β2 antagonists to isolate the effects of β3-AR activation.

Experimental Protocols

In Vitro Lipolysis Assay (General Protocol)

This protocol provides a general framework for assessing this compound-induced lipolysis in adipocytes.

  • Cell Culture: Plate differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes) in a suitable multi-well plate and allow them to mature.

  • Starvation: Prior to the assay, wash the cells with serum-free medium and incubate in the same medium for 2-4 hours.

  • Treatment: Prepare a dilution series of this compound and a positive control (e.g., isoproterenol). Add the compounds to the respective wells and incubate at 37°C for 1-3 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Quantification: Measure the amount of glycerol or free fatty acids released into the supernatant using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Normalize the data to the protein content in each well and plot a dose-response curve to determine the EC50 value.

For more detailed procedures, refer to established protocols for in vitro lipolysis assays.[12][14][15][16][17]

In Vivo Thermogenesis Study in Rats (Example Protocol)

This protocol outlines a general procedure for evaluating the effect of this compound on thermogenesis in rats.

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) and acclimate them to individual housing and handling for at least one week.

  • Drug Preparation and Administration: Prepare a solution of this compound in a suitable vehicle (e.g., water or 0.5% methylcellulose). Administer this compound or vehicle daily via oral gavage at a dose of 2 mg/kg for a predetermined period (e.g., 18 days).[4]

  • Metabolic Monitoring (Optional): House a subset of animals in metabolic cages (indirect calorimetry) to continuously measure oxygen consumption (VO2), carbon dioxide production (VCO2), and energy expenditure.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the interscapular brown adipose tissue (iBAT).

  • Analysis of Thermogenic Markers:

    • GDP Binding Assay: Isolate mitochondria from the iBAT and perform a [3H]GDP binding assay to assess thermogenic activity.[4]

    • Western Blot: Analyze the protein expression of Uncoupling Protein 1 (UCP1) in iBAT lysates.

  • Data Analysis: Compare the thermogenic markers between the this compound treated and vehicle control groups using appropriate statistical tests.

This is a generalized protocol and should be adapted based on specific research questions and institutional guidelines.

Visualizations

Signaling Pathway of this compound in Brown Adipocytes

ZD7114_Signaling cluster_extracellular Extracellular cluster_cell Brown Adipocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZD7114 ZD7114 beta3_AR β3-Adrenergic Receptor ZD7114->beta3_AR Binds to AC Adenylyl Cyclase beta3_AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates CREB CREB PKA->CREB Phosphorylates & Activates Lipolysis Lipolysis (Triglycerides -> FFAs) HSL->Lipolysis Thermogenesis Thermogenesis Lipolysis->Thermogenesis Provides Fuel UCP1_Gene UCP1 Gene Transcription CREB->UCP1_Gene UCP1_Gene->Thermogenesis

Caption: this compound activates the β3-AR signaling cascade in brown adipocytes.

Experimental Workflow for In Vivo Thermogenesis Study

in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis acclimation Animal Acclimation (1 week) dosing Daily Oral Gavage (e.g., 2 mg/kg this compound or Vehicle) acclimation->dosing drug_prep This compound Formulation drug_prep->dosing monitoring Metabolic Monitoring (Indirect Calorimetry - Optional) dosing->monitoring Concurrent euthanasia Euthanasia & Tissue Collection (iBAT) dosing->euthanasia After Treatment Period gdp_binding [3H]GDP Binding Assay euthanasia->gdp_binding western_blot UCP1 Western Blot euthanasia->western_blot data_analysis Statistical Analysis gdp_binding->data_analysis western_blot->data_analysis

Caption: Workflow for assessing the thermogenic effects of this compound in rats.

Troubleshooting Logic for In Vitro Lipolysis Assays

troubleshooting_lipolysis start Low/No Lipolytic Response with this compound check_positive_control Isoproterenol (Positive Control) Shows Response? start->check_positive_control check_receptor Confirm β3-AR Expression (e.g., qPCR, Western Blot) check_positive_control->check_receptor Yes troubleshoot_assay Troubleshoot Assay Components: - Cell Health - Reagent Integrity - Assay Sensitivity check_positive_control->troubleshoot_assay No consider_species Issue likely species-specific. Consider human-active agonist. check_receptor->consider_species Expression Confirmed end Problem Resolved consider_species->end troubleshoot_assay->end

Caption: Decision tree for troubleshooting in vitro lipolysis experiments.

References

Validation & Comparative

A Comparative Analysis of ZD-7114 and CL 316 ,243 for Brown Adipose Tissue (BAT) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic strategies for obesity and metabolic disorders, the activation of brown adipose tissue (BAT) presents a promising avenue for increasing energy expenditure. Two key investigational compounds in this area are ZD-7114 and CL 316 ,243, both selective agonists for the β3-adrenergic receptor (β3-AR), which is highly expressed on the surface of brown adipocytes. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid in the selection of the appropriate tool compound for preclinical research.

Mechanism of Action: β3-Adrenergic Receptor Agonism

Both this compound (also known as ICI D7114) and CL 316 ,243 exert their effects by binding to and activating the β3-adrenergic receptor.[1][2][[“]] This activation triggers a downstream signaling cascade mediated by cyclic AMP (cAMP) and protein kinase A (PKA).[[“]] The ultimate result is an increase in lipolysis, providing fatty acids as fuel, and the upregulation of Uncoupling Protein 1 (UCP1) within the mitochondria of brown adipocytes.[[“]] UCP1 uncouples the process of oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat, a process known as non-shivering thermogenesis.[[“]]

BAT_Activation_Pathway cluster_extracellular cluster_cell Brown Adipocyte cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion Agonist This compound or CL 316,243 Beta3AR β3-Adrenergic Receptor Agonist->Beta3AR Binds to AC Adenylyl Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Stimulates UCP1 UCP1 PKA->UCP1 Upregulates Transcription FFA Free Fatty Acids (FFAs) Lipolysis->FFA FFA->UCP1 Activates Thermogenesis Thermogenesis (Heat Production) UCP1->Thermogenesis Mediates

Caption: Simplified signaling pathway of β3-adrenergic agonist-induced BAT activation.

Comparative Performance Data

While direct head-to-head studies are limited, data from individual studies provide insights into the potency and efficacy of each compound.

ParameterThis compound (ICI D7114) CL 316 ,243SpeciesReference
Potency (EC50) Not explicitly reported3 nM (in vitro)Rat[2][4]
In Vivo Efficacy (Oxygen Consumption) ED50: 0.04 mg/kg (p.o.)-Rat[5][6]
In Vivo Efficacy (BAT GDP Binding) ED50: 0.15 mg/kg (p.o.)-Rat[5][6]
Selectivity Selective for β3-adrenoceptorsHighly selective for β3 vs β1/β2-[1][7][8]

Note: ED50 (Median Effective Dose) is the dose that produces 50% of the maximal response. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. GDP binding to BAT mitochondria is an indicator of thermogenic activity.

In Vivo Effects

Both compounds have demonstrated the ability to stimulate BAT thermogenesis and increase energy expenditure in animal models.

This compound:

  • Stimulates whole-body oxygen consumption in rats, cats, and dogs.[5]

  • Activates BAT thermogenesis, as measured by increased mitochondrial guanosine diphosphate (GDP) binding, without concurrent effects on heart rate at effective doses.[5][6]

  • Chronic treatment in rats has been shown to increase GDP binding in BAT mitochondria without altering macronutrient selection or total caloric intake.[9]

CL 316 ,243:

  • Effectively stimulates adipocyte lipolysis and increases brown adipose tissue thermogenesis and metabolic rate.[2][4]

  • Chronic treatment in rats increases body temperature and 24-hour energy expenditure, primarily by increasing resting metabolic rate, and reduces carcass fat without altering food intake.[10]

  • Leads to a marked hypertrophy of interscapular BAT, with a three- to fourfold increase in UCP1 content.[10]

  • In mice, it has been shown to reduce white adipose tissue mass, activate BAT, and decrease hyperglycemia and hypertriglyceridemia.[7]

  • The metabolic effects of CL 316 ,243 can be influenced by environmental temperature.[11]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of these compounds. For specific details, researchers should consult the referenced publications.

In Vitro β3-Adrenergic Receptor Activation Assay

A common method to determine the potency (EC50) of a β3-AR agonist involves using a cell line engineered to express the receptor, such as Chinese Hamster Ovary (CHO) cells.

InVitro_Assay_Workflow start CHO cells expressing β3-AR step1 Seed cells in multi-well plates start->step1 step2 Incubate with varying concentrations of This compound or CL 316,243 step1->step2 step3 Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or HTRF) step2->step3 step4 Plot cAMP concentration against agonist concentration step3->step4 end Determine EC50 value step4->end

References

A Comparative Guide to ZD-7114 and BRL37344 in Thermogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent β3-adrenergic receptor agonists, ZD-7114 (also known as ICI D7114) and BRL37344, widely utilized in the study of thermogenesis. Both compounds have been instrumental in elucidating the role of the β3-adrenoceptor in energy expenditure, particularly through the activation of brown adipose tissue (BAT). This document synthesizes available experimental data to offer an objective performance comparison, alongside detailed experimental protocols and signaling pathway visualizations to support further research.

Introduction to this compound and BRL37344

This compound and BRL37344 are selective agonists for the β3-adrenergic receptor, a key regulator of lipolysis and thermogenesis.[1][2] Their primary mechanism of action involves stimulating this receptor in brown and white adipose tissues, which triggers a signaling cascade leading to increased energy expenditure and heat production.[3] In rodent models, both compounds have demonstrated efficacy as thermogenic anti-obesity and insulin-sensitizing agents.[4][5] However, it is important to note that the thermogenic response to β3-agonists can exhibit species-specific differences, with some studies in humans showing a less pronounced effect compared to rodents.

Quantitative Data Presentation

Table 1: In Vivo Thermogenic Activity of this compound in Rats

ParameterValueAnimal ModelRoute of AdministrationReference
ED₅₀ for Oxygen Consumption 0.04 mg/kgConscious RatsOral (p.o.)[3][6]
ED₅₀ for BAT Mitochondrial GDP-Binding 0.15 mg/kgConscious RatsOral (p.o.)[3][6]
Effect on Weight Gain Significantly reducedObese fa/fa Zucker ratsIn drinking water (3 mg/kg/day)[4]
Effect on Food Intake No effectObese fa/fa Zucker ratsIn drinking water (3 mg/kg/day)[4]

Table 2: In Vivo and In Vitro Effects of BRL37344

ParameterEffectConcentration/DoseExperimental SystemReference
Heat Production in Brown Adipocytes Concentration-dependent increaseNot specifiedIsolated rat brown adipocytes
Voiding Frequency in Rats ~40-70% decrease5 mg/kgAwake rats[7]
Food Intake in Fasting Rats Decreased at 1 hour20 nmol (intracerebroventricular)Fasting rats[5]
Glucose Utilization in Skeletal Muscle Biphasic: Increased at low conc., inhibited at high conc.10⁻¹¹-10⁻⁹ M (stimulation), 10⁻⁶-10⁻⁵ M (inhibition)Isolated rat soleus and EDL muscle[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Response in Brown Adipocyte This compound / BRL37344 This compound / BRL37344 β3-Adrenergic Receptor β3-Adrenergic Receptor This compound / BRL37344->β3-Adrenergic Receptor Binds to G-protein (Gs) G-protein (Gs) β3-Adrenergic Receptor->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Hormone-Sensitive Lipase (HSL) Hormone-Sensitive Lipase (HSL) Protein Kinase A (PKA)->Hormone-Sensitive Lipase (HSL) Phosphorylates & Activates Free Fatty Acids (FFAs) Free Fatty Acids (FFAs) Hormone-Sensitive Lipase (HSL)->Free Fatty Acids (FFAs) Hydrolyzes Triglycerides to Triglycerides Triglycerides Triglycerides->Hormone-Sensitive Lipase (HSL) UCP1 UCP1 Free Fatty Acids (FFAs)->UCP1 Activate Mitochondrion Mitochondrion Heat Production (Thermogenesis) Heat Production (Thermogenesis) UCP1->Heat Production (Thermogenesis) Uncouples respiration, leading to

Caption: β3-Adrenergic signaling pathway in thermogenesis.

G Acclimatize Animal Acclimatize Animal Administer Compound (this compound or BRL37344) Administer Compound (this compound or BRL37344) Acclimatize Animal->Administer Compound (this compound or BRL37344) Place in Calorimetry Chamber Place in Calorimetry Chamber Administer Compound (this compound or BRL37344)->Place in Calorimetry Chamber Measure O2 Consumption & CO2 Production Measure O2 Consumption & CO2 Production Place in Calorimetry Chamber->Measure O2 Consumption & CO2 Production Calculate Respiratory Exchange Ratio (RER) Calculate Respiratory Exchange Ratio (RER) Measure O2 Consumption & CO2 Production->Calculate Respiratory Exchange Ratio (RER) Calculate Energy Expenditure Calculate Energy Expenditure Measure O2 Consumption & CO2 Production->Calculate Energy Expenditure Data Analysis Data Analysis Calculate Respiratory Exchange Ratio (RER)->Data Analysis Calculate Energy Expenditure->Data Analysis

Caption: Experimental workflow for indirect calorimetry.

G Isolate Brown Adipose Tissue (BAT) Isolate Brown Adipose Tissue (BAT) Homogenize Tissue & Isolate Mitochondria Homogenize Tissue & Isolate Mitochondria Isolate Brown Adipose Tissue (BAT)->Homogenize Tissue & Isolate Mitochondria Incubate Mitochondria with [3H]GDP Incubate Mitochondria with [3H]GDP Homogenize Tissue & Isolate Mitochondria->Incubate Mitochondria with [3H]GDP Separate Bound & Unbound [3H]GDP (Filtration) Separate Bound & Unbound [3H]GDP (Filtration) Incubate Mitochondria with [3H]GDP->Separate Bound & Unbound [3H]GDP (Filtration) Quantify Radioactivity of Bound [3H]GDP Quantify Radioactivity of Bound [3H]GDP Separate Bound & Unbound [3H]GDP (Filtration)->Quantify Radioactivity of Bound [3H]GDP Data Analysis Data Analysis Quantify Radioactivity of Bound [3H]GDP->Data Analysis

Caption: Workflow for GDP binding assay in BAT mitochondria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in thermogenesis studies involving β3-adrenergic agonists.

Indirect Calorimetry for Measuring Energy Expenditure

This non-invasive technique assesses energy expenditure by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[9]

  • Animal Acclimatization: House animals individually in the calorimetry cages for at least 24 hours before data collection to allow for acclimatization to the new environment, including food and water sources.[10]

  • System Calibration: Before each experiment, calibrate the O₂ and CO₂ sensors and flow meters according to the manufacturer's instructions to ensure accuracy.[10]

  • Data Collection:

    • Weigh the animal.

    • Place the animal into the calorimetry cage with ad libitum access to food and water.

    • Initiate the data acquisition system to continuously monitor VO₂ and VCO₂. A common duration for measurement is 24 to 48 hours to capture complete diurnal cycles.[10]

  • Data Analysis:

    • Calculate the Respiratory Exchange Ratio (RER) = VCO₂ / VO₂.

    • Calculate energy expenditure (Heat) using the Weir equation: Heat (kcal/hr) = [3.9 x VO₂ (L/hr)] + [1.1 x VCO₂ (L/hr)].

    • Analyze the data for changes in energy expenditure, RER, and locomotor activity following the administration of this compound or BRL37344 compared to a vehicle control.

GDP Binding Assay in Brown Adipose Tissue Mitochondria

This assay measures the binding of radiolabeled guanosine diphosphate ([³H]GDP) to uncoupling protein 1 (UCP1) in isolated BAT mitochondria, which is an indicator of thermogenic activity.[11]

  • Mitochondria Isolation:

    • Euthanize the animal and rapidly excise the interscapular brown adipose tissue (IBAT).

    • Homogenize the tissue in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM TES, 1 mM EDTA, pH 7.2).

    • Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet with the isolation buffer and resuspend in a suitable assay buffer.

  • Binding Assay:

    • Incubate a known amount of mitochondrial protein with varying concentrations of [³H]GDP in the presence and absence of a large excess of unlabeled GDP (to determine non-specific binding).

    • Incubate at room temperature for a specified time (e.g., 15 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free [³H]GDP.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Western Blotting for UCP1 Expression

This technique is used to detect and quantify the amount of UCP1 protein in tissue lysates.[12][13]

  • Protein Extraction:

    • Homogenize BAT or other adipose tissue depots in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

    • For lipid-rich adipose tissues, an acetone precipitation method can be used to remove lipids and improve the clarity of the Western blot bands.[12]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for UCP1 overnight at 4°C.[12]

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the UCP1 signal to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]

References

A Comparative Analysis of ZD-7114 and Mirabegron on Brown Adipose Tissue Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of two β3-adrenergic receptor agonists, ZD-7114 and mirabegron, on brown adipose tissue (BAT). The information is compiled from preclinical and clinical studies to assist researchers and professionals in drug development in understanding the therapeutic potential and experimental background of these compounds.

Introduction

Brown adipose tissue is a key site for non-shivering thermogenesis, playing a significant role in energy expenditure. The activation of BAT through β3-adrenergic receptors (β3-ARs) has emerged as a promising strategy for combating obesity and metabolic disorders. This compound and mirabegron are both selective β3-AR agonists, but they have been investigated in different contexts and eras of drug development. Mirabegron is an approved medication for overactive bladder with well-documented effects on human BAT, while this compound is an earlier experimental compound primarily studied in animal models. This guide synthesizes the available data on their effects on brown fat.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and mirabegron on BAT activity and overall energy metabolism. It is important to note that direct comparative studies are limited, and the data for this compound are predominantly from animal models, whereas mirabegron has been studied in both animals and humans.

Table 1: Effects of this compound on Brown Adipose Tissue and Metabolism in Animal Models

ParameterSpeciesDoseKey FindingsReference
BAT ThermogenesisRat3 mg/kg/dayMarkedly activated brown fat thermogenesis.[1]
GDP Binding to BAT MitochondriaRat2 mg/kg/day (18 days)Increased GDP binding per lobe (p < 0.001) and per mg of protein (p < 0.01).[2]
Whole-Body Oxygen ConsumptionRat, Cat, DogNot specifiedStimulated whole-body oxygen consumption.[3]
Body Weight GainObese fa/fa Zucker rats3 mg/kg/day (5 weeks)Significantly reduced weight gain.[1]
Food IntakeRat3 mg/kg/dayNo effect on food intake.[1]

Table 2: Effects of Mirabegron on Brown Adipose Tissue and Metabolism in Human and Animal Studies

ParameterSpeciesDoseKey FindingsReference
BAT Metabolic ActivityHuman200 mg (single dose)Significantly increased BAT metabolic activity (p = 0.001).[4][5]
Resting Metabolic Rate (RMR)Human200 mg (single dose)Increased RMR by 203 ± 40 kcal/day (+13%; p = 0.001).[4][5]
BAT ActivityHuman50 mg and 200 mg50 mg increased BAT activity in most subjects; 200 mg showed significantly greater activation.[6]
BAT Metabolic ActivityHuman100 mg/day (4 weeks)Chronic treatment increased BAT metabolic activity.[7]
Energy ExpenditureMice (diet-induced obesity)10 mg/kg/day (2 weeks)Increased energy expenditure and decreased adiposity.[8][9]
UCP1 Expression in BATMice (diet-induced obesity)10 mg/kg/day (2 weeks)Increased UCP1 expression in BAT.[8]
Glucose Uptake into BATMice1 mg/kgIncreased glucose uptake into brown adipose tissue.[10]

Experimental Protocols

This compound: Assessment of BAT Thermogenesis in Rats
  • Animal Model: Obese (fa/fa) Zucker rats or Sprague-Dawley rats were used in the cited studies.[1][2]

  • Drug Administration: this compound was administered orally, for instance, at a dose of 3 mg/kg/day in the drinking water for several weeks.[1]

  • Measurement of BAT Activity:

    • GDP Binding Assay: To assess thermogenic activity, the binding of radiolabeled guanosine diphosphate ([3H]GDP) to mitochondria isolated from brown adipose tissue was measured. An increase in GDP binding is indicative of a higher thermogenic state.[2]

  • Metabolic Parameters: Body weight and food intake were monitored throughout the study.[1]

Mirabegron: Assessment of BAT Activity in Humans
  • Study Population: Healthy male or female volunteers were recruited for the studies.[4][7]

  • Drug Administration: A single oral dose of mirabegron (e.g., 200 mg) or chronic daily administration (e.g., 100 mg for 4 weeks) was given.[4][5][7]

  • Measurement of BAT Activity:

    • 18F-FDG PET/CT Imaging: The primary method for quantifying BAT metabolic activity was positron emission tomography (PET) combined with computed tomography (CT) using the glucose analog 18F-fluorodeoxyglucose (18F-FDG). Increased uptake of 18F-FDG in supraclavicular and cervical adipose tissue depots is indicative of activated BAT.[4][5][7]

  • Measurement of Energy Expenditure:

    • Indirect Calorimetry: Resting metabolic rate (RMR) was measured using a ventilated hood indirect calorimeter to determine oxygen consumption and carbon dioxide production.[4]

  • Cardiovascular Monitoring: Heart rate and blood pressure were monitored due to the potential for off-target effects on β1-adrenergic receptors.[6]

Signaling Pathways and Experimental Workflow

β3-Adrenergic Receptor Signaling Pathway in Brown Adipocytes

Both this compound and mirabegron activate brown adipose tissue through the β3-adrenergic receptor signaling cascade. The binding of these agonists to the β3-AR on the surface of brown adipocytes initiates a series of intracellular events culminating in increased thermogenesis.

G β3-Adrenergic Receptor Signaling Pathway in Brown Adipocytes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ZD7114_Mirabegron This compound / Mirabegron beta3_AR β3-Adrenergic Receptor ZD7114_Mirabegron->beta3_AR Binds to AC Adenylyl Cyclase beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates UCP1_synthesis UCP1 Gene Expression & Synthesis PKA->UCP1_synthesis Promotes FFA Free Fatty Acids HSL->FFA Hydrolyzes Triglycerides to Lipid_Droplet Lipid Droplet UCP1_activation UCP1 Activation FFA->UCP1_activation Activate Thermogenesis Heat Production (Thermogenesis) UCP1_activation->Thermogenesis

Caption: β3-AR signaling cascade in brown adipocytes.

Generalized Experimental Workflow for Assessing BAT Activators

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a BAT-activating compound in a clinical research setting.

G Generalized Experimental Workflow Screening Subject Screening & Recruitment Baseline Baseline Measurements (RMR, Blood Samples, etc.) Screening->Baseline Imaging_Baseline Baseline 18F-FDG PET/CT Scan Baseline->Imaging_Baseline Drug_Admin Drug Administration (e.g., Mirabegron or this compound) Imaging_Baseline->Drug_Admin Post_Drug_Measurements Post-Dose Measurements (RMR, Blood Samples, etc.) Drug_Admin->Post_Drug_Measurements Imaging_Post Post-Dose 18F-FDG PET/CT Scan Post_Drug_Measurements->Imaging_Post Data_Analysis Data Analysis & Comparison Imaging_Post->Data_Analysis

Caption: Typical workflow for clinical BAT activation studies.

Conclusion

Both this compound and mirabegron are effective activators of brown adipose tissue through their agonist activity on the β3-adrenergic receptor. Mirabegron has been more extensively studied, particularly in humans, where it has been shown to increase BAT metabolic activity and resting energy expenditure.[4][7][11] The data for this compound, while demonstrating a clear effect on BAT thermogenesis and body weight in animal models, is less comprehensive and lacks human clinical trial data.[1][3][12]

For researchers in drug development, mirabegron serves as a valuable clinical tool to study the effects of β3-AR agonism on human metabolism. The historical data on this compound provides a foundation for the development of selective β3-AR agonists. Future research could focus on developing compounds with improved selectivity and fewer off-target cardiovascular effects to maximize the therapeutic potential of BAT activation for treating obesity and related metabolic diseases.

References

A Comparative Guide to Alternative Beta-3 Adrenergic Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking alternatives to the beta-3 adrenergic receptor agonist ZD-7114, a new generation of compounds has emerged with varying profiles of selectivity, potency, and pharmacokinetics. This guide provides a comprehensive comparison of key alternative beta-3 agonists, including mirabegron, vibegron, solabegron, ritobegron, and amibegron, supported by experimental data to inform preclinical and clinical research decisions.

This document details the pharmacological properties of these compounds, outlines experimental protocols for their evaluation, and illustrates the key signaling pathways involved in beta-3 adrenergic receptor activation.

Performance Comparison of Beta-3 Adrenergic Agonists

The selection of a suitable beta-3 adrenergic receptor agonist is critical for achieving desired therapeutic outcomes while minimizing off-target effects. The following tables summarize the quantitative data on the selectivity, potency, and efficacy of this compound and its alternatives.

Table 1: Beta-Adrenergic Receptor Selectivity Profile

Selectivity for the beta-3 receptor over beta-1 and beta-2 subtypes is a key determinant in reducing potential cardiovascular side effects. The data below, derived from in vitro studies using Chinese hamster ovary (CHO) cells expressing human beta-adrenergic receptor subtypes, highlights the varied selectivity profiles of the compared agonists. Vibegron demonstrates the highest selectivity for the beta-3 adrenergic receptor[1].

Compoundβ3 Selectivity vs. β1 (fold)β3 Selectivity vs. β2 (fold)
Vibegron >7937[1]>7937[1]
Mirabegron 517[1]496[1]
Solabegron 21.3[1]>362[1]
Ritobegron >124[1]28.1[1]
Amibegron (SR58611A) Selective for β3[2]Selective for β3[2]
This compound Selective for β3Selective for β3

Note: Data for Amibegron and this compound is qualitative based on available literature. Direct quantitative comparisons in the same assay are limited.

Table 2: Potency and Efficacy at the Human Beta-3 Adrenergic Receptor

The potency (EC50) and intrinsic activity (IA) are crucial parameters for assessing the functional activity of an agonist. The following data was obtained from cAMP accumulation assays in CHO cells expressing the human beta-3 adrenergic receptor.

CompoundEC50 (nM)Intrinsic Activity (IA)
Vibegron 1.26[1]0.93[1]
Mirabegron 1.15[1]0.94[1]
Solabegron 27.6[1]0.96[1]
Ritobegron 80.8[1]0.99[1]
Amibegron (SR58611A) --
This compound --

Note: EC50 and IA values can vary depending on the experimental conditions and cell system used. The data for amibegron and this compound are not available from the same direct comparative study.

Table 3: Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is vital for translating in vitro findings to in vivo models and ultimately to clinical applications.

CompoundKey Pharmacokinetic Parameters
Mirabegron Tmax: ~3-5 hours; Half-life: ~50 hours. Oral bioavailability is moderate and affected by food.[3][4]
Vibegron Crushing the tablet can decrease Cmax and AUC, but it is not considered clinically significant.[5]
Solabegron Limited publicly available data.
Ritobegron Limited publicly available data.
Amibegron (SR58611A) Orally active in animal models.[2]
This compound Administered in drinking water in animal studies.[6]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. The following sections outline the protocols for key in vitro assays used to characterize beta-3 adrenergic receptor agonists.

Radioligand Binding Assay for Receptor Selectivity

This assay is employed to determine the binding affinity of a compound to different receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of test compounds for beta-1, beta-2, and beta-3 adrenergic receptors.

Materials:

  • Cell membranes prepared from CHO cells stably expressing human beta-1, beta-2, or beta-3 adrenergic receptors.

  • Radioligand: [³H]-dihydroalprenolol (for beta-1 and beta-2) or [³H]-CGP12177 (for beta-3).

  • Test compounds (e.g., mirabegron, vibegron, etc.).

  • Non-specific binding control: Propranolol.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Potency and Efficacy

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-3 adrenergic signaling pathway.

Objective: To determine the EC50 and intrinsic activity (Emax or IA) of test compounds.

Materials:

  • CHO cells stably expressing the human beta-3 adrenergic receptor.

  • Test compounds.

  • Isoproterenol (a non-selective beta-agonist, used as a reference compound).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add varying concentrations of the test compound or isoproterenol to the wells.

  • Incubate for a specified period to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Plot the concentration-response curves and determine the EC50 and Emax values. The intrinsic activity is often expressed relative to the maximum response induced by isoproterenol.

Signaling Pathways and Visualizations

Activation of the beta-3 adrenergic receptor initiates a cascade of intracellular signaling events. While the canonical pathway involves the Gs protein-adenylyl cyclase-cAMP-PKA axis, recent evidence suggests the involvement of alternative, PKA-independent pathways.

Canonical Beta-3 Adrenergic Signaling Pathway

Upon agonist binding, the beta-3 adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit physiological responses.

Beta3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Beta-3 Agonist Receptor β3-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Canonical Beta-3 Adrenergic Receptor Signaling Pathway.

Alternative PKA-Independent Signaling Pathways

Research has indicated that beta-3 adrenergic receptor stimulation can also lead to the activation of signaling pathways independent of PKA. These can involve the activation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), contributing to a broader range of cellular responses.[7][8]

Alternative_Beta3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Beta-3 Agonist Receptor β3-Adrenergic Receptor Agonist->Receptor Binds G_protein G Protein (Gs/Gi) Receptor->G_protein Activates p38_MAPK p38 MAPK Pathway G_protein->p38_MAPK Activates ERK ERK Pathway G_protein->ERK Activates Cellular_Response Cellular Responses (e.g., Gene Expression) p38_MAPK->Cellular_Response ERK->Cellular_Response

Caption: PKA-Independent Beta-3 Adrenergic Signaling Pathways.

Experimental Workflow for Agonist Characterization

A systematic approach is crucial for the comprehensive evaluation of novel beta-3 adrenergic receptor agonists. The following workflow outlines the key experimental stages.

Agonist_Characterization_Workflow A Primary Screening: Radioligand Binding Assay (β1, β2, β3) B Functional Assay: cAMP Accumulation (β3) A->B C Selectivity Profiling: Compare Ki values A->C D Potency & Efficacy Determination: Calculate EC50 & IA B->D E In Vivo Model Selection: (e.g., Rat bladder function models) C->E D->E F In Vivo Efficacy Studies: Dose-response analysis E->F G Pharmacokinetic Profiling: ADME studies F->G H Lead Candidate Selection G->H

Caption: Experimental Workflow for Beta-3 Agonist Characterization.

This guide provides a foundational comparison of alternative beta-3 adrenergic receptor agonists to this compound. Researchers are encouraged to consult the primary literature for more detailed information and to design their experimental plans based on the specific objectives of their studies. The provided data and protocols should serve as a valuable resource for the rational selection and evaluation of these important therapeutic agents.

References

Validating ZD-7114 Results: A Comparative Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the β3-adrenergic receptor agonist ZD-7114 and its alternatives, with a focus on validating their effects through gene expression analysis. While comprehensive, publicly available gene expression datasets for this compound are limited, this document summarizes existing data for alternative compounds and outlines the methodologies for such validation studies.

This compound: A Selective β3-Adrenergic Agonist

This compound is a potent and selective agonist for the β3-adrenergic receptor. Its primary mechanism of action involves the stimulation of thermogenesis in brown adipose tissue (BAT), making it a valuable tool for research in obesity and diabetes. Studies have shown that this compound can significantly reduce weight gain and activate BAT thermogenesis. However, research into its direct effects on the broader transcriptome is not as extensive as for other β3-adrenergic agonists. One study investigating its impact on neuroendocrine mechanisms found that this compound did not alter the mRNA expression of preproneuropeptide Y (preproNPY) or preprocorticotropin-releasing factor (preproCRF) in the rat hypothalamus[1]. This suggests that its primary effects may be more focused on peripheral metabolic tissues.

Alternatives to this compound: CL-316,243 and Mirabegron

Two widely studied alternatives to this compound are CL-316,243 and mirabegron. Both are also selective β3-adrenergic receptor agonists and have been extensively characterized using gene expression profiling techniques such as RNA sequencing (RNA-seq) and microarrays.

CL-316,243 is a highly selective β3-adrenergic agonist frequently used in rodent models to study BAT activation and the "browning" of white adipose tissue (WAT).

Mirabegron is a β3-adrenergic agonist approved for the treatment of overactive bladder, which has also been shown to activate human BAT and improve metabolic parameters.

Comparative Gene Expression Analysis

Gene expression analysis provides a powerful method to validate and compare the downstream effects of β3-adrenergic agonists. Below is a summary of key genes and pathways regulated by CL-316,243 and mirabegron in adipose tissue.

Table 1: Key Genes Regulated by β3-Adrenergic Agonists in Adipose Tissue

GeneFunctionEffect of CL-316,243Effect of Mirabegron
UCP1 Uncoupling protein 1, key for thermogenesisUpregulated[2]Upregulated
PGC-1α Peroxisome proliferator-activated receptor-γ coactivator 1-α, master regulator of mitochondrial biogenesisUpregulated[2]Upregulated
ADRB3 β3-adrenergic receptorUpregulatedNo significant change reported
Genes for Fatty Acid Oxidation Involved in the breakdown of fatty acids for energyUpregulatedUpregulated
Inflammatory markers (e.g., TNF-α, IL-6) Pro-inflammatory cytokinesDownregulatedDownregulated[3][4]
Fibrosis-related genes Genes involved in tissue scarringNot consistently reportedDownregulated[3][4]
CXCR2 Chemokine receptor involved in inflammationNot reportedDownregulated[3][4]

Note: While direct, comprehensive gene expression data for this compound is not publicly available, the known downstream effects of β3-adrenergic receptor activation suggest that it would likely regulate a similar suite of genes involved in thermogenesis and lipid metabolism.

Signaling Pathway and Experimental Workflow

The activation of the β3-adrenergic receptor initiates a well-defined signaling cascade leading to changes in gene expression. A generalized workflow for validating these changes using RNA-seq is also presented.

cluster_0 β3-Adrenergic Receptor Signaling ZD7114 This compound/ Alternatives ADRB3 β3-AR ZD7114->ADRB3 AC Adenylyl Cyclase ADRB3->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Nucleus Nucleus CREB->Nucleus GeneExpression Gene Expression (e.g., UCP1, PGC-1α) Nucleus->GeneExpression Transcription Mitochondria Mitochondria GeneExpression->Mitochondria Thermogenesis Thermogenesis Mitochondria->Thermogenesis

Caption: β3-Adrenergic Receptor Signaling Pathway.

cluster_1 Gene Expression Analysis Workflow Treatment Cell/Tissue Treatment (e.g., this compound) RNA_Isolation RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Data_Analysis Validation Validation (qRT-PCR) Data_Analysis->Validation

Caption: Experimental Workflow for RNA-Seq Analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of gene expression studies. Below are generalized protocols for in vitro and in vivo experiments based on studies of β3-adrenergic agonists.

In Vitro Gene Expression Analysis in Adipocytes
  • Cell Culture and Differentiation:

    • Culture pre-adipocyte cell lines (e.g., 3T3-L1) in DMEM supplemented with 10% fetal bovine serum (FBS).

    • Induce differentiation into mature adipocytes using a cocktail containing insulin, dexamethasone, and IBMX.

  • Treatment with β3-Adrenergic Agonist:

    • Treat mature adipocytes with the desired concentration of this compound or an alternative agonist (e.g., 1-10 µM CL-316,243) for a specified duration (e.g., 6-24 hours).

    • Include a vehicle control group (e.g., DMSO).

  • RNA Isolation:

    • Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.

  • RNA Sequencing (RNA-seq):

    • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between treated and control groups.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.

  • Validation:

    • Validate the expression changes of key genes of interest using quantitative real-time PCR (qRT-PCR).

In Vivo Gene Expression Analysis in Adipose Tissue
  • Animal Model and Treatment:

    • Use an appropriate animal model (e.g., C57BL/6 mice).

    • Administer this compound or an alternative agonist via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified dose and duration (e.g., 1 mg/kg/day of CL-316,243 for 7 days)[5].

    • Include a vehicle-treated control group.

  • Tissue Collection:

    • Euthanize animals and dissect adipose tissue depots of interest (e.g., brown adipose tissue, inguinal white adipose tissue).

    • Immediately snap-freeze the tissue in liquid nitrogen or store it in an RNA stabilization solution.

  • RNA Isolation, Sequencing, and Data Analysis:

    • Follow the same procedures as described for the in vitro protocol (steps 3-6).

Conclusion

Validating the effects of this compound and its alternatives through gene expression analysis is essential for understanding their mechanisms of action and identifying novel therapeutic targets. While comprehensive transcriptomic data for this compound is currently lacking in the public domain, the extensive research on compounds like CL-316,243 and mirabegron provides a robust framework for comparison. The provided protocols and signaling pathway information serve as a guide for researchers aiming to conduct such validation studies. Future research should prioritize generating and sharing comprehensive gene expression datasets for this compound to facilitate direct and quantitative comparisons with other β3-adrenergic agonists.

References

A Comparative Guide: Isoprenaline as a Positive Control for ZD-7114 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the therapeutic potential of β3-adrenergic receptor agonists like ZD-7114, the use of appropriate controls is paramount to validate experimental findings. This guide provides a detailed comparison of this compound, a selective β3-adrenergic agonist, with isoprenaline, a non-selective β-agonist, often employed as a positive control. By understanding their distinct pharmacological profiles, researchers can effectively design experiments and interpret data related to thermogenesis, cardiovascular effects, and receptor selectivity.

Pharmacological Profiles: A Tale of Two Agonists

This compound, also known as ICI D7114, is recognized for its high selectivity towards the β3-adrenoceptor.[1][2][3] Its primary pharmacological action is the stimulation of brown adipose tissue (BAT) and subsequent thermogenesis, which has positioned it as a potential agent for the treatment of obesity.[3][4] A key feature of this compound is its minimal activity at β1 and β2-adrenoceptors at therapeutic doses, thereby avoiding significant cardiovascular side effects.[1][3]

In contrast, isoprenaline (isoproterenol) is a potent, non-selective agonist of both β1 and β2-adrenergic receptors.[5] This lack of selectivity means that while it can induce thermogenesis, it also exerts strong effects on the cardiovascular system, including increased heart rate (chronotropy) and contractility (inotropy), as well as bronchodilation.[1][2] This broad activity profile makes isoprenaline an ideal positive control to demonstrate generalized β-adrenergic stimulation, against which the selectivity of compounds like this compound can be highlighted.

Quantitative Comparison of Receptor Affinity and Efficacy

The selectivity of this compound and the non-selectivity of isoprenaline are evident when examining their binding affinities (pKD) and functional potencies (pEC50) at the three human β-adrenoceptor subtypes. The data presented below is derived from whole-cell binding and cAMP accumulation assays in CHO cells stably expressing each human receptor subtype.

Table 1: Comparison of Binding Affinity (pKD) at Human β-Adrenoceptors

Compoundβ1-Adrenoceptor (pKD)β2-Adrenoceptor (pKD)β3-Adrenoceptor (pKD)
This compound < 5.0< 5.06.8
Isoprenaline 6.76.96.8

Data sourced from Baker, 2009.

Table 2: Comparison of Functional Potency (pEC50) and Intrinsic Activity (IA) at Human β-Adrenoceptors

Compoundβ1-Adrenoceptorβ2-Adrenoceptorβ3-Adrenoceptor
pEC50 IA pEC50
This compound ---
Isoprenaline 7.91.007.8

IA (Intrinsic Activity) is relative to isoprenaline's maximal response (defined as 1.00). Data sourced from Baker, 2009.

In Vivo Effects: Thermogenesis vs. Cardiovascular Stimulation

In vivo studies in rats clearly demonstrate the functional differences between this compound and isoprenaline. This compound is a potent stimulator of whole-body oxygen consumption and brown adipose tissue (BAT) activity, key indicators of thermogenesis, without significantly affecting heart rate at effective doses. Isoprenaline also stimulates these thermogenic processes but is less selective, causing concurrent chronotropic effects.[1][2]

Table 3: In Vivo Efficacy of this compound in Rats

ParameterRoute of AdministrationED50Cardiovascular Effect
Oxygen Consumption Oral0.04 mg/kgNo chronotropic effects at this dose
BAT GDP-Binding Oral0.15 mg/kgNo chronotropic effects at this dose

Data sourced from Holloway et al., 1991.[1][2]

Signaling Pathways and Experimental Workflows

The distinct physiological outcomes of this compound and isoprenaline stem from their differential activation of β-adrenoceptor subtypes, which all primarily couple to the Gs signaling pathway.

cluster_receptor Receptor Activation cluster_pathway Downstream Signaling cluster_effects Physiological Effects Isoprenaline Isoprenaline beta1 β1-AR Isoprenaline->beta1 beta2 β2-AR Isoprenaline->beta2 beta3 β3-AR Isoprenaline->beta3 ZD7114 ZD7114 ZD7114->beta3 Gs Gs Protein beta1->Gs Heart ↑ Heart Rate ↑ Contractility beta1->Heart beta2->Gs Broncho Bronchodilation beta2->Broncho beta3->Gs Thermo Thermogenesis (BAT activation) beta3->Thermo AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Differential receptor activation by this compound and Isoprenaline.

start Start animal_prep Acclimatize Rats & Measure Baseline (O2 consumption, Heart Rate) start->animal_prep dosing Administer Compound (Vehicle, this compound, or Isoprenaline) animal_prep->dosing monitoring Continuously Monitor O2 Consumption & Heart Rate dosing->monitoring termination Euthanize & Harvest Brown Adipose Tissue monitoring->termination gdp_binding Isolate Mitochondria & Perform GDP-Binding Assay termination->gdp_binding analysis Analyze Data & Compare Effects gdp_binding->analysis

Caption: Workflow for in vivo comparison of this compound and Isoprenaline.

Experimental Protocols

In Vivo Assessment of Thermogenesis and Cardiovascular Effects in Rats

Objective: To compare the effects of this compound and isoprenaline on whole-body oxygen consumption (a measure of thermogenesis) and heart rate.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are individually housed and acclimatized to metabolic cages that allow for the continuous measurement of oxygen consumption.

  • Baseline Measurement: After a stabilization period, baseline oxygen consumption and heart rate (monitored via telemetry implants) are recorded for at least one hour.

  • Compound Administration: Animals are divided into three groups: Vehicle control, this compound, and Isoprenaline (positive control). Compounds are administered orally (p.o.) or via intraperitoneal injection (i.p.). A range of doses for each compound should be tested to establish a dose-response relationship.

  • Data Collection: Oxygen consumption and heart rate are continuously monitored for several hours post-administration.

  • BAT Activity (Optional): At the end of the experiment, animals can be euthanized, and interscapular brown adipose tissue harvested. Mitochondria are isolated, and guanosine diphosphate (GDP) binding assays are performed to quantify BAT thermogenic activity. An increase in GDP binding is indicative of BAT activation.

  • Analysis: The change in oxygen consumption and heart rate from baseline is calculated for each group. ED50 values for the thermogenic response and the dose at which significant chronotropic effects occur are determined.

In Vitro cAMP Accumulation Assay

Objective: To determine the functional potency and efficacy of this compound and isoprenaline at specific β-adrenoceptor subtypes.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected to express a single subtype of the human β-adrenoceptor (β1, β2, or β3) are cultured to near confluence in 96-well plates.

  • Assay Preparation: On the day of the experiment, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and cells are incubated for a short period.

  • Agonist Stimulation: Cells are treated with increasing concentrations of either this compound or isoprenaline. A vehicle control is also included. The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: The stimulation is terminated, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Concentration-response curves are generated by plotting the cAMP level against the logarithm of the agonist concentration. The pEC50 (a measure of potency) and Emax (a measure of maximal efficacy) are calculated using non-linear regression. The intrinsic activity of this compound is determined relative to the maximal response produced by the full agonist, isoprenaline.

By employing these experimental designs and understanding the distinct pharmacological profiles, researchers can effectively use isoprenaline as a positive control to unequivocally demonstrate the β3-selective thermogenic activity of this compound, free from the confounding cardiovascular effects of non-selective β-agonism.

References

Comparative Efficacy of ZD-7114 in Different Rodent Strains: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ZD-7114, a selective β3-adrenergic receptor agonist, across different rodent strains based on available experimental data. This compound has been investigated for its potential therapeutic effects on energy balance and metabolism. Understanding its comparative efficacy in various preclinical models is crucial for advancing research and development in this area.

Data Presentation: Quantitative Comparison of this compound Efficacy

The following tables summarize the key quantitative data on the effects of this compound in obese fa/fa Zucker rats, Sprague-Dawley rats, and Wistar rats. It is important to note that these data are synthesized from separate studies and direct comparative investigations have not been identified. Differences in experimental protocols should be considered when interpreting these results.

Table 1: Effects of this compound on Body Weight and Food Intake

Rodent StrainTreatment DetailsChange in Body WeightChange in Food IntakeReference
Obese fa/fa Zucker Rat3 mg/kg/day in drinking water for 5 weeksSignificantly reduced weight gainNo effect[1]
Sprague-Dawley Rat2 mg/kg/day orally for 18 daysNot reportedNo change in total calories consumed[2]

Table 2: Effects of this compound on Brown Adipose Tissue (BAT) Thermogenesis

Rodent StrainTreatment DetailsEffect on BAT Mitochondrial GDP BindingOther Thermogenic EffectsReference
Obese fa/fa Zucker Rat3 mg/kg/day in drinking water for 1 and 5 weeksActivated (quantitative data not specified)Markedly activated brown fat thermogenesis[1]
Sprague-Dawley Rat2 mg/kg/day orally for 18 daysIncreased (P < 0.001 for total binding per lobe; P < 0.01 per mg of protein)Not reported[2]
Rat (unspecified strain)Single oral doseED50: 0.15 mg/kgStimulated whole-body oxygen consumption (ED50: 0.04 mg/kg, p.o.)[3][4]

Table 3: Cardiovascular and Metabolic Effects of this compound

Rodent StrainTreatment DetailsEffect on Heart RateEffect on Plasma Insulin & GlucoseEffect on LipolysisReference
Rat (unspecified strain)Single oral dose (up to 0.15 mg/kg)No chronotropic effects at thermogenic dosesNot reportedNot reported[3][4]
Obese fa/fa Zucker Rat3 mg/kg/day in drinking water for 5 weeksNot reportedNo effect on plasma insulin or glucoseNot reported[1]
Wistar RatIn vitro (isolated white adipocytes)Not applicableNot applicableThe acid metabolite (ZM215001) is a partial agonist of lipolysis[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the interpretation of the data and for the design of future studies.

Study in Obese fa/fa Zucker Rats[1]
  • Animals: Male obese (fa/fa) Zucker rats.

  • Drug Administration: this compound was administered in the drinking water at a concentration calculated to provide a daily dose of 3 mg/kg.

  • Duration: The study involved measurements after 1 day, 1 week, and 5 weeks of treatment.

  • Parameters Measured:

    • Body Weight and Food Intake: Measured regularly throughout the study.

    • Brown Adipose Tissue (BAT) Thermogenesis: Assessed by measuring the binding of guanosine diphosphate (GDP) to BAT mitochondria.

    • Metabolic Parameters: Plasma levels of insulin, glucose, and leptin were analyzed.

    • Gene Expression: Expression of preproneuropeptide Y (preproNPY) mRNA in the arcuate nucleus and preprocorticotropin-releasing factor (CRF) mRNA in the paraventricular nucleus were measured by in situ hybridization.

Study in Sprague-Dawley Rats[2]
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: this compound was administered orally at a dose of 2 mg/kg/day.

  • Duration: 18 days.

  • Parameters Measured:

    • Macronutrient Selection and Energy Intake: Rats were maintained on a free-feeding self-selection paradigm with separate diets of carbohydrate, fat, and protein. Total caloric intake and preference for each macronutrient were monitored.

    • Brown Adipose Tissue (BAT) Thermogenesis: The binding of [3H]GDP to BAT mitochondria was measured to assess thermogenic activation.

Study in Wistar Rats (In Vitro)[5]
  • Model: Isolated white adipocytes from male Wistar rats.

  • Compound Tested: ZM215001, the acid metabolite of this compound.

  • Methodology: The effect of ZM215001 on lipolysis was characterized by measuring the rate of free fatty acid release from the isolated adipocytes. Its agonist properties were compared to the non-selective β-adrenoceptor agonist isoprenaline and the β3-adrenoceptor-selective agonist BRL 37344.

Mandatory Visualization

Signaling Pathway of this compound (β3-Adrenergic Receptor Agonist)

G This compound Signaling Pathway ZD7114 This compound Beta3AR β3-Adrenergic Receptor ZD7114->Beta3AR Binds to Gs_protein Gs Protein Beta3AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipases Hormone-Sensitive Lipase (HSL) & others PKA->Lipases Phosphorylates & Activates UCP1_exp ↑ UCP1 Gene Expression PKA->UCP1_exp ↑ Transcription Factors FFA Free Fatty Acids & Glycerol Lipases->FFA Hydrolyzes Triglycerides to Triglycerides Triglycerides Triglycerides->Lipases Thermogenesis Thermogenesis FFA->Thermogenesis Fuel for UCP1_exp->Thermogenesis Leads to

Caption: this compound activates the β3-adrenergic receptor signaling cascade.

Experimental Workflow for a Comparative Efficacy Study

G Experimental Workflow: Comparative Efficacy of this compound cluster_0 Animal Selection & Acclimation cluster_1 Treatment Groups cluster_2 Data Collection cluster_3 Analysis Strain1 Rodent Strain A (e.g., Obese Zucker) Acclimation Acclimation Period Strain1->Acclimation Strain2 Rodent Strain B (e.g., Sprague-Dawley) Strain2->Acclimation Control1 Strain A: Vehicle Control Acclimation->Control1 Treatment1 Strain A: this compound Acclimation->Treatment1 Control2 Strain B: Vehicle Control Acclimation->Control2 Treatment2 Strain B: this compound Acclimation->Treatment2 Measurements Monitor: - Body Weight - Food Intake - Cardiovascular Parameters Control1->Measurements Treatment1->Measurements Control2->Measurements Treatment2->Measurements Terminal Terminal Procedures: - Blood Collection (Metabolites) - Tissue Harvesting (BAT) Measurements->Terminal Analysis Biochemical Assays (GDP Binding) & Statistical Analysis Terminal->Analysis

Caption: A generalized workflow for comparing this compound efficacy in rodents.

References

ZD-7114: A Comparative Analysis of its Cross-Reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional activity of ZD-7114, a known β3-adrenergic receptor agonist, across various adrenergic receptor subtypes. The data presented herein is compiled from peer-reviewed studies to facilitate an objective assessment of its selectivity profile.

Summary of Cross-Reactivity Data

This compound is a potent and selective agonist for the β3-adrenergic receptor. However, like many pharmacological agents, it exhibits some degree of cross-reactivity with other related receptors. The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at human β1, β2, and β3-adrenergic receptors. Additionally, evidence for its interaction with α1-adrenergic receptors is presented.

Beta-Adrenergic Receptor Selectivity

The primary mechanism of action for this compound is the activation of β3-adrenergic receptors, which are coupled to the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] Its selectivity has been quantitatively assessed against β1 and β2-adrenergic receptors, which also couple to Gαs.

Table 1: Binding Affinity of this compound at Human β-Adrenergic Receptors

Adrenergic Receptor SubtypepKi (mean ± SEM)
β1< 4.5
β2< 4.5
β36.3 ± 0.07
Data sourced from whole-cell radioligand binding assays using [3H]-CGP 12177 in CHO-K1 cells stably expressing the human receptor subtypes.

Table 2: Functional Agonist Potency and Intrinsic Activity of this compound at Human β-Adrenergic Receptors

Adrenergic Receptor SubtypepEC50 (mean ± SEM)Intrinsic Activity (mean ± SEM)
β1Inactive0
β2Inactive0
β37.2 ± 0.050.88 ± 0.03
Data represents the mean from cAMP accumulation assays in CHO-K1 cells. Intrinsic activity is expressed relative to the maximal response of the non-selective agonist, isoprenaline.
Alpha-Adrenergic Receptor Interaction

Recent studies have indicated that some β3-adrenergic agonists may exert off-target effects at α1-adrenergic receptors. Research on human prostate smooth muscle has demonstrated that this compound can act as an antagonist at α1-adrenoceptors.

At a concentration of 10 µM, this compound was observed to right-shift the concentration-response curves for α1-adrenergic agonists such as phenylephrine, methoxamine, and noradrenaline, indicating competitive antagonism.[3] This effect was shown to be independent of its β3-adrenergic activity.[3] However, a specific binding affinity (Ki) or functional antagonist potency (pA2) for this compound at α1-adrenergic receptor subtypes is not yet available in the published literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (pKi) of this compound for human β1, β2, and β3-adrenergic receptors.

Cell Lines: Stable clonal Chinese Hamster Ovary (CHO-K1) cell lines individually transfected with the human β1, β2, or β3-adrenoceptor.

Radioligand: [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist.

Protocol:

  • Cell Culture: CHO-K1 cells expressing the receptor of interest are cultured to confluence in appropriate media.

  • Assay Setup: Whole-cell binding assays are performed in 96-well plates.

  • Competition Binding: Cells are incubated with a fixed concentration of the radioligand [3H]-CGP 12177 and a range of concentrations of the competing ligand (this compound).

  • Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 1–10 µM propranolol).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 values are determined and then converted to Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

Objective: To determine the functional potency (pEC50) and intrinsic activity of this compound as an agonist at human β1, β2, and β3-adrenergic receptors.

Cell Lines: Stable clonal CHO-K1 cell lines individually transfected with the human β1, β2, or β3-adrenoceptor.

Protocol:

  • Cell Culture and Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Cells are then stimulated with various concentrations of this compound for a defined period at 37°C. A non-selective agonist like isoprenaline is used as a positive control to determine the maximal response.

  • Cell Lysis: The stimulation is terminated, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a LANCE® cAMP kit or a similar technology.

  • Data Analysis: Concentration-response curves are generated by plotting the cAMP levels against the logarithm of the agonist concentration. The pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the intrinsic activity (the maximal effect of the agonist relative to the maximal effect of a full agonist) are calculated from these curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing receptor selectivity.

G_protein_signaling_pathways cluster_beta β-Adrenergic Receptor Signaling (Gαs) cluster_alpha α1-Adrenergic Receptor Signaling (Gαq) ZD7114 This compound Beta_Receptor β-Adrenergic Receptor ZD7114->Beta_Receptor Gas Gαs Beta_Receptor->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Beta Cellular Response PKA->Cellular_Response_Beta Phosphorylates Targets Agonist_Alpha α1-Agonist Alpha_Receptor α1-Adrenergic Receptor Agonist_Alpha->Alpha_Receptor Gaq Gαq Alpha_Receptor->Gaq Activates PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response_Alpha Cellular Response Ca2->Cellular_Response_Alpha PKC->Cellular_Response_Alpha ZD7114_antagonist This compound (Antagonist) ZD7114_antagonist->Alpha_Receptor Blocks

Caption: Adrenergic Receptor Signaling Pathways.

experimental_workflow start Start: Characterize Compound Selectivity cell_culture Cell Culture: Stable cell lines expressing specific receptor subtypes (β1, β2, β3, α1, etc.) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assay Functional Assay (e.g., cAMP Accumulation) cell_culture->functional_assay data_analysis_binding Data Analysis: Determine IC50 and Ki values binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine EC50 and Intrinsic Activity functional_assay->data_analysis_functional selectivity_profile Generate Selectivity Profile: Compare Ki and EC50 values across receptor subtypes data_analysis_binding->selectivity_profile data_analysis_functional->selectivity_profile conclusion Conclusion: Quantify cross-reactivity and determine selectivity selectivity_profile->conclusion

Caption: Experimental Workflow for Receptor Selectivity.

References

A Comparative Analysis of ZD-7114 and Alternative β3-Adrenergic Agonists: A Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the published findings on ZD-7114, a selective β3-adrenergic agonist, and its alternatives, Mirabegron and CL-316,243. The information is intended for researchers, scientists, and drug development professionals interested in the reproducibility and comparative efficacy of these compounds in the context of obesity and metabolic disease research.

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical studies on this compound and its alternatives. It is important to note that these data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Effects on Thermogenesis and Energy Expenditure

CompoundSpeciesKey FindingReported Value
This compound RatStimulation of whole-body oxygen consumptionED50: 0.04 mg/kg (oral)
This compound RatActivation of brown adipose tissue (BAT) mitochondrial GDP-bindingED50: 0.15 mg/kg (oral)
Mirabegron HumanIncrease in resting energy expenditure~5-13% increase with 100-200 mg doses
CL-316,243 RatIncreased 24-hour energy expenditure-

Table 2: Effects on Body Weight and Food Intake

CompoundSpeciesEffect on Body WeightEffect on Food Intake
This compound Rat (obese Zucker)Significantly reduced weight gainNo effect
This compound Rat (Sprague-Dawley)-No effect
CL-316,243 Rat (diet-induced obese)Reduced body weight and adiposityDecreased

Experimental Protocols

Measurement of Whole-Body Oxygen Consumption (Indirect Calorimetry)

Indirect calorimetry is a standard method for assessing energy expenditure by measuring oxygen consumption and carbon dioxide production.

  • Animal Acclimation: Rodents are individually housed in metabolic chambers and allowed to acclimate for a set period.

  • Gas Analysis: The chambers are connected to a gas analysis system that continuously monitors the oxygen and carbon dioxide concentrations of the air entering and leaving the chamber.

  • Data Calculation: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are calculated based on the flow rate of air through the chamber and the differential gas concentrations.

  • Energy Expenditure: Energy expenditure is calculated from VO2 and VCO2 values using established equations (e.g., the Weir equation).

Brown Adipose Tissue (BAT) Mitochondrial Isolation and GDP-Binding Assay

This assay measures the activity of uncoupling protein 1 (UCP1), a key mediator of thermogenesis in brown adipose tissue.

  • Tissue Homogenization: Interscapular brown adipose tissue is dissected and homogenized in a cold isolation buffer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the mitochondrial fraction.

  • GDP-Binding: The isolated mitochondria are incubated with radiolabeled GDP ([3H]GDP) in the presence and absence of a high concentration of unlabeled GDP to determine specific binding.

  • Scintillation Counting: The amount of bound radiolabeled GDP is quantified using a scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

G β3-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane β3-AR β3-AR G_protein Gs Protein β3-AR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP β3-Agonist β3-Agonist (this compound, Mirabegron, CL-316,243) β3-Agonist->β3-AR PKA PKA cAMP->PKA HSL HSL PKA->HSL UCP1 UCP1 Activation PKA->UCP1 Lipolysis Lipolysis HSL->Lipolysis Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: β3-Adrenergic Receptor Signaling Pathway in Adipocytes.

G General Workflow for Preclinical Evaluation of β3-Agonists cluster_endpoints Key Endpoints Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats, Obese Zucker Rats) Acclimation Acclimation Period Animal_Model->Acclimation Treatment_Groups Divide into Treatment Groups (Vehicle, this compound, Alternative Agonist) Acclimation->Treatment_Groups Drug_Administration Administer Compound (e.g., Oral Gavage) Treatment_Groups->Drug_Administration Endpoint_Measurement Endpoint Measurement Drug_Administration->Endpoint_Measurement Oxygen_Consumption Whole-Body Oxygen Consumption (Indirect Calorimetry) Endpoint_Measurement->Oxygen_Consumption BAT_Activity Brown Adipose Tissue Activity (GDP-Binding Assay) Endpoint_Measurement->BAT_Activity Body_Weight Body Weight and Food Intake Endpoint_Measurement->Body_Weight Data_Analysis Data Analysis and Comparison Oxygen_Consumption->Data_Analysis BAT_Activity->Data_Analysis Body_Weight->Data_Analysis

Caption: Workflow for Preclinical Evaluation of β3-Agonists.

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of ZD-7114

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the research compound ZD-7114, establishing a clear protocol to minimize risk and ensure compliance with safety regulations.

Key Disposal Principles

The fundamental principle for the disposal of this compound is to prevent its release into the environment. This compound's ecotoxicological properties are not fully characterized, and therefore, it must be handled with the assumption that it could be harmful to aquatic life. Disposal down the drain or in regular solid waste is strictly prohibited.[1][2][3] All waste containing this compound must be segregated, clearly labeled, and disposed of through a certified hazardous waste management service.

Quantitative Data on Related Compounds

To provide context on the potential hazards, the following table summarizes toxicity data for the related compound Gefitinib. This information underscores the importance of cautious handling and disposal.

CompoundToxicity DataEnvironmental Hazard
GefitinibOral (rat) LD50: 2000 mg/kgToxic to aquatic organisms with long-term adverse effects.[1][2]

Experimental Protocol: Standard Disposal Procedure for this compound

This protocol outlines the step-by-step process for the safe disposal of this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, weighing boats, vials).

    • Contaminated Personal Protective Equipment (PPE), such as gloves.

    • Solvent rinses from containers that held this compound.[3]

  • Segregate waste based on its physical state (solid or liquid) and chemical compatibility.

    • Solid Waste: Collect unused this compound powder and contaminated disposables in a designated, durable, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound and the initial solvent rinse of any container in a dedicated, leak-proof, and shatter-resistant liquid waste container. Do not mix with incompatible waste streams.[3]

2. Container Management and Labeling:

  • Use appropriate containers: Ensure all waste containers are in good condition and compatible with the waste they will hold.

  • Label containers clearly: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.

3. Storage and Accumulation:

  • Designated Storage Area: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of waste generation and away from general laboratory traffic.

  • Adhere to Accumulation Limits: Follow institutional guidelines regarding the maximum amount of waste that can be accumulated and the time limits for storage.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup.

5. Decontamination of Reusable Glassware:

  • Triple Rinse Procedure: Triple rinse any empty containers or glassware that held this compound with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.[3]

  • Final Cleaning: After triple rinsing, the glassware can be washed according to standard laboratory procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Generate this compound Waste identify_waste Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify_waste is_solid Solid Waste? identify_waste->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No store_waste Store in Satellite Accumulation Area (SAA) solid_container->store_waste liquid_container->store_waste is_full Container Full or Time Limit Reached? store_waste->is_full is_full->store_waste No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end Proper Disposal contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility.

References

Essential Safety and Logistical Information for Handling ZD-7114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of ZD-7114, a potent and selective β3-adrenergic agonist used in obesity and diabetes research.[1] Given the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on general best practices for handling potent pharmacological compounds in a research setting. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

Compound Information

PropertyData
Chemical Name 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide hydrochloride
Synonyms ZD 7114 hydrochloride, ICI-D7114
CAS Number 129689-28-7
Molecular Formula C₂₂H₃₁ClN₂O₆
Molecular Weight 454.95 g/mol
Primary Use Research on obesity and diabetes as a selective β3-adrenergic agonist.[1]
Hazard Classification Shipped as a non-hazardous chemical, but should be handled with care as a potent compound.

Personal Protective Equipment (PPE)

Due to the potent pharmacological nature of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following PPE should be utilized at all times when handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.Protects the eyes and face from accidental splashes of solutions containing this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended, especially when handling concentrated solutions or the solid compound.Prevents dermal absorption, which is a potential route of exposure for pharmacologically active compounds.
Skin & Body Protection A laboratory coat, long pants, and closed-toe shoes are required. A disposable gown is recommended when handling larger quantities or during procedures with a high splash risk.Protects the skin from contact with the chemical and prevents contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols may be generated.Minimizes the risk of inhalation, a primary route of exposure for potent compounds. A risk assessment should be conducted to determine if respiratory protection is necessary for a specific procedure.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow should be followed:

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify the accessibility and functionality of safety equipment, including an eyewash station and safety shower.

    • Assemble all necessary materials and equipment before beginning the procedure.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling:

    • Conduct all manipulations of solid this compound and concentrated solutions within a chemical fume hood to control potential airborne particles and vapors.

    • Avoid direct contact with the skin, eyes, and clothing.

    • When weighing the solid compound, use a balance with a draft shield or conduct the weighing in a fume hood.

    • Use dedicated, clearly labeled equipment for handling this compound to prevent cross-contamination.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Clean and prepare work area (fume hood) prep2 Verify safety equipment prep1->prep2 prep3 Assemble materials prep2->prep3 prep4 Don appropriate PPE prep3->prep4 handle1 Work within a chemical fume hood prep4->handle1 handle2 Avoid direct contact handle1->handle2 handle3 Weigh solids carefully handle2->handle3 handle4 Use dedicated equipment handle3->handle4 store1 Store in a sealed, labeled container handle4->store1 store2 Keep in a cool, dry, ventilated area store1->store2

Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a pharmacologically active compound, it should be treated as chemical waste.

  • Chemical Waste:

    • Dispose of unused solid this compound and any solutions containing the compound in a designated hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Contaminated Materials:

    • Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of in a designated solid chemical waste container.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

    • After rinsing, the container label should be defaced before disposal as non-hazardous waste, in accordance with institutional policies.

  • Regulatory Compliance:

    • All disposal activities must adhere to local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

G cluster_waste_id Waste Identification cluster_segregation Waste Segregation and Collection cluster_disposal Final Disposal waste1 Unused this compound (solid and solutions) collect1 Collect liquid waste in a labeled, sealed container waste1->collect1 waste2 Contaminated labware (gloves, tips, etc.) collect2 Collect solid waste in a designated, labeled container waste2->collect2 waste3 Empty container rinsate waste3->collect1 dispose1 Store waste in a designated accumulation area collect1->dispose1 collect2->dispose1 dispose2 Arrange for pickup by institutional EHS dispose1->dispose2 dispose3 Follow all local, state, and federal regulations dispose2->dispose3

Disposal Workflow for this compound and Contaminated Materials.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.